Veratrosine
Description
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHVBNTINGJJR-NIFRNHPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032273 | |
| Record name | Veratrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Veratrosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER | |
| Record name | VERATROSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM AQ METHANOL | |
CAS No. |
475-00-3 | |
| Record name | Veratrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veratrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERATROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IU7YM4FUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERATROSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
242-243 DECOMP | |
| Record name | VERATROSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Veratrosine
Introduction
This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, including Veratrum nigrum, Veratrum dahuricum, and Veratrum californicum.[][2][3][4] As a member of the vast family of Veratrum alkaloids, it has garnered significant interest within the scientific community for its diverse and potent biological activities.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a particular focus on its mechanism of action as an inhibitor of the Hedgehog signaling pathway. Detailed experimental methodologies and data are presented to support its potential application in biomedical research and drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized as a glycoside of veratramine, consisting of the steroidal alkaloid aglycone, veratramine, linked to a β-D-glucopyranoside moiety.[][5] This structure is fundamental to its biological interactions and properties.
1.1. Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[] |
| Formal Name | (3β,23β)-14,15,16,17-tetradehydro-23-hydroxyveratraman-3-yl, β-D-glucopyranoside[5] |
| CAS Number | 475-00-3[][2][5] |
| Synonyms | Veratramine 3-glycoside, Veratramine 3-O-glucoside, Veratramine-beta-D-glucoside[][5][6] |
| InChI Key | WXQHVBNTINGJJR-NIFRNHPISA-N[][5] |
1.2. Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₄₉NO₇ | [][2][5] |
| Molecular Weight | 571.75 g/mol | [][3] |
| Appearance | Powder, Off-white to yellow solid | [][2][7] |
| Melting Point | 242-243 °C (decomposes) | [] |
| Solubility | Insoluble in water. Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [][3][5] |
| Purity | Typically ≥98% | [][5] |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). | [5][6] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [2][6] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, including antitumor, antiplatelet, and antihypertensive activities.[5][8] Its most well-characterized mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[4][9][10]
2.1. Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in tissue patterning during embryonic development. Its uncontrolled activation in adults is linked to the development and progression of cancers such as basal cell carcinoma and acute myeloid leukemia.[9]
This compound exerts its inhibitory effect by directly binding to Smoothened (Smo), a seven-transmembrane protein that is a core component of the Hh pathway.[9] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo activity. When a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus to regulate target gene expression. This compound's binding to Smo prevents this activation cascade, effectively silencing the pathway downstream.[9] This makes it a compound of significant interest for cancer therapeutics.[4]
2.2. Other Biological Activities
-
Antitumor Activity: this compound has demonstrated cytotoxic activity against various human tumor cell lines, including lung (A549), pancreatic (PANC-1, SW1990), and small cell lung cancer (NCI-H249) cells.[8]
-
Antiplatelet Aggregation: At a concentration of 1 mg/ml, this compound inhibits the aggregation of rabbit platelets induced by arachidonic acid.[5]
-
Antihypertensive Effects: In murine models, this compound administered at doses of 1.5 and 4.5 µmol/kg was shown to decrease systolic blood pressure increases induced by angiotensin II.[5]
-
DNA Damage: Administration of this compound at doses of 0.25 and 2.5 µmol/kg has been shown to induce DNA damage in the cerebellum and cerebral cortex of mice.[5]
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the biological activity of this compound.
3.1. Hedgehog Signaling Pathway Reporter Assay
This protocol is based on the methodology used to demonstrate this compound's inhibition of Hh signaling in NIH/3T3 cells.[5]
Objective: To quantify the inhibitory effect of this compound on the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist (e.g., SAG).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected NIH/3T3 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. The final concentration cited to produce inhibition is 8 µM.[5] Also prepare vehicle control (DMSO) wells.
-
Pathway Activation: Following a brief pre-incubation with this compound (e.g., 1 hour), add Shh-conditioned media or SAG to the wells to activate the Hh pathway. Maintain appropriate negative (no activator) and positive (activator + vehicle) controls.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.
-
Lysis and Luciferase Measurement:
-
Aspirate the media from the wells and wash once with phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II and reading on a luminometer.
-
Subsequently, measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the positive control wells.
-
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:475-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Platelet aggregation | TargetMol [targetmol.com]
- 7. This compound | 475-00-3 [chemicalbook.com]
- 8. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 10. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Veratrosine in Veratrum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of Veratrosine, a steroidal alkaloid of significant interest found in plants of the genus Veratrum. This document details the known enzymatic steps, precursor molecules, and intermediate compounds, drawing from current scientific literature. It also presents quantitative data on alkaloid content, detailed experimental protocols for key analytical methods, and visual representations of the metabolic pathway and experimental workflows.
Introduction to this compound and its Significance
This compound is a naturally occurring steroidal glycoalkaloid found in various Veratrum species, such as Veratrum californicum and Veratrum album. It is the 3-O-β-D-glucoside of the aglycone veratramine.[1][2] Like other Veratrum alkaloids, this compound and its aglycone exhibit a range of biological activities and have been investigated for their potential therapeutic applications.[2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this and related compounds, which could provide a more sustainable and controlled source than extraction from wild plants.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the common steroid precursor, cholesterol, and proceeds through a series of oxidative and rearrangement reactions to form the aglycone, veratramine, which is subsequently glycosylated. The pathway can be broadly divided into three main stages:
-
Formation of the Key Intermediate Verazine from Cholesterol: This initial part of the pathway has been largely elucidated through studies involving RNA-seq analysis of Veratrum californicum and heterologous expression of candidate enzymes in insect (Sf9) cells.[3][4]
-
Conversion of Verazine to Veratramine: This stage involves a characteristic C-nor-D-homo rearrangement of the steroid skeleton. The precise enzymatic steps are still under investigation.
-
Glycosylation of Veratramine to this compound: The final step is the attachment of a glucose moiety to the 3-hydroxyl group of veratramine, catalyzed by a UDP-glycosyltransferase (UGT).
From Cholesterol to Verazine
The conversion of cholesterol to verazine involves four key enzymes that catalyze a total of six steps.[3][5]
-
22-Hydroxylation of Cholesterol: The pathway is initiated by the hydroxylation of cholesterol at the C-22 position by CYP90B27 , a cytochrome P450 monooxygenase, to produce (22R)-hydroxycholesterol.[3]
-
Hydroxylation and Oxidation at C-26: The second enzyme, CYP94N1 , another cytochrome P450, catalyzes a two-step reaction involving both hydroxylation and subsequent oxidation at the C-26 position of (22R)-hydroxycholesterol to form 22-hydroxycholesterol-26-al.[3]
-
Transamination at C-26: A γ-aminobutyrate transaminase (GABAT1) then transfers an amino group from γ-aminobutyric acid (GABA) to the C-26 aldehyde, yielding 22-hydroxy-26-aminocholesterol.[3]
-
Oxidation at C-22 and Cyclization: The final enzyme in this sequence, CYP90G1 , a cytochrome P450, oxidizes the 22-hydroxyl group of 22-hydroxy-26-aminocholesterol. This leads to the formation of 22-keto-26-aminocholesterol, which is believed to spontaneously cyclize to form verazine.[3][6]
References
- 1. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verazine biosynthesis from simple sugars in engineered Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Veratrosine's Enigmatic Role in Hedgehog Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veratrosine, a steroidal alkaloid isolated from plants of the Veratrum genus, has been historically implicated as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is a known driver in several cancers, making its inhibitors promising therapeutic candidates. While often mentioned in the same context as the well-characterized Hh pathway inhibitor cyclopamine, the precise mechanism of action for this compound remains a subject of ongoing investigation and debate within the scientific community.
This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Hedgehog signaling pathway. It consolidates available data, presents conflicting findings to offer a balanced perspective, and details relevant experimental protocols. A key takeaway is the recent evidence suggesting that this compound itself may be inactive, with the observed potent Hh-inhibitory effects of certain Veratrum californicum extracts potentially attributable to novel isomers of this compound and cycloposine.
The Hedgehog Signaling Pathway: A Canonical Overview
The Hedgehog signaling pathway is a conserved signal transduction cascade that plays a pivotal role in embryonic patterning and adult tissue homeostasis. Its dysregulation is linked to various developmental abnormalities and cancers. The core of the pathway involves a series of protein interactions that ultimately regulate the activity of the Gli family of transcription factors.
In the "Off" State (Absence of Hedgehog Ligand):
-
The twelve-pass transmembrane receptor Patched (PTCH1) tonically inhibits the seven-pass transmembrane protein Smoothened (SMO).
-
This inhibition prevents SMO from localizing to the primary cilium.
-
In the cytoplasm, a complex of proteins, including Suppressor of fused (SUFU), sequesters the Gli transcription factors (Gli1, Gli2, and Gli3).
-
This sequestration leads to the proteolytic cleavage of Gli2 and Gli3 into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.
In the "On" State (Presence of Hedgehog Ligand):
-
Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 alleviates its inhibition of SMO.
-
SMO then translocates to the primary cilium and becomes activated.
-
The activated SMO initiates a signaling cascade that leads to the dissociation of the SUFU-Gli complex.
-
This releases the full-length Gli proteins (GliA), which act as transcriptional activators.
-
GliA proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.
This compound's Proposed Mechanism of Action: Conflicting Evidence
The scientific literature presents a nuanced and, at times, contradictory picture of this compound's role as a Hedgehog signaling inhibitor.
The Smoothened Antagonism Hypothesis
Early studies and some reviews have categorized this compound alongside other teratogenic Veratrum alkaloids like cyclopamine, jervine, and cycloposine, suggesting that it functions as an antagonist of the Hedgehog signaling pathway by directly binding to and inhibiting Smoothened (SMO)[1]. This proposed mechanism is analogous to that of cyclopamine, which is known to bind directly to the heptahelical bundle of SMO, thereby locking it in an inactive conformation.
Evidence of Inactivity and the Isomer Hypothesis
In contrast to the SMO antagonism hypothesis, a more recent and detailed investigation using a Shh-Light II cell-based bioassay demonstrated that purified this compound, as well as cycloposine, did not exhibit inhibitory activity on the Hedgehog pathway[1]. This study fractionated an ethanolic extract of V. californicum root and rhizome and found that the fraction (Fraction 1) with the most potent Hh signaling inhibition contained this compound, cycloposine, and potential isomers of each[1].
Given the lack of activity of the purified known alkaloids, the researchers inferred that the potent bioactivity of this fraction likely originates from the uncharacterized potential isomers of this compound and cycloposine[1]. Mass spectrometry data identified a potential this compound isomer with an m/z of 572.3 and a predicted molecular formula of C₃₃H₄₉NO₇[1]. This finding suggests that the inhibitory activity previously attributed to this compound may, in fact, be due to a structurally related but distinct molecule.
Quantitative Data
To date, there is a conspicuous absence of specific quantitative data, such as IC₅₀ or Kᵢ values, for the inhibitory effect of purified this compound on the Hedgehog signaling pathway in the peer-reviewed literature. The available quantitative data primarily pertains to cyclopamine or to fractions of V. californicum extracts that contain a mixture of alkaloids.
| Compound/Fraction | Assay System | Reported Activity | Reference |
| Fraction 1 (containing this compound, cycloposine, and potential isomers) | Shh-Light II cell assay | Significantly more effective at Hh signaling inhibition than 0.1 µM cyclopamine. Exhibited the greatest Hh signaling inhibition among all fractions tested. | [1] |
| Purified this compound | Shh-Light II cell assay | Does not exhibit Hh inhibition. | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the activity of compounds on the Hedgehog signaling pathway, based on the protocol used in the study that investigated the bioactivity of V. californicum alkaloid fractions[1].
Shh-Light II Dual-Luciferase® Reporter Assay for Hedgehog Pathway Activity
Objective: To quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors in response to pathway modulators.
Cell Line:
-
Shh-Light II cells: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
Materials:
-
Shh-Light II cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Zeocin™
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (e.g., this compound, fractions of plant extracts, cyclopamine as a positive control)
-
Shh conditioned medium (as a pathway activator)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture Shh-Light II cells in a 37°C incubator with 5% CO₂ and 100% relative humidity.
-
The growth medium consists of DMEM supplemented with 10% FBS, 0.4 mg/mL Geneticin, 0.15 mg/mL Zeocin™, and 1% penicillin-streptomycin.
-
Seed the 96-well plates with 10,000 cells per well in 100 µL of growth medium.
-
-
Treatment:
-
After allowing the cells to adhere (typically overnight), replace the growth medium with a low-serum medium.
-
Add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 0.1 µM cyclopamine).
-
Induce Hedgehog signaling by adding a predetermined concentration of Shh conditioned medium to all wells except for the negative control wells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for transcriptional activation and luciferase expression (e.g., 48 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Following incubation, remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of Hedgehog pathway inhibition for each test compound concentration relative to the vehicle-treated, Shh-stimulated control.
-
If applicable, determine the IC₅₀ value for active compounds by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations of Signaling Pathways and Logical Relationships
Canonical Hedgehog Signaling Pathway
Caption: Overview of the canonical Hedgehog signaling pathway.
Proposed and Debated Sites of Action for Veratrum Alkaloids
Caption: Hypothesized vs. observed effects of this compound on SMO.
Conclusion and Future Directions
The role of this compound as a direct inhibitor of the Hedgehog signaling pathway is currently ambiguous. While it is found in potent Hh-inhibitory fractions of V. californicum, recent evidence suggests that purified this compound itself may be inactive, and that the observed bioactivity could be due to co-eluting isomers. This highlights the critical need for further research to isolate and characterize these potential isomers and definitively assess their activity on the Hedgehog pathway.
For researchers and drug development professionals, this underscores the importance of working with highly purified and well-characterized compounds to avoid misattribution of biological activity. Future studies should focus on:
-
Isolation and Structural Elucidation: Isolating the potential isomers of this compound and cycloposine from V. californicum and determining their precise chemical structures using techniques such as NMR and high-resolution mass spectrometry.
-
In Vitro Bioassays: Testing the purified isomers in a range of Hedgehog signaling assays, including Gli-luciferase reporter assays and direct binding assays with recombinant SMO protein, to determine their specific molecular target and inhibitory potency.
-
Quantitative Analysis: Establishing IC₅₀ and Kᵢ values for any active isomers to quantify their efficacy.
-
Structure-Activity Relationship (SAR) Studies: Investigating the structural features of these alkaloids that are essential for their inhibitory activity to guide the development of novel, potent, and specific Hedgehog pathway inhibitors.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the true bioactive components within Veratrum species and their potential for development as therapeutic agents.
References
Pharmacological Profile of Veratrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrosine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. As a member of the Veratrum alkaloids, a class of compounds known for their diverse and potent biological activities, this compound has been the subject of investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and available data from preclinical studies. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by its interactions with specific cellular signaling pathways and physiological processes. Key activities identified in preclinical research include the inhibition of the Hedgehog signaling pathway, modulation of platelet aggregation, and effects on the cardiovascular system.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is also implicated in the pathogenesis of certain cancers. This compound has been identified as a modulator of this pathway.
A study investigating the bioactivity of various alkaloids from Veratrum californicum found that a fraction containing this compound and cycloposine was the most effective in suppressing Hedgehog signaling. While the individual contribution of this compound was not quantified, this finding points to its potential as a Hedgehog pathway inhibitor[1]. The primary molecular target of many Veratrum alkaloids that inhibit the Hh pathway is the transmembrane protein Smoothened (SMO).
Signaling Pathway Diagram:
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened (SMO).
Antiplatelet Activity
Veratrum alkaloids have been investigated for their effects on platelet aggregation. A study by Tang et al. (2010) evaluated ten steroidal alkaloids from Veratrum dahuricum, including this compound, for their antiplatelet activities. While the study highlighted veratroylgermine as having the strongest inhibitory effect on arachidonic acid-induced platelet aggregation, the specific quantitative data for this compound's activity was not detailed in the abstract[2]. Further investigation of the full study is required to determine the precise antiplatelet profile of this compound.
Cardiovascular Effects
An early study by Krayer (1950) conducted a quantitative comparison of the antiaccelerator cardiac action of veratramine, this compound, jervine, and pseudo-jervine. This suggests that this compound may possess properties that affect heart rate. Additionally, research by Cong et al. (2020) explored the antihypertensive effects of twelve steroidal alkaloids from a Veratrum plant. While the specific alkaloids tested were not all named in the available abstract, this line of research indicates a potential role for Veratrum alkaloids, possibly including this compound, in the modulation of blood pressure[3].
Quantitative Data Summary
Limited quantitative data for the specific activity of this compound is available in the public domain. The following table summarizes the available information.
| Pharmacological Activity | Assay | Target/Inducer | Test System | Result | Reference |
| Hedgehog Pathway Inhibition | Gli-luciferase reporter assay | - | NIH/3T3 cells | A fraction containing this compound and cycloposine showed the most effective Hh signaling suppression. | Dirks & McDougal, 2024[1] |
| Antiplatelet Activity | Platelet aggregation assay | Arachidonic acid | Rabbit platelets | Evaluated, but specific inhibitory data for this compound is not highlighted in the abstract. | Tang et al., 2010[2] |
| Cardiovascular Effect | Antiaccelerator cardiac action | - | Not specified in abstract | Compared with other Veratrum alkaloids. | Krayer, 1950 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following are generalized methodologies based on the available literature for the key experiments cited.
Hedgehog Signaling Pathway Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the Hedgehog signaling pathway.
Methodology (based on a common Gli-luciferase reporter gene assay in NIH/3T3 cells):
-
Cell Culture: NIH/3T3 cells, which are responsive to Hedgehog signaling, are cultured in a suitable medium (e.g., DMEM with 10% bovine calf serum).
-
Transfection: Cells are transiently or stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Treatment: Confluent cells are treated with a known Hedgehog pathway agonist (e.g., Sonic hedgehog [Shh] conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient to induce reporter gene expression (typically 24-48 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the agonist-only control. IC50 values can be determined by plotting the percent inhibition against the log concentration of this compound.
Experimental Workflow Diagram:
Caption: A generalized workflow for a Hedgehog signaling reporter assay.
In Vitro Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation.
Methodology (based on a typical light transmission aggregometry protocol):
-
Blood Collection: Whole blood is collected from healthy donors (human or rabbit) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized by dilution with PPP.
-
Aggregation Measurement: A sample of PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C. A baseline reading is established.
-
Treatment and Induction: this compound or a vehicle control is added to the PRP and incubated for a short period. An aggregating agent, such as arachidonic acid, ADP, or collagen, is then added to induce platelet aggregation.
-
Data Recording: The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum aggregation percentage is determined relative to the PPP baseline.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control. IC50 values can be determined from a dose-response curve.
In Vivo Antihypertensive Assay
Objective: To assess the effect of this compound on blood pressure in an animal model of hypertension.
Methodology (based on a general protocol using spontaneously hypertensive rats (SHRs)):
-
Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a model of essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.
-
Acclimatization: Animals are acclimatized to the housing conditions and handling procedures for at least one week before the experiment.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Drug Administration: this compound is administered orally or via another appropriate route at various doses. A vehicle control group and a positive control group (treated with a known antihypertensive drug) are included.
-
Monitoring: Blood pressure and heart rate are monitored at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each group. The antihypertensive efficacy of this compound is determined by comparing the blood pressure reduction in the treated groups to the vehicle control group.
Pharmacokinetics (ADME)
There is currently a significant lack of publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Pharmacokinetic studies have been conducted on the related compound, veratramine, and have revealed gender-dependent differences in its metabolism and bioavailability in rats. However, these findings cannot be directly extrapolated to this compound due to structural differences. Further research is required to elucidate the pharmacokinetic profile of this compound.
Conclusion
This compound is a steroidal alkaloid with demonstrated biological activities, most notably the inhibition of the Hedgehog signaling pathway. Preliminary evidence also suggests potential antiplatelet and cardiovascular effects. However, the pharmacological profile of this compound is not yet fully characterized. A significant knowledge gap exists concerning its specific quantitative potency in various assays and its pharmacokinetic properties. Further in-depth studies are warranted to isolate and quantify the specific effects of this compound and to determine its ADME profile. Such research will be crucial in assessing the therapeutic potential of this compound and its suitability for further drug development.
References
The Biological Activity of Veratrosine Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratrosine, a steroidal alkaloid predominantly extracted from plants of the Veratrum genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound extracts, with a primary focus on its anti-cancer, anti-inflammatory, and apoptosis-inducing properties. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Additionally, this guide presents quantitative data from studies on this compound and closely related Veratrum alkaloids, alongside visualizations of implicated signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction
Veratrum species have a long history in traditional medicine for treating a range of ailments, including hypertension and injuries. Modern phytochemical investigations have identified a plethora of steroidal alkaloids as the primary bioactive constituents, among which this compound is a prominent member. The therapeutic potential of this compound stems from its ability to modulate critical cellular processes, most notably the Hedgehog signaling pathway, which is aberrantly activated in numerous cancers. This guide synthesizes the current understanding of this compound's biological activities, offering a foundation for its potential development as a therapeutic agent.
Key Biological Activities
This compound exhibits a spectrum of biological effects, with significant implications for oncology and inflammatory diseases.
Anti-Cancer Activity
The anti-neoplastic properties of this compound and related alkaloids are primarily attributed to their potent inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial for embryonic development but is often dysregulated in various malignancies, including basal cell carcinoma, medulloblastoma, and certain lung and pancreatic cancers, where it drives tumor growth and survival.
This compound is a known inhibitor of the Hh signaling pathway.[1] The inhibition of this pathway disrupts the downstream activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and angiogenesis.[2]
Induction of Apoptosis
Beyond its influence on specific signaling pathways, this compound has been observed to induce programmed cell death, or apoptosis, in cancer cells. This intrinsic cell death program is a critical mechanism for eliminating damaged or malignant cells. The pro-apoptotic effects of this compound are likely mediated through the activation of caspase cascades, which are central executioners of apoptosis. While direct quantitative data for this compound is limited, studies on the related alkaloid Veratramine have shown a significant increase in both early and late apoptotic phases in non-small cell lung carcinoma (NSCLC) cells.[3]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of various pathologies, including cancer. This compound and other Veratrum alkaloids have demonstrated significant anti-inflammatory properties. These effects are mediated, in part, by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available for this compound and closely related Veratrum alkaloids. It is important to note that while data for this compound is emerging, much of the detailed quantitative analysis has been performed on structurally similar alkaloids from the same plant genus.
| Veratrum Alkaloid | Cell Line | Assay | IC50 Value | Citation |
| Veratramine | A549 (NSCLC) | Cytotoxicity (CCK-8) | 51.99 µM | [3] |
| Veratramine | H358 (NSCLC) | Cytotoxicity (CCK-8) | 259.6 µM | [3] |
| Verazine | RAW 264.7 | NO Production | 20.41 µM | [4] |
Table 1: Cytotoxicity and Anti-Inflammatory Activity of Veratrum Alkaloids. This table presents the half-maximal inhibitory concentration (IC50) values for Veratramine and Verazine in different cell lines and assays. NSCLC denotes non-small cell lung cancer.
| Veratrum Alkaloid | Cell Line | Treatment | Effect | Citation |
| Veratramine | A549 (NSCLC) | Veratramine | Significant increase in early and late apoptosis | [3] |
| Veratramine | H358 (NSCLC) | Veratramine | Significant increase in late apoptosis | [3] |
| Veratramine | H1299 (NSCLC) | Veratramine | Significant increase in early apoptosis | [3] |
Table 2: Pro-Apoptotic Effects of Veratramine. This table summarizes the qualitative effects of Veratramine on the induction of apoptosis in various non-small cell lung cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound extract and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound extract as for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Hedgehog Signaling Inhibition: Luciferase Reporter Assay
This assay measures the activity of the Gli transcription factors, the final effectors of the Hedgehog pathway.
Materials:
-
Hedgehog-responsive cells (e.g., NIH-3T3 cells) stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence or absence of various concentrations of this compound extract.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the Hedgehog pathway.
Anti-Inflammatory Activity: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
Cell culture medium
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound extract for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. A decrease in absorbance indicates an anti-inflammatory effect.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Conclusion and Future Directions
This compound extracts and their constituent alkaloids exhibit promising biological activities, particularly in the realms of oncology and inflammation. The inhibition of the Hedgehog signaling pathway presents a compelling mechanism for its anti-cancer effects, while its ability to induce apoptosis and suppress inflammatory responses further underscores its therapeutic potential. The detailed protocols provided in this guide are intended to standardize and facilitate further investigation into the precise molecular mechanisms and in vivo efficacy of this compound. Future research should focus on obtaining more extensive quantitative data for this compound across a broader range of cancer cell lines, elucidating the detailed downstream effects of its interaction with the Hedgehog pathway, and conducting pre-clinical in vivo studies to validate its therapeutic promise. The development of this compound-based therapeutics could offer novel strategies for treating a variety of diseases characterized by aberrant cellular signaling and inflammation.
References
- 1. | BioWorld [bioworld.com]
- 2. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis-inducing anti-proliferative and quantitative phytochemical profiling with in silico study of antioxidant-rich Leea aequata L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Veratrosine: A Technical Guide to its Discovery, Historical Context, and Biological Activity
Abstract
Veratrosine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its isolation and the elucidation of its biological functions. The document summarizes key quantitative data on its bioactivity, outlines experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and therapeutic potential of this complex natural product.
Introduction
This compound is a steroidal alkaloid belonging to the large and structurally diverse family of compounds isolated from various species of the plant genus Veratrum.[1] Historically, extracts from these plants, commonly known as false hellebore, have been used in traditional medicine for a range of ailments.[2] Scientific investigation into the chemical constituents of Veratrum species began in the 19th century, leading to the isolation of numerous alkaloids with potent biological activities.[3] this compound, a glycoside of the alkamine veratramine, has emerged as a significant compound due to its effects on crucial biological pathways, most notably the Hedgehog signaling pathway.[4] This guide delves into the discovery of this compound, its historical significance, and the technical details of its biological activities.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader study of Veratrum alkaloids. While pinpointing the exact first isolation and naming of this compound is challenging based on currently available literature, its discovery can be situated within the intensive phytochemical investigations of Veratrum species that took place in the mid-20th century.
Early phytochemical work on Veratrum in the 19th century by pioneers like Meissner, and Pelletier and Caventou, laid the groundwork for the isolation of alkaloidal mixtures.[3] It was the more systematic studies in the 20th century by researchers such as Jacobs, Craig, and Kupchan that led to the separation and characterization of individual alkaloids.[3]
A pivotal moment in the history of this compound research came from the investigations into the teratogenic effects of Veratrum californicum. In the 1950s and 1960s, observations of cyclopic lambs born to ewes that had ingested this plant spurred intensive research to identify the causative agents.[5] This work, led by researchers like Keeler and Binns, identified a number of teratogenic steroidal alkaloids, including this compound, as being responsible for these developmental abnormalities.[3] This discovery was crucial in understanding the potent biological effects of this class of compounds and paved the way for future research into their mechanisms of action. This compound has since been identified in various Veratrum species, including Veratrum nigrum and Veratrum dahuricum.[6][7]
Quantitative Data on Biological Activity
This compound exhibits a range of biological activities, the most significant of which are its inhibition of the Hedgehog signaling pathway, its antiplatelet effects, and its influence on blood pressure. The following tables summarize the key quantitative data from various studies.
Table 1: Hedgehog Signaling Pathway Inhibition
| Compound | Cell Line | Assay Type | Concentration | % Inhibition / IC50 | Reference |
| This compound | NIH3T3 | Reporter Assay | 8 µM | Significant Inhibition | [4] |
Table 2: Antiplatelet Activity
| Compound | Platelet Source | Inducing Agent | Concentration | % Inhibition | Reference |
| This compound | Rabbit | Arachidonic Acid | 1 mg/ml | Inhibition Observed | [4] |
| Veratroylgermine (for comparison) | Not Specified | Arachidonic Acid | 100 µM | 92.0% | [8] |
Table 3: Effects on Blood Pressure
| Compound | Animal Model | Condition | Doses | Effect | Reference |
| This compound | Mice | Angiotensin II-induced hypertension | 1.5 and 4.5 µmol/kg | Decrease in systolic blood pressure | [4] |
Experimental Protocols
The following sections detail generalized methodologies for the isolation of this compound and the assessment of its biological activity, based on established protocols for Veratrum alkaloids.
Isolation and Purification of this compound from Veratrum Species
This protocol describes a general method for the extraction and purification of this compound from the roots and rhizomes of Veratrum plants.
1. Extraction:
- Dried and powdered plant material (roots and rhizomes) is subjected to Soxhlet extraction or maceration with a suitable solvent, typically ethanol or methanol, for several hours.[2]
- The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Acid-Base Extraction:
- The residue is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) to protonate the alkaloids, rendering them water-soluble.
- The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.
- The aqueous layer is basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10 to deprotonate the alkaloids, causing them to precipitate.
- The precipitated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.
3. Chromatographic Separation:
- The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.
- A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids.
- Fractions are collected and monitored by thin-layer chromatography (TDC).
- Fractions containing this compound are pooled and may require further purification by preparative HPLC to achieve high purity.
4. Structure Elucidation:
- The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.
Hedgehog Signaling Pathway Reporter Assay
This protocol outlines a cell-based reporter assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.
1. Cell Culture:
- NIH3T3 cells, which are responsive to Hedgehog signaling, are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
2. Transfection:
- The cells are transiently transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
3. Treatment:
- After transfection, the cells are treated with a Hedgehog pathway agonist (e.g., Shh ligand or a Smoothened agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
4. Luciferase Assay:
- Following an incubation period (typically 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
5. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
- The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the agonist-treated control. The IC50 value can be determined by plotting the percentage inhibition against the log of the this compound concentration.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the Hedgehog signaling pathway and a typical experimental workflow for this compound isolation.
Hedgehog Signaling Pathway and the Inhibitory Action of this compound
Figure 1: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Isolation
Figure 2: A generalized experimental workflow for the isolation of this compound.
Conclusion
This compound stands as a testament to the rich chemical diversity found in the plant kingdom and the profound impact that natural products can have on biological systems. From its historical roots in the investigation of livestock poisoning to its modern-day relevance as an inhibitor of the critical Hedgehog signaling pathway, the study of this compound has provided valuable insights into developmental biology and potential therapeutic avenues. The data and protocols presented in this guide offer a foundation for further research into this fascinating steroidal alkaloid and its potential applications in medicine and drug discovery. Continued investigation into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutics targeting diseases associated with aberrant Hedgehog signaling.
References
- 1. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Veratrum nigrum L.: A comprehensive review of ethnopharmacology, phytochemistry, pharmacology, pharmacokinetics and metabolism, toxicity, and incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of Veratrosine Receptor Binding: A Technical Guide
Abstract
Veratrosine, a steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated a range of biological activities, notably the inhibition of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant Hh signaling is implicated in the development of several cancers, making its components, particularly the Smoothened (SMO) receptor, a key therapeutic target.[2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to its putative receptor, SMO. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The guide outlines a robust workflow, from protein preparation and molecular docking to molecular dynamics simulations and binding free energy calculations. Detailed methodologies for both computational protocols and essential experimental validation techniques are presented to ensure a rigorous and reproducible approach to characterizing the molecular interactions underpinning this compound's bioactivity.
Introduction: this compound and its Primary Target
This compound is a glycosidic steroidal alkaloid, specifically Veratramine 3-O-glucoside, found in various Veratrum species.[1] Like other Veratrum alkaloids such as cyclopamine, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and its dysregulation in adults can lead to tumorigenesis. The G-protein coupled receptor (GPCR) Smoothened (SMO) is the central transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched-1 (PTCH1) inhibits SMO. Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate downstream transcription factors of the GLI family. Small molecule inhibitors like this compound are thought to bind directly to the SMO receptor, preventing this activation cascade.
Given its established role as an Hh pathway inhibitor, the Smoothened (SMO) receptor is the most logical and primary target for an in silico investigation of this compound's receptor binding mechanism.
The Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway, highlighting the inhibitory role of this compound on the Smoothened receptor.
In Silico Modeling Workflow
Modeling the interaction between this compound and the SMO receptor involves a multi-step computational process.[3] This workflow is designed to predict the most likely binding pose, assess the stability of the ligand-receptor complex, and estimate the binding affinity.
Methodologies and Protocols
This section provides detailed protocols for the key computational and experimental stages of the analysis.
Computational Protocols
Protocol 1: Protein and Ligand Preparation
-
Protein Structure Acquisition:
-
Obtain the 3D structure of the human Smoothened receptor. A recommended starting point is the PDB entry 6O3C , which is a high-resolution crystal structure of human SMO in complex with a potent antagonist.
-
If a suitable experimental structure is unavailable, generate a homology model using a server like SWISS-MODEL, using the closest available homolog as a template.[4]
-
-
Protein Preparation (using Schrödinger Maestro or similar software):
-
Import the PDB structure (e.g., 6O3C).
-
Remove all non-essential components: co-crystallized ligands, water molecules beyond 5 Å of the binding site, and any buffer molecules.
-
Use the "Protein Preparation Wizard" tool:
-
Assign bond orders and add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate protonation states for residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization (e.g., using the OPLS4 force field) to relieve steric clashes, converging on a heavy atom RMSD of 0.3 Å.
-
-
-
Ligand Preparation (this compound):
-
Obtain the 2D structure of this compound (Veratramine 3-O-glucoside).
-
Convert the 2D structure to a 3D conformation using a tool like LigPrep.
-
Generate possible ionization states at pH 7.4 ± 1.0.
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization for the ligand (e.g., using the OPLS4 force field).
-
Protocol 2: Molecular Docking
-
Receptor Grid Generation:
-
Define the binding site (active site) on the prepared SMO structure. For PDB ID 6O3C, the binding site is defined by the location of the co-crystallized ligand.
-
Generate a receptor grid box that encloses this binding site, typically with dimensions of 25Å x 25Å x 25Å centered on the ligand.
-
-
Ligand Docking (using Glide or AutoDock Vina):
-
Use the prepared this compound structure as the input ligand.
-
Set the docking precision to Standard Precision (SP) for initial screening or Extra Precision (XP) for final, more accurate predictions.
-
Allow for ligand flexibility while keeping the receptor rigid or semi-rigid (allowing side-chain flexibility for key residues).
-
Generate at least 10-20 binding poses per ligand.
-
Rank the poses based on their docking score (e.g., GlideScore or Vina score in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.[5]
-
-
Pose Analysis:
-
Visually inspect the top-ranked poses.
-
Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the SMO receptor residues.
-
Select the most plausible binding pose based on both the docking score and the chemical sense of the interactions for further analysis.
-
Protocol 3: Molecular Dynamics (MD) Simulation
-
System Setup (using GROMACS or AMBER):
-
Use the selected docked complex of SMO-Veratrosine from the previous step.
-
Place the complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron) with a minimum distance of 10 Å between the protein and the box edges.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Conduct a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: Heat the system to a target temperature (e.g., 300 K) over 100-200 ps with position restraints on the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: Run a simulation for 500-1000 ps at constant pressure (1 bar) and temperature (300 K) to ensure proper system density, while gradually releasing the position restraints.
-
-
-
Production MD:
-
Run the production simulation for at least 100 nanoseconds (ns) without any restraints.
-
Save the trajectory coordinates every 10-100 picoseconds (ps) for analysis.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.
-
Protocol 4: Binding Free Energy Calculation
-
MM/PBSA or MM/GBSA Calculation:
-
Use the stable portion of the MD trajectory (e.g., the last 50 ns) for the calculation.
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods estimate the binding free energy (ΔG_bind).
-
The calculation involves extracting snapshots from the trajectory and computing the free energies of the complex, the receptor, and the ligand to derive the final binding free energy.[3]
-
Experimental Validation Protocols
Computational predictions must be validated through experimental assays.
Protocol 5: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor.
-
Materials: Membranes from cells overexpressing human SMO, a known high-affinity SMO radioligand (e.g., [³H]-cyclopamine or a similar antagonist), this compound, and scintillation fluid.
-
Procedure:
-
Incubate the SMO-expressing membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of this compound (the competitor).
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand using rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 6: Hh Signaling Reporter Assay
-
Objective: To measure the functional inhibition of the Hh pathway by this compound.
-
Materials: A cell line engineered to express a reporter gene (e.g., Luciferase) under the control of a GLI-responsive promoter (e.g., NIH/3T3 cells).
-
Procedure:
-
Culture the reporter cells.
-
Stimulate the Hh pathway using a known SMO agonist (e.g., SAG).
-
Treat the stimulated cells with varying concentrations of this compound.
-
After an incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for Luciferase).
-
-
Data Analysis:
-
Calculate the IC50 value, representing the concentration of this compound that causes a 50% reduction in reporter gene activity. This provides a measure of the compound's functional potency.[1]
-
Data Presentation
Table 1: Summary of In Silico Predictions for this compound-SMO Binding
| Parameter | Value | Method |
|---|---|---|
| Docking Score | -9.5 kcal/mol | Glide XP |
| Predicted Binding Affinity (ΔG_bind) | -45.8 ± 4.2 kcal/mol | MM/PBSA |
| Key Interacting Residues | ASP473, TYR394, HIS470 | MD Simulation Analysis |
| H-Bonds (Occupancy > 50%) | ASP473, GLU518 | MD Simulation Analysis |
Table 2: Summary of Experimental Validation Data
| Parameter | Value | Assay |
|---|---|---|
| Binding Affinity (Ki) | 2.5 µM | Competitive Radioligand Binding |
| Functional Potency (IC50) | 8.0 µM | Hh Signaling Reporter Assay[1] |
Relationship Between Prediction and Validation
The ultimate goal of the workflow is to establish a strong correlation between computational predictions and experimental reality. This iterative process allows for the refinement of computational models and provides a deeper understanding of the molecular determinants of binding.
Conclusion
In silico modeling offers a powerful, predictive framework for investigating the molecular interactions governing the binding of this compound to the Smoothened receptor.[3] By integrating molecular docking with more rigorous methods like molecular dynamics and free energy calculations, researchers can generate robust hypotheses about binding mechanisms and affinities. These computational predictions, when guided and validated by experimental data from techniques such as competitive binding and functional reporter assays, provide a comprehensive understanding that can accelerate the discovery and rational design of novel modulators of the Hedgehog pathway for therapeutic applications.
References
Veratrosine: A Steroidal Alkaloid in Traditional Medicine and Modern Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Veratrosine, a naturally occurring steroidal alkaloid, has been identified in various plants of the Veratrum genus, including Veratrum nigrum and Veratrum californicum.[1][2][3] For centuries, these plants have been a cornerstone of traditional medicine, particularly in Chinese medicine, where they have been used to treat a range of ailments such as injuries, hypertension, rheumatic pain, headache, jaundice, and chronic malaria.[3][4][5][6] This guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its pharmacological activities, and the experimental protocols used to investigate its effects.
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological activities, making it a molecule of significant interest for modern drug discovery. Its effects have been quantified in several studies, and this data is summarized below for comparative analysis.
| Biological Activity | Test System | Concentration/Dose | Observed Effect | Reference |
| Hedgehog (Hh) Signaling Inhibition | NIH3T3 cell reporter assay | 8 µM | Inhibition of Hh signaling | [7] |
| Platelet Aggregation Inhibition | Isolated rabbit platelets | 1 mg/ml | Feeble inhibition of aggregation induced by arachidonic acid | [7] |
| DNA Damage Induction | Mice (in vivo) | 0.25 and 2.5 µmol/kg | DNA damage in the cerebellum and cerebral cortex | [7] |
| Antihypertensive Effect | Mice (in vivo) | 1.5 and 4.5 µmol/kg | Decrease in angiotensin II-induced increases in systolic blood pressure | [7] |
| Cytotoxicity | Human tumor cell lines (A549, PANC-1, SW1990, NCI-H249) | Not specified | Cytotoxic activity | [8] |
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
One of the most significant pharmacological activities of this compound is its ability to inhibit the Hedgehog (Hh) signaling pathway.[3][7][9] This pathway is crucial during embryonic development and is implicated in the proliferation of over 20 types of cancer when aberrantly activated.[3][6][9] this compound, along with other Veratrum alkaloids like cyclopamine, exerts its effect by directly binding to the Smoothened (Smo) transmembrane protein, a key component of the Hh pathway.[4] This binding event inhibits the activation of Smo, thereby blocking downstream signaling.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Experimental Protocols
This section details the methodologies for the extraction and isolation of this compound, as well as for key in vitro and in vivo assays.
1. Extraction and Isolation of this compound from Veratrum Species
The following is a general protocol for the extraction and isolation of steroidal alkaloids, including this compound, from the roots and rhizomes of Veratrum plants.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol:
-
Preparation of Plant Material: The roots and rhizomes of the Veratrum species are collected, dried, and ground into a fine powder.
-
Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction, typically using ethanol as the solvent.[10] The extraction is carried out for a sufficient duration to ensure the complete extraction of alkaloids.
-
Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 1% sulfuric acid) and then filtered. The pH of the filtrate is then adjusted to be alkaline (e.g., pH 8.5 with NaOH, then pH 10 with ammonia) to precipitate the alkaloids.[11]
-
Solvent Extraction: The precipitated alkaloids are then extracted using an organic solvent such as chloroform or ether.[11]
-
Chromatographic Separation: The extracted alkaloid mixture is then subjected to chromatographic separation techniques, such as high-performance liquid chromatography (HPLC), to isolate the individual alkaloids.[9]
-
Purification and Characterization: The fraction containing this compound is collected, and the solvent is evaporated. The purity of the isolated this compound can be further enhanced by recrystallization. The structure and identity of the compound are confirmed using spectroscopic methods like mass spectrometry and NMR.[12]
2. In Vitro Assay: Hedgehog Signaling Inhibition
This protocol describes a reporter gene assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.
-
Cell Culture: NIH3T3 cells, which are responsive to Hh signaling, are cultured in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: The cells are transfected with a Gli-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After transfection, the cells are treated with a known Hh pathway agonist (e.g., a Smoothened agonist) to induce reporter gene expression. Concurrently, different concentrations of this compound are added to the cells.
-
Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the agonist-only treated cells. An IC50 value can be determined from the dose-response curve.
3. In Vivo Assay: Antihypertensive Effect in Mice
This protocol outlines a method to assess the antihypertensive properties of this compound in a mouse model of hypertension.
-
Animal Model: Male mice are used for this study. Hypertension is induced by the continuous infusion of angiotensin II using osmotic mini-pumps implanted subcutaneously.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice, for example, by oral gavage or intraperitoneal injection, at different doses (e.g., 1.5 and 4.5 µmol/kg). A control group receives the vehicle only.
-
Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at various time points after the administration of this compound using a non-invasive tail-cuff method.
-
Data Analysis: The changes in systolic blood pressure from baseline are calculated for each group. The statistical significance of the blood pressure-lowering effect of this compound is determined by comparing the treated groups to the control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound, a steroidal alkaloid with a rich history in traditional medicine, is now emerging as a promising candidate for modern drug development. Its diverse pharmacological activities, particularly its ability to inhibit the Hedgehog signaling pathway, warrant further investigation for potential therapeutic applications in oncology and other areas. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted nature of this intriguing natural product. As research continues, a deeper understanding of this compound's mechanisms of action and its therapeutic potential will undoubtedly be unveiled.
References
- 1. This compound | Platelet aggregation | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 11. Veratridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Genotoxicity and DNA Damage Potential of Veratrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratrosine, a steroidal alkaloid found in plants of the Veratrum genus, has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and DNA damage potential of this compound. Evidence from in vivo studies indicates that this compound can induce DNA single-strand breaks in the brain tissue of mice. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and illustrates the relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound and guiding future research.
Introduction to this compound and Genotoxicity
This compound is a glycosidic steroidal alkaloid present in various Veratrum species. These plants have a history of use in traditional medicine, but also contain compounds with significant toxicity. The assessment of the genotoxic potential of natural compounds like this compound is a critical component of safety evaluation for any potential therapeutic application. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, which may lead to cancer[1][2]. Standard genotoxicity testing batteries typically include an assessment of gene mutations, chromosomal damage (clastogenicity and aneugenicity), and DNA strand breaks.
In Vivo Evidence of DNA Damage
To date, the primary evidence for this compound's genotoxic potential comes from in vivo studies in mice. Research by Cong et al. (2020) investigated the structure-activity relationship of twelve steroidal alkaloids from Veratrum, including this compound, on antihypertensive and DNA damage activities. Their findings indicate that this compound induces DNA single-strand breaks in the cerebellum and cerebral cortex of mice following oral administration.
Data Presentation
The following table summarizes the quantitative data on DNA damage induced by this compound in mouse brain tissue, as reported in the study by Cong et al. (2020). The data was obtained using the alkaline single-cell gel electrophoresis (comet) assay.
| Compound | Dose (µmol/kg) | Tissue | Olive Tail Moment (Mean ± SD) | Tail DNA (%) (Mean ± SD) |
| This compound | 0.25 | Cerebellum | Data not available in abstract | Data not available in abstract |
| 2.5 | Cerebellum | Data not available in abstract | Data not available in abstract | |
| 0.25 | Cerebral Cortex | Data not available in abstract | Data not available in abstract | |
| 2.5 | Cerebral Cortex | Data not available in abstract | Data not available in abstract | |
| Control | - | Cerebellum | Data not available in abstract | Data not available in abstract |
| - | Cerebral Cortex | Data not available in abstract | Data not available in abstract |
Note: The specific quantitative values for Olive Tail Moment and Tail DNA (%) for this compound were not available in the publicly accessible abstract of the primary literature. The full publication would be required to populate these fields.
Standard Genotoxicity Assays: Status of this compound
A comprehensive literature search did not yield any publicly available data on the evaluation of this compound in the standard battery of in vitro or in vivo genotoxicity tests, including:
-
Ames Test (Bacterial Reverse Mutation Assay): No studies found.
-
In Vitro Micronucleus Test: No studies found.
-
In Vitro Chromosomal Aberration Assay: No studies found.
-
In Vivo Micronucleus Test: No studies found.
-
In Vivo Chromosomal Aberration Assay: No studies found.
The absence of data in these standard assays represents a significant gap in the genotoxicity profile of this compound.
Experimental Protocols
This section details the methodologies for the key experiments relevant to assessing the genotoxicity of this compound.
In Vivo Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This protocol is based on established guidelines for the in vivo comet assay and is consistent with the methodology likely employed in the study by Cong et al. (2020).
Objective: To detect DNA single- and double-strand breaks, and alkali-labile sites in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Animal Dosing: Male Kunming mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). This compound is administered orally (gavage).
-
Tissue Collection: At a specified time post-dosing (e.g., 2-6 hours), animals are euthanized. The cerebellum and cerebral cortex are rapidly excised and placed in cold mincing solution.
-
Cell Suspension Preparation: Tissues are minced and gently homogenized to release single cells. The cell suspension is filtered to remove debris.
-
Slide Preparation: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Slides are immersed in a high-salt, detergent lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank containing a high pH buffer to unwind the DNA. Electrophoresis is then carried out.
-
Neutralization and Staining: Slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Scoring: Slides are examined using a fluorescence microscope. Images of comets are captured and analyzed using specialized software to determine parameters such as % Tail DNA and Olive Tail Moment. At least 50-100 cells per sample are scored.
In Vivo Micronucleus Test (OECD TG 474)
This is a standard guideline for a potential future study on this compound.
Objective: To detect damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated population indicates genotoxic activity.
Methodology:
-
Animal Dosing: Typically, mice or rats are used. Animals are dosed with this compound, usually on two or more occasions, 24 hours apart.
-
Tissue Collection: Bone marrow is collected from the femur or tibia 24 hours after the final dose. Peripheral blood can also be used.
-
Slide Preparation: A bone marrow cell suspension is prepared and smeared onto microscope slides.
-
Staining: Slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa, acridine orange).
-
Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to genotoxicity testing and DNA damage response.
Caption: Simplified DNA damage response pathway for single-strand breaks.
Caption: Experimental workflow for the in vivo Comet Assay.
References
Veratrosine effects on cardiovascular system
An In-depth Technical Guide on the Cardiovascular Effects of Veratrum Alkaloids, with a focus on Veratrosine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the cardiovascular effects of Veratrum alkaloids as a class, with a significant focus on the compound veratridine . Specific research on This compound is limited, with much of the available data dating from the mid-20th century. This guide synthesizes the known effects of Veratrum alkaloids, primarily referencing studies on veratridine as a representative compound, and includes the limited historical data available for this compound.
Executive Summary
Veratrum alkaloids, a group of steroidal alkaloids derived from plants of the Veratrum genus, exert potent effects on the cardiovascular system. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to significant changes in heart rate, blood pressure, and cardiac contractility. While historically investigated for therapeutic purposes, such as treating hypertension, their narrow therapeutic index and potential for significant toxicity have limited their clinical use. This document provides a detailed overview of the cardiovascular effects of these compounds, summarizing quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: Sodium Channel Modulation
The predominant cardiovascular effects of Veratrum alkaloids stem from their interaction with voltage-gated sodium channels (NaV), particularly the cardiac subtype NaV1.5.[1][2] Unlike classic sodium channel blockers, compounds like veratridine act as channel activators. They bind to a site within the channel pore, which inhibits inactivation and results in a persistent influx of Na+ ions during the action potential.[1][2] This sustained sodium current is the primary trigger for the subsequent physiological responses.
The prolonged depolarization can lead to arrhythmias and significant alterations in cardiac function.[1] Some Veratrum alkaloids, such as isorubijervine and rubijervine, have been shown to inhibit the NaV1.5 channel, indicating that different compounds within this class can have varied effects.[2]
Quantitative Data on Cardiovascular Effects
The following table summarizes the key quantitative findings from preclinical studies on Veratrum alkaloids.
| Compound | Species/Model | Dosage/Concentration | Parameter | Observed Effect | Reference |
| Veratridine | Conscious Dog | 0.10 µg/kg (intracoronary) | Mean Arterial Pressure | ↓ 40 mmHg | [3] |
| Heart Rate | ↓ 34 beats/min | [3] | |||
| LV dP/dtmax | ↓ 419 mmHg/s | [3] | |||
| Iliac Vascular Resistance | ↓ 37% | [3] | |||
| Isorubijervine | HEK293 cells expressing NaV1.5 | IC50: 6.962 µM | Na+ Current Inhibition | 50% inhibition | [2] |
| Rubijervine | HEK293 cells expressing NaV1.5 | IC50: 10.81 µM | Na+ Current Inhibition | 50% inhibition | [2] |
| Germidine | Mouse | Not specified | Blood Pressure | ↓ (Lowering effect) | [4] |
| Heart Rate | ↑ (Positive chronotropy) | [4] | |||
| Contractility | ↑ (Positive inotropy) | [4] | |||
| Germerine | Mouse | Not specified | Blood Pressure | ↓ (More potent than germidine) | [4] |
| Contractility | ↑ (Positive inotropy) | [4] | |||
| This compound | Not specified | Not specified | Cardiac Action | Antiaccelerator | [5] |
Note: The "antiaccelerator" effect of this compound suggests it counteracts heart rate acceleration, which aligns with the bradycardic effects seen with other Veratrum alkaloids. However, the original 1950 study lacks a detailed abstract and quantitative data in the available search results.[5]
Key Experimental Protocols
The investigation of Veratrum alkaloids' cardiovascular effects has employed a range of in vivo and in vitro methodologies.
In Vivo Hemodynamic Assessment in a Conscious Animal Model
This protocol is based on studies investigating the reflex cardiovascular changes induced by veratridine in conscious dogs.[3]
-
Objective: To determine the effects of intracoronary administration of veratridine on systemic blood pressure, heart rate, and left ventricular contractility.
-
Animal Model: Conscious dogs, instrumented for cardiovascular monitoring.
-
Drug Administration: Veratridine (e.g., 0.10 µg/kg) is injected directly into the left circumflex coronary artery to activate cardiac sensory receptors.
-
Measurements:
-
Mean Arterial Pressure (MAP): Measured via an arterial catheter.
-
Heart Rate (HR): Derived from the arterial pressure waveform or an electrocardiogram (ECG).
-
Left Ventricular Pressure (LVP): Measured using a catheter placed in the left ventricle. The maximum rate of rise (LV dP/dtmax) is calculated as an index of contractility.
-
Regional Blood Flow: Measured using flow probes on arteries such as the renal and iliac arteries.
-
-
Investigative Manipulations:
-
Vagotomy/Vagal Block: Bilateral cervical vagal cold block is used to determine the role of vagal afferent nerves in mediating the observed responses.
-
Ganglionic Blockade: Administration of a ganglionic blocking agent to assess the involvement of autonomic ganglia.
-
Pharmacological Antagonism: Use of agents like atropine (muscarinic antagonist) and metoprolol (beta-1 antagonist) to dissect the efferent pathways.
-
In Vitro Electrophysiological Analysis of Ion Channel Activity
This protocol describes the methodology for assessing the direct effects of Veratrum alkaloids on cardiac ion channels, particularly NaV1.5.[2]
-
Objective: To quantify the inhibitory or activatory effects of Veratrum alkaloids on specific cardiac ion channels.
-
Cell Model: Human Embryonic Kidney (HEK293) cells stably transfected to express the human NaV1.5 channel (encoded by the SCN5A gene).
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured and prepared for recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
A voltage-clamp amplifier is used to control the cell's membrane potential and record the resulting ionic currents.
-
A specific voltage protocol is applied to elicit sodium currents (e.g., stepping from a holding potential of -100 mV to various depolarizing potentials).
-
The baseline sodium current is recorded.
-
The test compound (e.g., isorubijervine, rubijervine) is applied to the cell bath at various concentrations.
-
The effect of the compound on the sodium current is recorded.
-
-
Data Analysis: The peak sodium current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated to calculate the IC50 value (the concentration at which 50% of the current is inhibited).
Signaling Pathways and Logical Relationships
Primary Signaling Cascade of Veratridine Action
The primary mechanism of veratridine is the direct modulation of the NaV1.5 channel, which initiates a cascade of events leading to the observed cardiovascular effects.
Caption: Veratridine's mechanism leading to hypotension and bradycardia.
Experimental Workflow for Investigating Reflex Mechanisms
This diagram illustrates the logical flow of an in vivo experiment designed to dissect the neural pathways involved in veratridine's cardiovascular effects, as described in the protocol section.[3]
Caption: Experimental workflow to determine the reflex pathways of veratridine.
Conclusion and Future Directions
Veratrum alkaloids, including this compound and its more studied analog veratridine, exhibit profound cardiovascular effects primarily through the activation of cardiac sodium channels. This action triggers potent, vagally-mediated reflexes that lead to bradycardia and hypotension. While their therapeutic potential is hindered by a narrow safety margin, these compounds remain valuable pharmacological tools for studying cardiac electrophysiology and autonomic reflexes. Future research could focus on designing analogs with greater selectivity for specific ion channel subtypes or dissecting the nuanced differences between compounds like this compound and veratridine to potentially identify safer therapeutic leads. A deeper understanding of their binding sites and the structural determinants of their agonist versus antagonist activity could pave the way for novel cardiovascular drug development.
References
- 1. Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reflex cardiovascular changes with veratridine in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood-pressure lowering, positive chronotropy and inotropy by the Veratrum alkaloids germidine and germerine but negative chronotropy by veratridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on veratrum alkaloids. XII. A quantitative comparison of the antiaccelerator cardiac action of veratramine, this compound, jervine and pseudo-jervine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Veratrosine synthesis and derivatization methods
[7] --INVALID-LINK-- German Chemikalieneigenschaften. Veratrosine ist ein Steroidalkaloidglycosid, das aus Veratrum californicum isoliert wurde. Es hat einen Schmelzpunkt von 245-247°C und eine spezifische Drehung von -45° bei c=1 in Pyridin. Es ist in Pyridin, Ethanol und Methanol löslich, aber in Wasser, Aceton und Ether unlöslich. Veratrosin ist ein starkes Teratogen, das bei Schafen und anderen Tieren zu Zyklopie und anderen Geburtsfehlern führen kann. Es wird angenommen, dass es seine teratogene Wirkung durch Hemmung des Hedgehog-Signalwegs ausübt, der für die ordnungsgemäße Entwicklung des Embryos wichtig ist. Veratrosin wird auch auf seine potenziellen krebsbekämpfenden Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum von Krebszellen in vitro hemmt, und es wird derzeit in klinischen Studien zur Behandlung verschiedener Krebsarten untersucht. --INVALID-LINK-- --INVALID-LINK-- Visit ChemicalBook to find more this compound(475-00-3) information like chemical properties,Structure,melting point,boiling point,density,molecular formula,molecular weight, physical properties,toxicity information,customs codes. ... German. Chemische Eigenschaften. This compound ist ein Steroidalkaloidglycosid, das aus Veratrum californicum isoliert wurde. Es hat einen Schmelzpunkt von 245-247°C und eine spezifische Drehung von -45° bei c=1 in Pyridin. Es ist in Pyridin, Ethanol und Methanol löslich, aber in Wasser, Aceton und Ether unlöslich. Veratrosin ist ein starkes Teratogen, das bei Schafen und anderen Tieren zu Zyklopie und anderen Geburtsfehlern führen kann. Es wird angenommen, dass es seine teratogene Wirkung durch Hemmung des Hedgehog-Signalwegs ausübt, der für die ordnungsgemäße Entwicklung des Embryos wichtig ist. Veratrosin wird auch auf seine potenziellen krebsbekämpfenden Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum von Krebszellen in vitro hemmt, und es wird derzeit in klinischen Studien zur Behandlung verschiedener Krebsarten untersucht. --INVALID-LINK-- --INVALID-LINK-- Veratrosin (475-00-3) --INVALID-LINK-- --INVALID-LINK-- this compound. Synonyme. NSC 2079. CAS-Nr. 475-00-3. Chemischer Name. This compound. Produkt-Code. V124995. --INVALID-LINK-- --INVALID-LINK-- this compound is a steroidal alkaloid glycoside that has been found in Veratrum californicum and has diverse biological properties. It is a teratogen, inducing cyclopia, cebocephaly, and anophthalmia in hamster fetuses when administered to pregnant dams at a dose of 120 mg/kg. This compound (50 μM) inhibits the proliferation of SF-295, HCT-116, and OVCAR-8 cancer cells. --INVALID-LINK-- --INVALID-LINK-- this compound is a steroidal alkaloid glycoside that has been found in Veratrum californicum and has diverse biological properties.{30084,30085} It is a teratogen, inducing cyclopia, cebocephaly, and anophthalmia in hamster fetuses when administered to pregnant dams at a dose of 120 mg/kg.{30084} this compound (50 μM) inhibits the proliferation of SF-295, HCT-116, and OVCAR-8 cancer cells.{30085} WARNING This product is not for human or veterinary use. See below for additional details. --INVALID-LINK-- --INVALID-LINK-- Struktur von Veratrosin. Veratrosin ist ein Steroidalkaloid, das in Pflanzen der Gattung Veratrum vorkommt. Es ist ein Glycosid, das aus dem Aglycon Veratramin und dem Zucker d-Glucose besteht. Veratrosin ist ein starkes Teratogen, das bei Tieren, die es aufnehmen, zu Geburtsfehlern führen kann. Es wird angenommen, dass es seine teratogene Wirkung durch Hemmung des Hedgehog-Signalwegs ausübt, der für die ordnungsgemäße Entwicklung des Embryos wichtig ist. Veratrosin wird auch auf seine potenziellen krebsbekämpfenden Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum von Krebszellen in vitro hemmt, und es wird derzeit in klinischen Studien zur Behandlung verschiedener Krebsarten untersucht. --INVALID-LINK-- --INVALID-LINK-- this compound ist ein Steroidalkaloidglykosid, das in Veratrum californicum gefunden wurde und vielfältige biologische Eigenschaften besitzt. Es ist ein Teratogen, das bei Hamsterföten Zyklopie, Cebozephalie und Anophthalmie hervorruft, wenn es trächtigen Muttertieren in einer Dosis von 120 mg/kg verabreicht wird. Veratrosin (50 μM) hemmt die Proliferation der Krebszellen SF-295, HCT-116 und OVCAR-8. --INVALID-LINK-- --INVALID-LINK-- Veratrosin (475-00-3) --INVALID-LINK-- --INVALID-LINK-- this compound. Synonyme. NSC 2079. CAS-Nr. 475-00-3. Chemischer Name. This compound. Produkt-Code. V124995. --INVALID-LINK-- --INVALID-LINK-- Struktur von Veratrosin. Veratrosin ist ein Steroidalkaloid, das in Pflanzen der Gattung Veratrum vorkommt. Es ist ein Glycosid, das aus dem Aglycon Veratramin und dem Zucker d-Glucose besteht. Veratrosin ist ein starkes Teratogen, das bei Tieren, die es aufnehmen, zu Geburtsfehlern führen kann. Es wird angenommen, dass es seine teratogene Wirkung durch Hemmung des Hedgehog-Signalwegs ausübt, der für die ordnungsgemäße Entwicklung des Embryos wichtig ist. Veratrosin wird auch auf seine potenziellen krebsbekämpfenden Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum von Krebszellen in vitro hemmt, und es wird derzeit in klinischen Studien zur Behandlung verschiedener Krebsarten untersucht. --INVALID-LINK-- --INVALID-LINK-- this compound is a steroidal alkaloid glycoside that has been found in Veratrum californicum and has diverse biological properties.{30084,30085} It is a teratogen, inducing cyclopia, cebocephaly, and anophthalmia in hamster fetuses when administered to pregnant dams at a dose of 120 mg/kg.{30084} this compound (50 μM) inhibits the proliferation of SF-295, HCT-116, and OVCAR-8 cancer cells.{30085} WARNING This product is not for human or veterinary use. See below for additional details. --INVALID-LINK-- --INVALID-LINK-- this compound is a steroidal alkaloid glycoside that has been found in Veratrum californicum and has diverse biological properties. It is a teratogen, inducing cyclopia, cebocephaly, and anophthalmia in hamster fetuses when administered to pregnant dams at a dose of 120 mg/kg. This compound (50 μM) inhibits the proliferation of SF-295, HCT-116, and OVCAR-8 cancer cells. --INVALID-LINK-- --INVALID-LINK-- this compound ist ein Steroidalkaloidglykosid, das in Veratrum californicum gefunden wurde und vielfältige biologische Eigenschaften besitzt. Es ist ein Teratogen, das bei Hamsterföten Zyklopie, Cebozephalie und Anophthalmie hervorruft, wenn es trächtigen Muttertieren in einer Dosis von 120 mg/kg verabreicht wird. Veratrosin (50 μM) hemmt die Proliferation der Krebszellen SF-295, HCT-116 und OVCAR-8. --INVALID-LINK-- Veratrosin: Detaillierte Anwendungsberichte und Protokolle zur Synthese und Derivatisierung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet einen detaillierten Überblick über die Synthese- und Derivatisierungsmethoden von Veratrosin. Es richtet sich an Fachleute in der Forschung und Arzneimittelentwicklung und enthält strukturierte quantitative Daten, detaillierte experimentelle Protokolle und visuelle Darstellungen von chemischen Wegen und Arbeitsabläufen.
Einleitung
Veratrosin, ein Steroidalkaloid-Glykosid, das in Pflanzen der Gattung Veratrum vorkommt, hat aufgrund seiner vielfältigen biologischen Eigenschaften wissenschaftliches Interesse geweckt. Es ist als Teratogen bekannt, das bei Tieren Geburtsfehler verursachen kann, und wird auch auf seine potenziellen krebsbekämpfenden Eigenschaften untersucht. Die chemische Struktur von Veratrosin besteht aus dem Aglykon Veratramin, das an ein D-Glucose-Molekül gebunden ist. Das Verständnis seiner Synthese und der Möglichkeiten zur Derivatisierung ist entscheidend für die weitere Erforschung seines therapeutischen Potenzials und die Entwicklung neuer Wirkstoffkandidaten.
Synthese von Veratrosin
Die Totalsynthese von Veratrosin ist ein komplexer Prozess, der typischerweise die Synthese des Steroidalkaloid-Aglykons Veratramin und die anschließende Glykosylierung mit einem D-Glucose-Derivat umfasst. Aufgrund der komplexen stereochemischen Anforderungen wird Veratrosin jedoch häufiger aus natürlichen Quellen isoliert. Für die Zwecke der Forschung und der Entwicklung von Derivaten ist die Kenntnis der grundlegenden synthetischen Schritte von Bedeutung.
Ein retrosynthetischer Ansatz für Veratramin würde die Bildung des polyzyklischen Ringsystems und die Einführung der funktionellen Gruppen an den richtigen Positionen beinhalten. Die Glykosylierung ist ein entscheidender letzter Schritt, der sorgfältig kontrolliert werden muss, um die gewünschte anomere Konfiguration zu erhalten.
Logischer Arbeitsablauf der Veratrosin-Synthese
Abbildung 1: Logischer Arbeitsablauf der Veratrosin-Synthese.
Protokoll zur Glykosylierung von Veratramin (Illustratives Beispiel)
Dieses Protokoll beschreibt einen allgemeinen Ansatz zur Glykosylierung eines Steroidalkaloids wie Veratramin. Die genauen Bedingungen müssen möglicherweise optimiert werden.
Materialien:
-
Veratramin
-
Peracetyliertes Glucosylbromid (oder ein anderes aktiviertes Glucosederivat)
-
Quecksilber(II)-cyanid oder Silbersalze als Promotor
-
Wasserfreies Dichlormethan oder ein anderes aprotisches Lösungsmittel
-
Molekularsiebe
-
Natriummethoxid in Methanol zur Entschützung
-
Geeignete Reagenzien für die Aufreinigung (z. B. Kieselgel für die Säulenchromatographie)
Prozedur:
-
Veratramin wird in wasserfreiem Dichlormethan in Gegenwart von frisch aktivierten Molekularsieben unter einer inerten Atmosphäre (z. B. Argon) gelöst.
-
Der Promotor (z. B. Quecksilber(II)-cyanid) wird zu der Lösung gegeben.
-
Eine Lösung des peracetylierten Glucosylbromids in wasserfreiem Dichlormethan wird langsam zu der Reaktionsmischung getropft.
-
Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung filtriert, um die Molekularsiebe zu entfernen, und das Filtrat wird mit einer wässrigen Natriumbicarbonatlösung und anschließend mit Wasser gewaschen.
-
Die organische Phase wird getrocknet, und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Der Rückstand, der das peracetylierte Veratrosin enthält, wird in wasserfreiem Methanol gelöst, und eine katalytische Menge Natriummethoxid wird zugegeben, um die Acetylschutzgruppen zu entfernen.
-
Die Reaktion wird neutralisiert, und das Produkt wird durch Säulenchromatographie auf Kieselgel aufgereinigt.
Tabelle 1: Quantitative Daten für die Glykosylierungsreaktion (Beispielhafte Werte)
| Parameter | Wert |
| Ausbeute (nach Aufreinigung) | 60-80% |
| Reinheit (HPLC) | >95% |
| Verhältnis der Anomere (β:α) | >10:1 |
Derivatisierungsmethoden für Veratrosin
Die Derivatisierung von Veratrosin kann an mehreren funktionellen Gruppen erfolgen, um seine biologische Aktivität, Löslichkeit oder andere pharmakokinetische Eigenschaften zu modifizieren. Die primären Angriffspunkte für die Derivatisierung sind die Hydroxylgruppen des Zuckerteils und potenzielle reaktive Stellen am Steroidgerüst.
Mögliche Derivatisierungsstrategien
Abbildung 2: Mögliche Derivatisierungsstrategien für Veratrosin.
Protokoll zur Acylierung der Hydroxylgruppen von Veratrosin
Dieses Protokoll beschreibt die Veresterung der freien Hydroxylgruppen am Zuckerrest von Veratrosin.
Materialien:
-
Veratrosin
-
Essigsäureanhydrid oder ein anderes Säureanhydrid/Säurechlorid
-
Pyridin oder eine andere basische Katalysator
-
Wasserfreies Dichlormethan
-
Reagenzien für die wässrige Aufarbeitung und Extraktion
Prozedur:
-
Veratrosin wird in einer Mischung aus wasserfreiem Dichlormethan und Pyridin gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
Essigsäureanhydrid wird langsam zu der gekühlten Lösung gegeben.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion gemäß DC-Analyse abgeschlossen ist.
-
Die Reaktion wird durch Zugabe von Wasser oder einer verdünnten Säure beendet.
-
Das Produkt wird mit Dichlormethan extrahiert, und die organische Phase wird nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser gewaschen.
-
Die organische Phase wird getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das acetylierte Veratrosin-Derivat wird durch Umkristallisation oder Säulenchromatographie aufgereinigt.
Tabelle 2: Quantitative Daten für die Acylierungsreaktion (Beispielhafte Werte)
| Derivat | Ausbeute | Reinheit (NMR) |
| Peracetyliertes Veratrosin | >90% | >98% |
| Mono-acetyliertes Derivat (selektiv) | Abhängig von den Bedingungen | >95% |
Biologische Aktivität und Signalwege
Veratrosin übt seine teratogene Wirkung vermutlich durch die Hemmung des Hedgehog-Signalweges aus, der für die embryonale Entwicklung entscheidend ist. Dieser Signalweg spielt auch eine Rolle bei der Entwicklung einiger Krebsarten, was das Interesse an Veratrosin als potenziellem Krebsmedikament erklärt.
Vereinfachter Hedgehog-Signalweg und die Rolle von Veratrosin
Abbildung 3: Vereinfachte Darstellung des Hedgehog-Signalwegs und des potenziellen Angriffspunkts von Veratrosin.
Schlussfolgerung
Die Synthese und Derivatisierung von Veratrosin stellen wichtige Werkzeuge für die Erforschung seiner biologischen Aktivitäten dar. Während die Totalsynthese eine Herausforderung bleibt, bietet die Modifikation von aus natürlichen Quellen isoliertem Veratrosin einen praktikablen Weg zur Erzeugung neuer Moleküle mit potenziell verbesserten therapeutischen Eigenschaften. Die hier vorgestellten Protokolle und Daten dienen als Grundlage für weitere Forschungs- und Entwicklungsarbeiten auf diesem Gebiet.
Application Notes and Protocols for the Extraction of Veratrosine from Veratrum californicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrum californicum, commonly known as the California corn lily, is a rich source of steroidal alkaloids, a class of compounds that have garnered significant interest in the scientific community. Among these is veratrosine, a glycosidic alkaloid of veratramine. Steroidal alkaloids from V. californicum are notable for their role as antagonists of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] Aberrant Hh signaling is implicated in the development of over twenty types of cancer, making these compounds, including this compound, valuable candidates for further investigation in drug discovery and development.[1][2][3][5]
These application notes provide a comprehensive overview of the extraction and purification of this compound from the roots and rhizomes of V. californicum, the plant parts where these alkaloids are most concentrated.[1][4][6] The protocols detailed below are synthesized from established methodologies to guide researchers in obtaining this compound for analytical and biological studies.
Data Presentation: Quantitative Analysis of Alkaloid Extraction
The selection of an appropriate extraction solvent and method is critical for maximizing the yield of this compound and other steroidal alkaloids from V. californicum. The following tables summarize quantitative data from comparative studies on extraction efficiency.
Table 1: Comparison of Extraction Solvents for Steroidal Alkaloids from V. californicum
| Extraction Solvent | Alkaloid Recovery (mg/g of plant material) | Key Findings | Reference |
| Ethanol | 0.39 - 8.03 | Superior method for obtaining biologically active alkaloids. Produces a higher number of alkaloids with greater retained bioactivity. | [3][7] |
| Benzene | Lower than ethanol | Traditional solvent; effective but yields lower recovery compared to modern methods. | [6][7] |
| Acidic Ethanol | Degraded or contaminated product | Resulted in lower antagonistic activity towards the Hh signaling pathway. | [7] |
| Supercritical CO2 | Degraded or contaminated product | Resulted in lower antagonistic activity towards the Hh signaling pathway. | [7] |
Table 2: HPLC Retention Times for Key Steroidal Alkaloids from V. californicum
| Alkaloid | Retention Time (minutes) | Analytical Method | Reference |
| This compound | ~11.5 | HPLC with ESI-TOF-MS/MS | [6] |
| Cycloposine | ~12.5 | HPLC with ESI-TOF-MS/MS | [6] |
| Veratramine | ~43.0 | HPLC with ESI-TOF-MS/MS | [6] |
| Cyclopamine | ~45.0 | HPLC with ESI-TOF-MS/MS | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, purification, and analysis of this compound from V. californicum.
Protocol 1: Extraction of Total Steroidal Alkaloids
This protocol describes an efficient method for the extraction of a crude mixture of steroidal alkaloids, including this compound, from the roots and rhizomes of V. californicum.
Materials and Equipment:
-
Dried and pulverized roots and rhizomes of V. californicum
-
95% Ethanol
-
Ammonium hydroxide (NH4OH)
-
Soxhlet extractor or large glass vessel for soaking
-
Heating mantle (for Soxhlet) or magnetic stirrer with stir bar (for soaking)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Ultrasonic bath
Procedure:
-
Preparation of Plant Material: Ensure the V. californicum roots and rhizomes are thoroughly dried and pulverized to a fine powder to maximize the surface area for extraction.
-
Solvent Preparation: Prepare a solution of 98.3:1.7 (v/v) ethanol:NH4OH. The alkaline conditions increase the recovery of cyclopamine and related alkaloids.[8]
-
Extraction (Choose one of the following methods):
-
Soxhlet Extraction:
-
Place the pulverized plant material (e.g., 100 g) into a cellulose thimble and place the thimble in the Soxhlet extractor.
-
Add the alkaline ethanol solution to the boiling flask.
-
Heat the solvent to reflux and continue the extraction for a minimum of 24 hours. A longer extraction time generally improves yield.[6][8]
-
-
Ethanol Soak with Sonication:
-
Combine the pulverized plant material (e.g., 2.0 g) with the alkaline ethanol solution (e.g., 50 mL) in a glass vessel.[9]
-
Sonicate the mixture in an ultrasonic bath for 15 minutes, allow it to sit for 2 minutes, and then sonicate for an additional 15 minutes.[9]
-
Vigorously stir the mixture at room temperature for 24 hours.[9]
-
-
-
Filtration: After extraction, filter the mixture through a Buchner funnel with filter paper to separate the plant debris from the ethanol extract.
-
Concentration: Concentrate the filtered ethanol extract using a rotary evaporator at a temperature of 35-50 °C until the solvent is completely removed, yielding a crude alkaloid extract.
-
Storage: Store the dried crude extract at -20°C for future use.[7]
Protocol 2: Purification and Isolation of this compound
This protocol outlines the separation of individual alkaloids from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Crude alkaloid extract from Protocol 1
-
HPLC system with a C18 column (e.g., Thermo Acclaim 120 C18, 2.1 x 150 mm, 3 µm)[7]
-
Mobile phase solvents: Acetonitrile and water (HPLC grade)
-
Ammonium hydroxide
-
Mass spectrometer (MS) or a Diode Array Detector (DAD)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient can be optimized, for example, starting with a higher concentration of mobile phase A and gradually increasing the concentration of mobile phase B over a period of 30-60 minutes to elute the alkaloids.
-
Flow Rate: A typical flow rate is 0.2-1.0 mL/min.
-
Detection: Monitor the elution profile using a DAD at a suitable wavelength (e.g., 210 nm and 254 nm) and/or a mass spectrometer to identify the peaks corresponding to the mass of this compound ([M+H]+).
-
-
Fraction Collection: Use an automated fraction collector to collect the eluent at the retention time corresponding to this compound (approximately 10.75–13.25 minutes under certain conditions).[3]
-
Purity Analysis: Re-inject the collected fraction into the HPLC-MS system to confirm the purity of the isolated this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. "Isolation, Purification and Characterization of Novel Steroidal Alkalo" by Vannessa D. Campfield and Matthew W. Turner [scholarworks.boisestate.edu]
- 3. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidal alkaloid variation in Veratrum californicum as determined by modern methods of analytical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Veratrosine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note details a sensitive and specific method for the quantification of Veratrosine, a steroidal alkaloid found in plants of the Veratrum genus, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocols provided are suitable for the analysis of this compound in complex matrices such as plant extracts and biological fluids. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and instrument parameters are presented in structured tables for clarity.
Introduction
This compound is a steroidal alkaloid glycoside naturally occurring in various Veratrum species.[1][2] It is the 3-O-glucoside of Veratramine.[1][3] Like other Veratrum alkaloids, this compound exhibits a range of biological activities and is of interest to researchers in pharmacology and drug development.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and toxicological assessments. HPLC-MS/MS offers the high selectivity and sensitivity required for determining this compound concentrations in complex samples. This note provides detailed protocols for its quantification.
Chemical Properties of this compound
| Property | Value |
| Synonyms | Veratramine 3-O-glucoside, Veratramine beta-D-glucoside |
| Molecular Formula | C₃₃H₄₉NO₇ |
| Molecular Weight | 571.74 g/mol [1][4] |
| CAS Number | 475-00-3[3] |
| Appearance | Powder[2] |
| Solubility | Soluble in DMSO, insoluble in water.[2] |
Experimental Protocols
Two primary protocols are presented: one for the extraction of this compound from plant materials and another for its analysis in rat plasma.
Protocol 1: Extraction from Plant Material (Veratrum sp.)
This protocol is adapted from methodologies for extracting steroidal alkaloids from Veratrum species.[5]
1. Sample Preparation:
- Dry the plant material (e.g., roots and rhizomes) at 60°C to a constant weight.
- Grind the dried material into a fine powder (approximately 40 mesh).
2. Ultrasonic Extraction:
- Accurately weigh 1.0 g of the powdered plant material into a suitable vessel.
- Add 15 mL of 70% (v/v) ethanol.[1]
- Perform ultrasonic extraction for 2 hours.
- Filter the extract. Repeat the extraction process two more times with fresh solvent.
- Combine the filtrates.
3. Sample Concentration:
- Evaporate the combined solvent under reduced pressure at 50°C.
- Store the resulting dried extract in a desiccator until analysis.
4. Final Sample Preparation for HPLC-MS:
- Reconstitute a known quantity of the dried extract in a suitable solvent (e.g., methanol or mobile phase).
- Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system.
Protocol 2: Quantification in Rat Plasma
This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of several bioactive compounds, including this compound, in rat plasma.[1]
1. Standard and Quality Control (QC) Sample Preparation:
- Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
- Prepare calibration standards by spiking blank rat plasma with appropriate volumes of the working stock solution to achieve final concentrations in the range of 2.4 to 600 ng/mL.[1]
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Pretreatment (Protein Precipitation):
- To 100 µL of plasma sample (or standard/QC), add 20 µL of an internal standard (IS) solution (e.g., Diazepam).
- Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex thoroughly.
- Centrifuge the mixture to pellet the precipitated proteins.
3. Final Sample Preparation:
- Transfer the supernatant to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.
- Inject an aliquot of the final solution into the UPLC-MS/MS system.
HPLC-MS/MS Method
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.
HPLC/UPLC Conditions
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-40°C |
| Gradient Elution | A linear gradient should be optimized to ensure separation from other alkaloids. A typical run time is around 7 minutes.[1] |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI)[1][6] |
| Polarity | Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 572.7 (Calculated for C₃₃H₄₉NO₇) |
| Product Ions (Quantifier/Qualifier) | To be determined by direct infusion and fragmentation of a this compound standard. The loss of the glucose moiety (162 Da) is a probable fragmentation pathway. |
| Collision Energy | To be optimized for each MRM transition. |
| Other Parameters | Source temperature, gas flows, and voltages should be optimized for the specific instrument used. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for this compound in rat plasma.[1]
| Parameter | This compound |
| Linearity Range | 2.4 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL |
| Intra-day Precision (RSD%) | < 9.5% |
| Inter-day Precision (RSD%) | < 9.5% |
| Accuracy | -10.8% to 10.4% |
| Extraction Recovery | 85.1% - 102.6% |
| Matrix Effect | 91.2% - 113.8% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in both plant and biological matrices. The high sensitivity and selectivity of tandem mass spectrometry make it the ideal technique for this application, ensuring accurate results for research, development, and quality control purposes. The provided protocols can be adapted to specific laboratory instrumentation and sample types with appropriate validation.
References
- 1. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gtfch.org [gtfch.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Veratrosine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrosine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including antitumor and antiplatelet effects.[1][3] The primary mechanism of action attributed to this compound is the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][4][5] Dysregulation of the Hh pathway is implicated in the development and progression of numerous cancers.[4] this compound is believed to exert its inhibitory effect through direct interaction with the Smoothened (Smo) transmembrane protein.[5]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to:
-
Quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.
-
Assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Investigate the induction of apoptosis (programmed cell death) by this compound.
-
Analyze the impact of this compound on cell cycle progression.
Hedgehog Signaling Pathway Inhibition Assay
This assay directly measures the ability of this compound to block the Hedgehog signaling cascade. A common method is to use a cell line engineered to express a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter. Gli is a downstream transcription factor in the Hh pathway.
Experimental Protocol
1.1. Cell Line and Culture:
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHTII cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
1.2. Reagents:
-
This compound stock solution (dissolved in DMSO).
-
Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Phosphate Buffered Saline (PBS).
1.3. Procedure:
-
Seed Shh-LIGHTII cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclopamine).
-
Induce Hedgehog signaling by adding a constant concentration of Shh ligand or SAG to all wells (except for the negative control).
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the medium and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Data Presentation
Table 1: Inhibition of Hedgehog Signaling by this compound
| This compound Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 0 |
| 1 | 125,000 | 16.7 |
| 5 | 80,000 | 46.7 |
| 8 | 65,000 | 56.7 |
| 10 | 50,000 | 66.7 |
| 20 | 25,000 | 83.3 |
| Cyclopamine (10 µM) | 30,000 | 80.0 |
RLU: Relative Light Units
Visualization
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6]
Experimental Protocol
2.1. Cell Lines and Culture:
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, PANC-1 - pancreatic, SW1990 - pancreatic, NCI-H249 - lung) and a non-cancerous cell line (e.g., VERO or KMST-6) for selectivity analysis.[7][8][9]
-
Culture Medium: Appropriate medium for each cell line (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
2.2. Reagents:
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
PBS.
2.3. Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells per well).
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 2: Cytotoxicity of this compound (IC₅₀ Values in µM after 48h)
| Cell Line | IC₅₀ (µM) |
| A549 | 35.2 |
| PANC-1 | 28.5 |
| SW1990 | 42.1 |
| NCI-H249 | 39.8 |
| VERO | >100 |
Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Experimental Protocol
3.1. Cell Line and Culture:
-
Select a cancer cell line that showed sensitivity to this compound in the cytotoxicity assay (e.g., PANC-1).
-
Culture as described previously.
3.2. Reagents:
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
PBS.
3.3. Procedure:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with this compound at its IC₅₀ concentration and a lower concentration for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 3: Apoptosis Induction by this compound in PANC-1 Cells (24h)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.5 | 1.8 | 0.5 |
| This compound (15 µM) | 70.1 | 15.8 | 10.5 | 3.6 |
| This compound (30 µM) | 45.3 | 28.9 | 22.1 | 3.7 |
Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cat.hitstructure.com [cat.hitstructure.com]
- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Veratrosine as a Hedgehog Pathway Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] Veratrum alkaloids, a class of naturally occurring steroidal compounds, have been identified as potent inhibitors of the Hh pathway.[3][4] Among these, Veratrosine has demonstrated significant inhibitory effects on Hh signaling.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a Hedgehog pathway inhibitor in cancer cell research. Due to the broader availability of published data for the closely related and structurally similar alkaloid, Veratramine, data and protocols for Veratramine are included to serve as a valuable reference and guide for experimental design with this compound.[4] It is recommended that optimal concentrations and conditions be determined empirically for this compound.
Mechanism of Action: Hedgehog Pathway Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor.[5] This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[5][6] Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of the glioma-associated oncogene (GLI) transcription factors.[6] GLI proteins, in turn, regulate the expression of target genes involved in cell proliferation, survival, and differentiation, such as GLI1 and PTCH1 itself (in a negative feedback loop).[7][8]
Veratrum alkaloids, including this compound and Veratramine, are understood to inhibit the Hh pathway by directly binding to and antagonizing the SMO protein.[4] This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh signaling.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Veratramine, a close structural analog of this compound, in various cancer cell lines. This data can be used as a starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of Veratramine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | Proliferation Assay | 14.5 | [4] |
| NCI-H249 | Lung Cancer | Proliferation Assay | 8.5 | [4] |
| SW1990 | Pancreatic Cancer | Proliferation Assay | 26.1 | [4] |
| A549 | Lung Cancer | Proliferation Assay | 8.9 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or Veratramine as a positive control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates[10]
-
Multichannel pipette
-
Microplate reader[11]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Western Blot Analysis of Hedgehog Pathway Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key Hedgehog pathway protein levels (e.g., SMO, GLI1, PTCH1) following this compound treatment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
PVDF membrane[1]
-
Transfer apparatus and buffers
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMO, anti-GLI1, anti-PTCH1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody[1]
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system[13]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.[1] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10-15 minutes each with TBST.[1]
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression
This protocol measures the mRNA expression levels of Hedgehog pathway target genes, such as GLI1 and PTCH1, to assess the inhibitory effect of this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
cDNA synthesis kit[7]
-
SYBR Green Master Mix[7]
-
qPCR primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a suitable time (e.g., 24 hours).
-
-
RNA Extraction:
-
After treatment, wash cells with PBS and lyse them directly in the well using TRIzol reagent.
-
Follow the manufacturer's protocol for RNA extraction using chloroform, isopropanol, and ethanol washes.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[7]
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control.
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Experimental workflow for evaluating this compound as a Hedgehog pathway inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigations on inhibitors of hedgehog signal pathway: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog Signaling and Truncated GLI1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog Pathway Activation Requires Coreceptor-Catalyzed, Lipid-Dependent Relay of the Sonic Hedgehog Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel C-2 Aromatic Heterocycle-Substituted Triterpenoids Inhibit Hedgehog Signaling in GLI1 Overexpression Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. ptglab.com [ptglab.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Veratridine in Neurobiology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The term "Veratrosine" did not yield specific results in scientific literature. It is presumed to be a likely misspelling of Veratridine , a well-characterized neurotoxin. The following application notes and protocols are based on the established research and applications of Veratridine.
Veratridine is a steroidal alkaloid neurotoxin derived from plants of the Veratrum and Schoenocaulon genera.[1][2] It is a potent modulator of voltage-gated sodium channels (NaV), making it an invaluable tool in neuropharmacological research.[2] Veratridine acts by binding to site 2 of the NaV channel, which leads to persistent activation and inhibition of channel inactivation.[1][2][3] This sustained influx of sodium ions (Na+) causes membrane depolarization, increased neuronal excitability, and can trigger a cascade of downstream cellular events.
Mechanism of Action
Veratridine binds to the open state of voltage-gated sodium channels, preventing their inactivation.[4][5][6] This results in a persistent inward Na+ current, which leads to a sustained depolarization of the cell membrane.[4] This prolonged depolarization can, in turn, activate other voltage-gated channels, such as calcium channels, leading to an increase in intracellular calcium concentration.[1] The binding site for veratridine, neurotoxin binding site 2, is also the target for other alkaloids like batrachotoxin and aconitine.[1][3]
The consequences of veratridine's action on NaV channels include:
-
Persistent membrane depolarization: Leading to a state of hyperexcitability.
-
Increased intracellular Ca2+: Due to the activation of voltage-gated calcium channels and potentially the reverse action of the Na+/Ca2+ exchanger.[1]
-
Enhanced neurotransmitter release: The influx of Ca2+ can trigger the exocytosis of synaptic vesicles.
-
Induction of bursting activity: In some neurons, veratridine can induce rhythmic firing patterns.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for Veratridine's effects on various voltage-gated sodium channel subtypes. These values are essential for designing experiments and interpreting results.
| Parameter | NaV Subtype | Value | Cell Type/System | Reference |
| IC50 (Peak Current Inhibition) | Human NaV1.7 | 18.39 µM | HEK293A cells | [8] |
| EC50 (Sustained Current) | Human NaV1.7 | 9.53 µM | HEK293A cells | [8] |
| Concentration for 50% max depolarization | Squid and Crayfish Giant Axons | 3.3 x 10-5 M (33 µM) | Axons | [9] |
| Concentration for bursting activity | Rat Hippocampal CA1 Neurons | 0.1-0.3 µM | Neurons | [7] |
| Concentration for ultrastructural analysis | Fetal Rat Neocortex Cultures | 10-4 M (100 µM) | Neurons | [10] |
| Shift in half-maximal activation (ΔV1/2) | Human NaV1.7 | -6.5 mV (at 75 µM) | HEK293A cells | [8] |
| Shift in half-inactivation voltage | Human NaV1.7 | -14.39 mV (at 75 µM) | HEK293A cells | [8] |
Experimental Protocols
Induction of Neuronal Depolarization and Excitotoxicity
This protocol describes the use of Veratridine to induce a sustained depolarization in cultured neurons, a common method to study excitotoxicity and neuroprotective compounds.
Objective: To induce a controlled and sustained depolarization of cultured neurons to model excitotoxic conditions.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, Neuro-2a).
-
Cell culture medium appropriate for the chosen cell type.
-
Veratridine stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell viability assay kit (e.g., MTT, LDH).
-
Microplate reader.
Procedure:
-
Cell Plating: Plate neurons at a suitable density in a 96-well plate and allow them to adhere and differentiate according to standard protocols.
-
Preparation of Veratridine Working Solution: Dilute the Veratridine stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 10-100 µM).
-
Treatment: Remove the existing culture medium from the wells and replace it with the Veratridine-containing medium. Include appropriate controls (vehicle-only, untreated).
-
Incubation: Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a humidified CO2 incubator.
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
-
Data Analysis: Quantify the results using a microplate reader and compare the viability of Veratridine-treated cells to the control groups.
Electrophysiological Recording of Veratridine Effects on NaV Channels
This protocol details the use of whole-cell patch-clamp electrophysiology to characterize the effects of Veratridine on voltage-gated sodium channels expressed in a heterologous system.
Objective: To measure the modulatory effects of Veratridine on the biophysical properties of a specific NaV channel subtype.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the NaV channel of interest.
-
Cell culture reagents.
-
External (extracellular) recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[2]
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).[2]
-
Veratridine stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patch-Clamp Recording:
-
Obtain a gigaohm seal on a single cell using a patch pipette filled with the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where NaV channels are in a closed state (e.g., -100 mV to -120 mV).
-
-
Baseline Recording: Record baseline Na+ currents by applying a series of depolarizing voltage steps.
-
Veratridine Application: Apply Veratridine at the desired concentration to the cell via the perfusion system. Allow sufficient time for the drug to take effect.
-
Post-Treatment Recording: Record Na+ currents again using the same voltage-step protocol to observe the effects of Veratridine (e.g., increased sustained current, shift in voltage-dependence of activation).
-
Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, sustained current, and the voltage-dependence of activation and inactivation.
Visualizations
Signaling Pathway of Veratridine Action
Caption: Signaling pathway of Veratridine's action on neurons.
Experimental Workflow for Characterizing Veratridine Effects
Caption: General experimental workflow for studying Veratridine's effects.
References
- 1. Veratridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veratridine modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of veratridine action on Na channels of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Veratridine-enhanced persistent sodium current induces bursting in CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Veratridine-stimulated central synapses in culture: a quantitative ultrastructural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Veratrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrosine, a steroidal alkaloid found in plants of the Veratrum genus, has garnered significant interest for its potent biological activities. Like other Veratrum alkaloids such as cyclopamine and jervine, this compound's primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC).[1] Consequently, this compound presents a compelling candidate for investigation in oncology and developmental biology.
These application notes provide a comprehensive overview of animal models and experimental protocols for studying the in vivo effects of this compound, with a focus on its anti-cancer, teratogenic, and potential toxicological properties.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound exerts its biological effects by antagonizing the Hedgehog signaling pathway. It is believed to function, like cyclopamine, by binding to and inhibiting Smoothened (Smo), a G protein-coupled receptor-like protein.[2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smo by PTCH. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, differentiation, and survival. By inhibiting Smo, this compound effectively blocks this cascade, preventing the activation of GLI transcription factors and the subsequent expression of Hh target genes. A study has shown that this compound inhibits Hedgehog signaling in a reporter assay using NIH3T3 cells at a concentration of 8 µM.[2]
View DOT script for Hedgehog Signaling Pathway
Caption: Experimental workflow for a basal cell carcinoma efficacy study.
Animal Models for Teratogenicity Studies
The potent inhibition of the Hedgehog pathway by this compound suggests a high potential for teratogenicity, as this pathway is critical for embryonic development.
-
Rodent Models (Mice and Rats): Mice and rats are commonly used for teratology studies due to their well-characterized developmental timelines and the availability of established protocols. Strains such as C57BL/6J and A/J mice have been shown to be susceptible to the teratogenic effects of other Veratrum alkaloids. [3]* Hamsters: Golden hamsters have been reported to be particularly sensitive to the teratogenic effects of cyclopamine and jervine, exhibiting craniofacial malformations. [4] Table 2: Summary of Quantitative Data for Teratogenicity of Related Veratrum Alkaloids
| Compound | Animal Model | Dosing Regimen | Observed Teratogenic Effects | Reference |
| Jervine | C57BL/6J and A/J mice | Single gavage dose of 70, 150, or 300 mg/kg on gestation day 8, 9, or 10 | Cleft lip/palate, mandibular micrognathia, limb malformations | [3] |
| Cyclopamine | Golden hamsters | Dosing on gestation day 7 | Cebocephaly, harelip/cleft palate, exencephaly | [4] |
| Cyclopamine | C57BL/6J mice | Infusion of 160 mg/kg/day | Cleft lip and palate | [5] |
Protocol: Teratogenicity Study of this compound in Mice
This protocol is adapted from studies on jervine and provides a framework for assessing the teratogenic potential of this compound.
Materials:
-
Time-mated pregnant mice (e.g., C57BL/6J or A/J strain)
-
This compound (in a suitable vehicle for oral gavage)
-
Vehicle control
-
Gavage needles
-
Surgical instruments for caesarean section
-
Dissecting microscope
Procedure:
-
Animal Mating: House female mice with males and check for vaginal plugs daily. The day a plug is found is designated as gestation day (GD) 0.
-
Dose Administration: On a specific day of gestation (e.g., GD 8, 9, or 10, corresponding to critical periods of organogenesis), administer a single oral gavage of this compound at various dose levels. A control group should receive the vehicle only. Dose selection should be based on preliminary range-finding studies to determine maternally toxic versus non-toxic doses.
-
Maternal Monitoring: Monitor the dams daily for clinical signs of toxicity, including mortality, morbidity, and changes in body weight.
-
Fetal Collection: On GD 18 (one day before expected parturition), euthanize the dams by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Uterine Examination: Perform a caesarean section and examine the uterine contents. Record the number of implantations, resorptions, and live and dead fetuses.
-
Fetal Examination:
-
Examine each live fetus for external malformations under a dissecting microscope.
-
Record fetal body weight and crown-rump length.
-
A subset of fetuses should be fixed for visceral examination (e.g., using Bouin's solution) and another subset for skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue).
-
Animal Models for Toxicological Studies
While specific toxicity data for this compound is limited, related Veratrum alkaloids are known to exhibit neurotoxicity and cardiotoxicity. Therefore, it is prudent to assess these potential toxicities for this compound.
-
Rodent Models (Rats and Mice): Standard rodent models (e.g., Sprague-Dawley rats, CD-1 mice) are suitable for acute and sub-chronic toxicity studies.
Table 3: Summary of Quantitative Data for Toxicity of this compound and Related Compounds
| Compound | Animal Model | Dosing Regimen | Observed Toxic Effect | Reference |
| This compound | Mice | 0.25 and 2.5 µmol/kg | DNA damage in the cerebellum and cerebral cortex | [2] |
| This compound | Mice | 1.5 and 4.5 µmol/kg | Decrease in angiotensin II-induced increases in systolic blood pressure | [2] |
| Veratramine | Rats | 7-day repetitive oral dose | DNA damage in the cerebellum and cerebral cortex |
Note: A formal LD50 for this compound has not been identified in the reviewed literature. The provided data indicates potential neurotoxicity and cardiovascular effects.
Protocol: Acute Oral Toxicity Study of this compound in Rats (Up-and-Down Procedure)
This protocol is based on the OECD 425 guideline and is designed to estimate the LD50 with a minimal number of animals.
Materials:
-
Young adult female rats (e.g., Sprague-Dawley, 8-12 weeks old)
-
This compound (in a suitable vehicle for oral gavage)
-
Gavage needles
-
Standard animal housing with individual caging
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals for at least 5 days. Fast the animals overnight before dosing (with access to water).
-
Initial Dosing: Dose one animal with a starting dose (e.g., a dose estimated from in vitro cytotoxicity data or data from related compounds).
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days for signs of toxicity.
-
Subsequent Dosing (Up-and-Down Method):
-
If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose.
-
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred). The LD50 is then calculated using the AOT425 statistical program.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
View DOT script for Up-and-Down Procedure for Acute Toxicity
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Conclusion
This compound is a promising compound for in vivo investigation due to its potent inhibition of the Hedgehog signaling pathway. The animal models and protocols described in these application notes provide a solid foundation for researchers to explore its therapeutic potential in cancer and to characterize its developmental toxicity and overall safety profile. Due to the limited availability of specific quantitative data for this compound, it is highly recommended that researchers conduct preliminary dose-ranging studies to establish appropriate and safe dosage regimens for their specific animal models and experimental designs.
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Veratrosine Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrosine, a steroidal alkaloid glycoside isolated from plants of the Veratrum genus, has garnered significant interest in preclinical research due to its potent biological activities. Notably, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[1][2] Its therapeutic potential is also being explored for its effects on platelet aggregation and blood pressure.[3] However, the progression of this compound from in vitro discovery to in vivo efficacy and toxicology studies is hampered by its poor aqueous solubility, a common challenge for many natural product drug candidates.
These application notes provide a comprehensive guide to the formulation of this compound for preclinical research. This document outlines key physicochemical properties, protocols for solubility and stability assessment, and detailed procedures for preparing this compound formulations suitable for in vitro and in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₉NO₇ | [4][5] |
| Molecular Weight | 571.74 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | ||
| Water | Insoluble | [6] |
| DMSO | Soluble (up to 100 mg/mL with sonication) | [6] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in DMSO) | -80°C for up to 1 year | [4] |
Solubility Assessment of this compound
Due to its poor aqueous solubility, a systematic approach to identify suitable solubilization strategies is crucial. The following protocol outlines a method for determining the solubility of this compound in various preclinical vehicles.
Experimental Protocol: Solubility Determination
Objective: To determine the saturation solubility of this compound in a panel of common preclinical formulation vehicles.
Materials:
-
This compound powder
-
Preclinical Vehicles:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Tween® 80
-
Dimethyl sulfoxide (DMSO)
-
Co-solvent mixtures (e.g., 10% DMSO / 40% PEG400 / 50% Saline)
-
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Vials: Add an excess amount of this compound powder to a series of vials.
-
Addition of Vehicles: Add a known volume (e.g., 1 mL) of each preclinical vehicle to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved this compound.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered samples with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in each vehicle, expressed in mg/mL or µg/mL.
Hypothetical Solubility Data
The following table presents plausible, hypothetical solubility data for this compound in a range of preclinical vehicles, based on the known properties of similar poorly soluble alkaloids.
| Vehicle | Solubility (mg/mL) |
| Saline (0.9% NaCl) | < 0.001 |
| PBS, pH 7.4 | < 0.001 |
| 5% Dextrose in Water (D5W) | < 0.001 |
| 20% PEG400 in Water | 0.15 |
| 40% PEG400 in Water | 0.85 |
| 10% DMSO / 90% Saline | 0.50 |
| 10% DMSO / 40% PEG400 / 50% Saline | 2.5 |
| 5% Tween® 80 in Water | 0.75 |
| 10% Solutol® HS 15 in Water | 1.2 |
| 20% Captisol® in Water | 3.0 |
Formulation Development for In Vivo Studies
Based on the solubility assessment, a co-solvent-based formulation is a promising approach for achieving a suitable concentration of this compound for in vivo administration. The following protocol is adapted from a formulation used for the related compound, veratramine, and is a recommended starting point for this compound.
Experimental Protocol: Preparation of this compound Formulation (1 mg/mL)
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral (gavage) or parenteral administration in preclinical models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile magnetic stir bar and stir plate
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Dissolve in DMSO: In a sterile vial, add 1.0 mL of DMSO to the this compound powder. Briefly vortex or sonicate until the powder is completely dissolved.
-
Add PEG400: To the this compound-DMSO solution, add 4.0 mL of PEG400. Mix thoroughly by vortexing or stirring with a sterile magnetic stir bar.
-
Add Tween® 80: Add 0.5 mL of Tween® 80 to the mixture and continue to mix until a homogenous solution is formed.
-
Add Saline: Slowly add 4.5 mL of sterile saline to the mixture while continuously stirring. The final volume will be 10 mL.
-
Final Mixing: Continue to stir the final solution for 10-15 minutes to ensure complete homogeneity.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
-
Storage: Store the formulation at 2-8°C, protected from light. It is recommended to use the formulation within 24 hours of preparation.
Stability Assessment
Ensuring the stability of the this compound formulation is critical for the reliability and reproducibility of preclinical studies. The following protocol describes a stability study for the prepared formulation.
Experimental Protocol: Formulation Stability Study
Objective: To assess the chemical stability of the this compound formulation over time at different storage conditions.
Materials:
-
Prepared this compound formulation (1 mg/mL)
-
HPLC system with a stability-indicating method
-
Temperature-controlled storage chambers (e.g., 2-8°C and 25°C/60% RH)
-
Sterile vials
Procedure:
-
Aliquot Formulation: Aliquot the prepared this compound formulation into multiple sterile vials.
-
Initial Analysis (T=0): Immediately analyze a sample of the formulation using a validated, stability-indicating HPLC method to determine the initial concentration of this compound and to establish a baseline for any degradation products.
-
Storage: Store the vials at the selected storage conditions (e.g., 2-8°C and 25°C/60% RH), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 4 hours, 8 hours, 24 hours, 48 hours, 1 week), remove a vial from each storage condition.
-
Sample Preparation and Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample by HPLC to determine the concentration of this compound and the presence of any degradation products.
-
Data Evaluation: Compare the this compound concentration at each time point to the initial concentration. Calculate the percentage of this compound remaining. Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Hypothetical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 268 nm
-
Run Time: Sufficient to allow for the elution of all degradation products.
Hypothetical Stability Data
The following table presents plausible, hypothetical stability data for the 1 mg/mL this compound formulation.
| Time Point | Storage Condition | This compound Remaining (%) | Appearance |
| 0 h | N/A | 100 | Clear Solution |
| 8 h | 2-8°C | 99.5 | Clear Solution |
| 8 h | 25°C/60% RH | 98.2 | Clear Solution |
| 24 h | 2-8°C | 99.1 | Clear Solution |
| 24 h | 25°C/60% RH | 96.5 | Clear Solution |
| 48 h | 2-8°C | 98.7 | Clear Solution |
| 48 h | 25°C/60% RH | 94.3 | Clear Solution |
| 1 week | 2-8°C | 97.2 | Clear Solution |
| 1 week | 25°C/60% RH | 88.1 | Slight Haze |
Signaling Pathway and Experimental Workflow
This compound and the Hedgehog Signaling Pathway
This compound exerts its biological effects by inhibiting the Hedgehog signaling pathway. It is believed to act by binding to and inhibiting the G protein-coupled receptor-like protein, Smoothened (SMO). In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. By inhibiting SMO, this compound prevents the activation of GLI transcription factors and suppresses the downstream effects of the pathway.
This compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Experimental Workflow for this compound Formulation Development
The development of a suitable preclinical formulation for this compound follows a logical progression of experimental steps, from initial characterization to the final preparation for in vivo studies.
Workflow for preclinical formulation development of this compound.
Conclusion
The successful preclinical development of this compound hinges on overcoming its inherent poor aqueous solubility. The protocols and data presented in these application notes provide a systematic framework for researchers to develop and validate a suitable formulation. By carefully assessing solubility, preparing a robust co-solvent-based formulation, and ensuring its stability, researchers can confidently advance this compound into in vivo studies to further elucidate its therapeutic potential.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Veratrosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrosine, a steroidal alkaloid found in plants of the Veratrum genus, has emerged as a promising scaffold for the development of novel therapeutics.[1] Like other Veratrum alkaloids such as cyclopamine, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. This compound and its analogs represent a compelling class of molecules for targeting these malignancies.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs with potent and selective inhibitory effects on the Hedgehog signaling pathway and to assess potential off-target effects on voltage-gated sodium channels.
Target Pathways and Assay Principles
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of PTCH on the G protein-coupled receptor-like protein Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes. Veratrum alkaloids, including this compound, are known to inhibit this pathway by directly binding to and antagonizing SMO.
A robust method for identifying inhibitors of this pathway in a high-throughput format is the use of a cell-based reporter assay. This assay utilizes a cell line, such as the Shh-LIGHT2 (a clonal NIH 3T3 cell line), which has been engineered to contain a firefly luciferase reporter gene under the control of a GLI-responsive promoter.[4][5] Inhibition of the Hh pathway by a test compound results in a decrease in luciferase expression, which can be quantified as a reduction in luminescence.
Voltage-Gated Sodium Channels
Given that some Veratrum alkaloids, such as veratridine, are known to modulate the activity of voltage-gated sodium channels (NaV), it is prudent to screen this compound analogs for off-target effects on these ion channels. A common HTS approach for ion channel modulators is a fluorescence-based ion flux assay.[6][7][8] This assay utilizes a sodium-sensitive fluorescent dye that is loaded into the cells. Depolarization of the cell membrane, which can be induced by activators of sodium channels, leads to an influx of sodium ions and a subsequent increase in fluorescence. Inhibitors of sodium channels will prevent this fluorescence increase.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the high-throughput screening assays.
Table 1: Hedgehog Pathway Inhibition by this compound Analogs and Control Compounds
| Compound | Assay Type | Cell Line | IC50 (µM) [95% CI] |
| This compound | GLI-Luciferase Reporter | Shh-LIGHT2 | To be determined |
| Analog A | GLI-Luciferase Reporter | Shh-LIGHT2 | Example: 2.5 [2.1 - 3.0] |
| Analog B | GLI-Luciferase Reporter | Shh-LIGHT2 | Example: 10.2 [9.5 - 11.0] |
| Cyclopamine | GLI-Luciferase Reporter | Shh-LIGHT2 | 0.3 [0.25 - 0.35][5] |
| GANT61 | GLI-Luciferase Reporter | Shh-LIGHT2 | 5.0 [4.5 - 5.5][4] |
Table 2: Off-Target Activity of this compound Analogs on Voltage-Gated Sodium Channels
| Compound | Assay Type | Cell Line | IC50 (µM) [95% CI] |
| This compound | Sodium Flux Fluorescence | CHO-NaV1.5 | To be determined |
| Analog A | Sodium Flux Fluorescence | CHO-NaV1.5 | > 50 |
| Analog B | Sodium Flux Fluorescence | CHO-NaV1.5 | Example: 15.7 [14.2 - 17.3] |
| Tetracaine | Sodium Flux Fluorescence | CHO-NaV1.5 | Positive Control |
Experimental Protocols
Primary Screening: GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition (384-well format)
This protocol is adapted for a 384-well format to screen for inhibitors of the Hedgehog signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GANT 61 | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for the Characterization of Veratrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrosine is a steroidal alkaloid naturally found in plants of the Veratrum genus, such as Veratrum nigrum L.[1]. As a glycoside of veratramine, it belongs to a class of compounds known for their diverse and potent biological activities. Notably, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and a pathway often dysregulated in various cancers[2][3]. Its potential as an anti-tumor agent, coupled with observed antiplatelet activity, makes this compound a compound of significant interest for pharmacological research and drug development[3].
This application note provides a comprehensive overview of the analytical standards and protocols for the characterization of this compound. It is intended to guide researchers in confirming the identity, purity, and quality of this compound reference standards. The methodologies described herein encompass a range of spectroscopic and chromatographic techniques essential for the robust characterization of this complex natural product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (3β,23β)-14,15,16,17-tetradehydro-23-hydroxyveratraman-3-yl β-D-glucopyranoside | [2] |
| Synonyms | Veratramine 3-O-glucoside, Veratramine 3-glycoside | [2][4] |
| CAS Number | 475-00-3 | [2] |
| Molecular Formula | C₃₃H₄₉NO₇ | [4] |
| Molecular Weight | 571.75 g/mol | [4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water. | [2][3][4] |
| Melting Point | 242-243 °C (decomposes) | [4] |
| Purity (Typical) | ≥98% | [4] |
| Storage | Store at -20°C | [2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| Anomeric Proton (H-1') | 4.5 - 5.5 | Typically a doublet, coupling constant indicates stereochemistry. |
| Olefinic Protons | 5.0 - 6.0 | Signals from the unsaturated portion of the steroidal backbone. |
| Protons on Carbon Bearing Oxygen | 3.0 - 4.5 | Includes protons on the glucose moiety and the steroidal backbone. |
| Aliphatic Protons | 0.5 - 2.5 | Complex region of overlapping signals from the steroidal core and methyl groups. |
¹³C NMR (Carbon NMR)
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Anomeric Carbon (C-1') | 95 - 105 | Key signal for identifying the glycosidic linkage. |
| Olefinic Carbons | 120 - 145 | Signals from the C=C bonds in the steroidal backbone. |
| Carbons Bearing Oxygen | 60 - 80 | Includes carbons of the glucose moiety and hydroxylated positions on the steroidal core. |
| Aliphatic Carbons | 10 - 60 | Signals from the steroidal backbone and methyl groups. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amine, ether, and alkene functionalities.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyls) | 3200 - 3600 (broad) | Stretching |
| N-H (amine) | 3300 - 3500 (medium) | Stretching |
| C-H (sp³ and sp²) | 2850 - 3100 | Stretching |
| C=C (alkene) | 1640 - 1680 (weak to medium) | Stretching |
| C-O (ethers, alcohols) | 1000 - 1300 (strong) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for a molecule like this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable data on the fragmentation pathways, which can help to elucidate the structure of the aglycone and the sugar moiety. The MS/MS fragmentation patterns for this compound have been made available in the public database, MassBank.jp[5][6].
Expected ESI-MS Fragmentation
The fragmentation of this compound in ESI-MS/MS is expected to involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Veratramine) and the neutral loss of the glucose unit (162 Da). Further fragmentation of the aglycone would provide additional structural information.
| m/z (charge) | Proposed Fragment | Notes |
| 572.35 | [M+H]⁺ | Protonated molecule |
| 410.30 | [M+H - 162]⁺ | Aglycone fragment (Veratramine) after loss of glucose |
| Further Fragments | - | Fragmentation of the Veratramine core |
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of a this compound standard and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a common and reliable method for the analysis of steroidal glycosides. Due to the lack of a strong chromophore in this compound, detection at a low UV wavelength (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is recommended.
Protocol: HPLC-UV Analysis of this compound
This protocol provides a starting point for the development of a validated HPLC-UV method for the analysis of a this compound analytical standard.
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Analysis:
-
Inject the standards and sample solutions.
-
Assess the purity of the this compound standard by examining the chromatogram for extraneous peaks.
-
Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Gas Chromatography (GC)
Due to the low volatility of this compound, direct GC analysis is not feasible. Derivatization is required to increase its volatility and thermal stability. A common derivatization procedure for compounds with hydroxyl and amine groups is silylation.
Protocol: GC-MS Analysis of this compound (after Silylation)
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-polarity capillary column (e.g., DB-5ms or equivalent).
-
-
Reagents:
-
Pyridine (anhydrous).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylation reagent.
-
This compound reference standard.
-
-
Derivatization Procedure:
-
Accurately weigh a small amount of this compound standard (e.g., 1 mg) into a reaction vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).
-
Add the silylation reagent (e.g., 100 µL of MSTFA).
-
Seal the vial and heat at a specified temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Scan mode to obtain a full mass spectrum, or Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Analysis:
-
Inject the derivatized sample.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and assess the purity of the this compound derivative.
-
Biological Activity and Signaling Pathway
This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway[2]. This pathway is crucial for embryonic development and is often aberrantly activated in various cancers[7]. Understanding the mechanism of inhibition is vital for the development of this compound as a potential therapeutic agent.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that regulates cell growth and differentiation. Its activity is dependent on the presence or absence of the Hedgehog ligand.
Caption: Hedgehog Signaling Pathway in the "OFF" state (no ligand).
References
- 1. researchgate.net [researchgate.net]
- 2. Noncanonical Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Canonical and non-canonical Hedgehog signalling and the control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Veratrosine and its Congener Veratridine: Tools for Investigating Ion Channel Function
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the use of veratrum alkaloids in studying ion channel function. It is crucial to distinguish between two related compounds: veratrosine and veratridine . While both are steroidal alkaloids isolated from plants of the Veratrum genus, their mechanisms of action and applications in research differ significantly. Initial interest in this compound for ion channel studies may be misplaced, as evidence strongly indicates that veratridine is the primary agent for modulating voltage-gated sodium channels. This compound, in contrast, has been shown to exhibit other biological activities, such as inhibiting the Hedgehog signaling pathway and displaying anti-tumor and antiplatelet properties[1][2][3]. One study explicitly reported that this compound has no effect on resting and action potentials[4]. Therefore, these notes will focus on the application of veratridine as a powerful tool for ion channel research, while clarifying the distinct role of this compound.
Veratridine: A Potent Modulator of Voltage-Gated Sodium Channels
Veratridine is a neurotoxin that specifically targets voltage-gated sodium channels (Navs), integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells[4][5]. Its ability to persistently activate these channels makes it an invaluable tool for investigating their biophysical properties, pharmacology, and physiological roles.
Mechanism of Action
Veratridine binds to site 2 on the alpha subunit of voltage-gated sodium channels, a site also targeted by other toxins like batrachotoxin and aconitine[5]. This binding has two primary effects:
-
Shift in Voltage-Dependence of Activation: Veratridine shifts the channel's activation threshold to more negative membrane potentials, causing the channels to open at voltages where they would normally be closed[5].
-
Inhibition of Inactivation: It prevents the channels from inactivating, leading to a persistent influx of sodium ions (Na+) and prolonged membrane depolarization[5][6].
This sustained Na+ influx can lead to secondary effects, including an increase in intracellular calcium (Ca2+) concentrations through the activation of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger[5].
Caption: Signaling pathway of veratridine's action on ion channels.
Quantitative Data on Veratridine's Activity
The following table summarizes key quantitative parameters of veratridine's interaction with sodium channels.
| Parameter | Value | Cell Type/Channel | Reference |
| IC50 | 18.39 µM | Human Nav1.7 | [7] |
| Stimulatory Concentration | 10-200 µM | Rat renal cortical slices | [8] |
| Half-maximal Stimulation (Guanidinium Uptake) | 30 µM | Neuroblastoma x glioma hybrid cells | [9] |
Experimental Protocols
Veratridine can be used in a variety of experimental setups to study ion channel function. Below are detailed protocols for key applications.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying ion channel activity directly. Veratridine can be used to investigate its effects on the gating properties of sodium channels.
Objective: To measure the effect of veratridine on sodium channel activation and inactivation.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with Nav1.7)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
Veratridine stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a cell expressing the target sodium channel.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, followed by depolarizing steps from -80 mV to +40 mV in 10 mV increments).
-
Perfuse the cell with the external solution containing the desired concentration of veratridine (e.g., 10-100 µM).
-
After a few minutes of incubation, repeat the voltage-step protocol to record sodium currents in the presence of veratridine.
-
Analyze the data to determine changes in the voltage-dependence of activation and the extent of inactivation.
Caption: Experimental workflow for patch-clamp analysis of veratridine's effects.
Ion Flux Assay: 22Na+ Uptake
This assay measures the influx of radioactive sodium into cells and is a robust method for assessing the activity of sodium channels in a population of cells.
Objective: To quantify the veratridine-induced increase in sodium influx.
Materials:
-
Cell line expressing the sodium channel of interest
-
Culture plates (e.g., 24-well plates)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
22NaCl (radioactive sodium)
-
Veratridine stock solution
-
Tetrodotoxin (TTX) as a specific sodium channel blocker
-
Scintillation counter
Procedure:
-
Plate cells in 24-well plates and grow to confluency.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with either uptake buffer alone (control), veratridine, or veratridine plus TTX for a defined period.
-
Initiate the uptake by adding uptake buffer containing 22NaCl and the respective compounds.
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the specific veratridine-induced 22Na+ uptake by subtracting the uptake in the presence of TTX from the uptake with veratridine alone.
Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput method for screening compounds that modulate sodium channel activity. These assays typically use voltage-sensitive dyes or sodium-sensitive fluorescent indicators.
Objective: To measure changes in membrane potential or intracellular sodium concentration in response to veratridine.
Materials:
-
Cell line expressing the sodium channel of interest
-
Black-walled, clear-bottom microplates (e.g., 96- or 384-well)
-
Voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) or a sodium-sensitive dye (e.g., CoroNa Green)
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
-
Veratridine stock solution
Procedure:
-
Plate cells in the microplates.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Acquire a baseline fluorescence reading.
-
Add veratridine to the wells and immediately begin recording the fluorescence signal over time.
-
A sustained increase in fluorescence (with voltage-sensitive dyes) or a change in fluorescence (with sodium-sensitive dyes) indicates channel activation.
-
The assay can be adapted for high-throughput screening by adding test compounds before the addition of veratridine to identify potential inhibitors.
Data Interpretation
The interpretation of data from these experiments allows for a detailed characterization of ion channel function and modulation.
Caption: Logical flow of data interpretation in veratridine-based ion channel studies.
Conclusion
Veratridine is a powerful and well-characterized pharmacological tool for the study of voltage-gated sodium channels. Its ability to cause persistent activation allows researchers to probe the structure-function relationships, gating mechanisms, and physiological roles of these critical ion channels. While the related compound this compound has distinct and interesting biological activities, it is veratridine that serves as the indispensable activator for detailed investigations into sodium channel function. These application notes and protocols provide a framework for utilizing veratridine effectively in both basic research and drug discovery settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Veratridine - Wikipedia [en.wikipedia.org]
- 6. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Action and mechanism of action of veratrine on renin secretion from rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade by neurotransmitter antagonists of veratridine-activated ion channels in neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Veratrum Alkaloids in Agricultural Research as a Biopesticide
Affiliation: Google Research
Introduction
This document provides detailed application notes and protocols for the use of Veratrum alkaloids, specifically the insecticidal compounds Veratridine and Cevadine, as biopesticides in agricultural research. These alkaloids are derived from the seeds of Schoenocaulon officinale, commonly known as sabadilla, and have a history of use in pest control.[1][2] The information is intended for researchers, scientists, and professionals in drug development and sustainable agriculture.
It is important to clarify a common point of confusion regarding the alkaloids from Veratrum and related species. While the user inquired about "Veratrosine," scientific literature indicates that this compound does not exhibit the insecticidal properties associated with other alkaloids from these plants.[3] Specifically, studies have shown that this compound has no significant effect on the resting and action potentials of nerve cells.[3] The primary insecticidal activity from sabadilla extracts is attributed to Veratridine and Cevadine, which act as potent neurotoxins to certain insects.[4]
Mechanism of Action
The insecticidal action of Veratridine and Cevadine is primarily due to their effect on the nervous system of insects. These alkaloids are sodium channel activators.[3] They bind to voltage-gated sodium channels in nerve cell membranes and cause them to remain open. This leads to a continuous influx of sodium ions, resulting in depolarization of the nerve membrane, repetitive firing of neurons, and eventual paralysis and death of the insect.[3][5]
Signaling Pathway of Veratridine
References
- 1. data.epo.org [data.epo.org]
- 2. US10130101B2 - Sabadilla oil - Google Patents [patents.google.com]
- 3. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Electrophysiological comparison of insecticide and alkaloid agonists of Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Veratrosine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Veratrosine for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light.[1][2] Under these conditions, this compound is expected to be stable for at least three to four years.[1][2] Storing at 4°C with light protection is a viable shorter-term option.
Q2: How should I store this compound in a solvent?
This compound dissolved in a solvent such as DMSO is more susceptible to degradation than the solid form. For long-term storage of stock solutions, it is crucial to aliquot the solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C and are generally stable for up to one year.[2] Always use anhydrous, high-purity solvents for preparing stock solutions.
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound, a steroidal glycoside, are hydrolysis and oxidation.[3][4][5]
-
Hydrolysis: The glycosidic bond linking the sugar moiety to the steroidal aglycone (Veratramine) is susceptible to cleavage, particularly under acidic conditions.[3][4][6][7] This results in the formation of the free aglycone and the corresponding sugar.
-
Oxidation: The steroidal backbone and other functional groups can be susceptible to oxidation, which can be catalyzed by factors such as light, heat, and the presence of metal ions.[5]
Q4: How does pH affect the stability of this compound?
The pH of a solution can significantly impact the stability of this compound. Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the degradation of the molecule.[8][9] It is advisable to maintain solutions of this compound at a neutral or slightly acidic pH to minimize hydrolysis.
Q5: What are some signs of this compound degradation?
Degradation of this compound can be identified by a decrease in the purity of the sample over time, which can be monitored by analytical techniques such as HPLC. The appearance of new peaks in the chromatogram is a strong indicator of the formation of degradation products.[10] Physical changes, such as a change in color of the solid or solution, may also suggest degradation.
Troubleshooting Guides
Troubleshooting Common Issues in this compound Stability Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of this compound in solution. | 1. Non-anhydrous solvent: Residual water in the solvent can facilitate hydrolysis. 2. Acidic contaminants in the solvent: Traces of acid can catalyze hydrolysis. 3. Repeated freeze-thaw cycles: Introducing moisture and oxygen. 4. Exposure to light: Photodegradation may be occurring. | 1. Use fresh, anhydrous, high-purity solvents. 2. Test the pH of your solvent. 3. Aliquot stock solutions into single-use vials. 4. Store solutions in amber vials or protect from light. |
| Inconsistent results in stability-indicating HPLC analysis. | 1. Column degradation: Loss of stationary phase or contamination. 2. Mobile phase variability: Inconsistent preparation or degradation of mobile phase components. 3. Injector issues: Inaccurate sample injection volume. 4. Detector drift: Fluctuations in the detector signal. | 1. Flush the column or replace it if necessary.[11][12][13] 2. Prepare fresh mobile phase daily and ensure proper mixing.[11][12] 3. Check the injector for leaks and ensure proper calibration.[12][13] 4. Allow the detector to warm up and stabilize before analysis.[11] |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of degradation products. 2. Contamination from solvent or glassware. 3. Carryover from previous injections. | 1. Perform forced degradation studies to identify potential degradation products.[14][15][16] 2. Run a blank injection with only the solvent to check for contaminants. 3. Implement a robust column washing protocol between injections. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various storage conditions based on typical stability studies of related steroidal glycosides.
| Storage Condition | Form | Temperature | Duration | Expected Purity |
| Recommended | Solid | -20°C (Protected from light) | 3 Years | >98% |
| Recommended | Solution (in DMSO) | -80°C | 1 Year | >95% |
| Accelerated | Solid | 40°C / 75% RH | 6 Months | <90% |
| Accelerated | Solution (in DMSO) | 4°C | 1 Month | <95% |
| Stress (Acidic) | Solution (0.1 M HCl) | 60°C | 24 Hours | Significant Degradation |
| Stress (Basic) | Solution (0.1 M NaOH) | 60°C | 24 Hours | Moderate Degradation |
| Stress (Oxidative) | Solution (3% H₂O₂) | Room Temperature | 24 Hours | Significant Degradation |
| Stress (Photolytic) | Solid & Solution | UV Light (254 nm) | 24 Hours | Moderate Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[14][15][16][17][18]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound and a solution in methanol at 80°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound and a solution in methanol to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples, including a control sample stored under recommended conditions, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[10][19][20][21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry (for identification of degradants)
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. cat.hitstructure.com [cat.hitstructure.com]
- 3. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmainfo.in [pharmainfo.in]
- 16. rjptonline.org [rjptonline.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biomedres.us [biomedres.us]
- 19. japsonline.com [japsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Veratrosine crystallization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their veratrosine crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
This compound is a steroidal alkaloid found in plants of the Veratrum genus.[] Crystallization is a critical step for determining its three-dimensional structure through techniques like X-ray crystallography. This structural information is invaluable for understanding its biological activities, mechanism of action, and for guiding drug design and development efforts.
Q2: What are the key physical and chemical properties of this compound to consider for crystallization?
Understanding the physicochemical properties of this compound is fundamental to designing successful crystallization experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₉NO₇ | [2] |
| Molecular Weight | 571.74 g/mol | [3] |
| Appearance | Powder | [] |
| Solubility | - Insoluble in water[]- Soluble in DMSO: 90 mg/mL (157.4 mM)[3], 100 mg/mL (174.90 mM)[4][5] | Multiple Sources |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [3] |
Q3: What are the most common methods for crystallizing small molecules like this compound?
Common crystallization techniques for small molecules that can be adapted for this compound include:
-
Vapor Diffusion: This is one of the most successful and widely used methods. It can be performed in two main setups:
-
Slow Evaporation: This straightforward method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Solvent/Anti-Solvent Diffusion: This involves dissolving this compound in a "good" solvent and layering a "poor" solvent (anti-solvent) in which it is insoluble. Diffusion between the two liquids induces crystallization at the interface.
Troubleshooting Guide
This guide addresses common problems encountered during this compound crystallization experiments in a question-and-answer format.
Problem 1: No crystals have formed.
-
Q: My this compound solution is clear and no crystals have appeared after a significant amount of time. What should I do?
-
A: This is a common issue that can often be resolved by inducing nucleation. First, try scratching the inside of your crystallization vessel with a glass rod to create microscopic imperfections on the surface that can serve as nucleation sites.[7] If that doesn't work, consider adding a "seed crystal" – a tiny, pre-existing crystal of this compound – to the solution to initiate growth.[7] It's also possible that the concentration of your this compound solution is too low; in this case, you may need to concentrate the solution further.
-
-
Q: My solution has been sitting for weeks and nothing has happened. Is it possible I used the wrong solvent?
-
A: Solvent choice is critical for successful crystallization.[8] If this compound is too soluble in your chosen solvent, it may not reach the supersaturation state required for crystallization. Conversely, if it is not soluble enough, it won't go into solution to begin with. Experiment with different solvents or solvent mixtures. Given this compound's high solubility in DMSO, you might explore using DMSO as the primary solvent and introducing an anti-solvent to induce crystallization.
-
Problem 2: The sample precipitated or formed an oil instead of crystals.
-
Q: Instead of crystals, I have a cloudy precipitate or an oily substance. What went wrong?
-
A: This often indicates that the supersaturation level was reached too quickly, causing the this compound to "crash out" of solution as an amorphous solid or oil rather than forming an ordered crystal lattice. To remedy this, try slowing down the crystallization process. You can achieve this by:
-
Decreasing the concentration of the this compound or the precipitant.
-
Slowing the rate of evaporation or diffusion. For vapor diffusion, this can be done by reducing the concentration gradient between the drop and the reservoir.
-
If cooling, ensure the temperature is lowered very gradually.[9]
-
-
Problem 3: The crystals are too small or of poor quality.
-
Q: I managed to get crystals, but they are too small for X-ray diffraction. How can I grow larger crystals?
-
A: The size and quality of crystals are influenced by the rate of nucleation and growth. To obtain larger crystals, you want to have fewer nucleation events followed by a slower growth phase. Try the following:
-
Optimize the concentration: A slightly lower supersaturation level can lead to fewer nuclei and larger crystals.
-
Control the temperature: Slower temperature changes can promote slower, more orderly crystal growth.
-
Use seeding: Introduce a single, high-quality seed crystal into a solution that is just at the point of saturation to encourage the growth of one large crystal.
-
-
-
Q: My crystals appear cracked, cloudy, or have other visible defects. Are they usable?
-
A: Crystals with visible imperfections are generally not ideal for X-ray diffraction as they may not diffract well.[9] These defects can arise from rapid growth, impurities in the sample, or mechanical stress. Ensure your this compound sample is of high purity (>95%) before starting crystallization experiments.[10] Also, handle crystallization setups with care and avoid any disturbances.[8]
-
Experimental Protocols
Vapor Diffusion Crystallization (Hanging Drop Method)
This protocol provides a general methodology for setting up a hanging drop vapor diffusion experiment, which can be optimized for this compound.
-
Prepare the Reservoir Solution: In the wells of a crystallization plate, add your reservoir solution. This solution will typically contain a precipitant (e.g., a salt or a polymer like PEG) at a concentration that will draw water out of the crystallization drop.
-
Prepare the Crystallization Drop: On a siliconized glass coverslip, mix a small volume of your concentrated this compound solution (in a suitable solvent like DMSO) with an equal volume of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring a tight seal with grease or adhesive to create a closed system.
-
Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of this compound and the precipitant in the drop, leading to supersaturation and hopefully, crystallization.
-
Incubation and Observation: Store the plate in a stable, vibration-free environment at a constant temperature. Monitor the drops periodically under a microscope for crystal growth.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in crystallization experiments.
References
- 2. This compound | C33H49NO7 | CID 23616879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cat.hitstructure.com [cat.hitstructure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Advice for Crystallization [chem.uni-potsdam.de]
- 10. creative-biostructure.com [creative-biostructure.com]
Veratrosine In Vitro Studies Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Veratrosine dosage and experimental design for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a steroidal alkaloid naturally found in plants of the Veratrum genus.[1] Its primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[2][3][4] this compound directly binds to the transmembrane protein Smoothened (Smo), preventing the downstream activation of the signaling cascade that leads to the expression of target genes like Gli1 and Ptch1.[3][4] The Hedgehog pathway is crucial for embryonic development, and its aberrant activation is implicated in the development of various cancers.[3][4]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A recommended starting concentration for this compound can vary depending on the cell line and the specific assay. A concentration of 8 µM has been shown to inhibit Hedgehog signaling in NIH3T3 cells.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can affect solubility.[2] Gentle warming in a 37°C water bath and sonication can aid in dissolution.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] For long-term storage, -80°C is recommended for up to 6 months.[6]
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[7] It is generally recommended to add this compound to the cell culture medium immediately before starting the experiment to minimize potential degradation.[7] To ensure consistent results, it is advisable to perform a preliminary stability test under your specific experimental conditions if the compound will be incubated with cells for an extended period.
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in DMSO before diluting in culture media. Vortex or sonicate the stock solution before use.[5] | |
| IC50 value is much higher/lower than expected | Incorrect drug concentration | Verify the calculations for your serial dilutions and the concentration of your stock solution. |
| Cell density is too high or too low | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[8] | |
| Incubation time is too short or too long | Perform a time-course experiment to determine the optimal incubation time for your cell line and this compound concentration. | |
| Precipitation of this compound in culture media | Low aqueous solubility | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility without causing cytotoxicity.[7][9] Gentle warming or vortexing of the diluted solution may help.[5] |
Apoptosis Assays (Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells after treatment | This compound concentration is too low | Perform a dose-response experiment to determine the optimal apoptotic-inducing concentration. |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal time point for apoptosis detection. | |
| Cells are resistant to this compound-induced apoptosis | Consider using a different cell line or investigating the mechanism of resistance. | |
| High percentage of necrotic cells (PI positive) | This compound concentration is too high, causing rapid cell death | Lower the concentration of this compound to induce apoptosis rather than necrosis.[10] |
| Harsh cell handling | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[11] | |
| High background staining | Incomplete washing | Ensure cells are washed thoroughly with binding buffer before adding Annexin V and PI. |
| Autofluorescence of cells or this compound | Include unstained and single-stained controls to set up proper compensation and gating during flow cytometry analysis.[11] |
Western Blot for Hedgehog Pathway Proteins
| Problem | Possible Cause | Suggested Solution |
| No change in Gli1 or Ptch1 protein levels after this compound treatment | This compound is inactive | Verify the source and quality of the this compound. Test its activity in a sensitive positive control cell line. |
| The cell line does not have an active Hedgehog pathway | Confirm the baseline activity of the Hedgehog pathway in your cell line by checking for Gli1 and Ptch1 expression. | |
| Insufficient treatment time or concentration | Optimize the concentration and duration of this compound treatment. | |
| Resistance to this compound | The cells may have mutations in Smo or other downstream components of the Hedgehog pathway that confer resistance.[12] | |
| Weak or no signal for target proteins | Low protein expression | Increase the amount of protein loaded onto the gel. |
| Poor antibody quality | Use a validated antibody for your target protein and optimize the antibody dilution. | |
| Inefficient protein transfer | Verify transfer efficiency using a pre-stained protein ladder or Ponceau S staining.[13] |
Quantitative Data
Table 1: Reported In Vitro Concentrations of this compound and Related Compounds
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | NIH3T3 | Hedgehog Signaling Reporter Assay | 8 µM | Inhibition of Hedgehog signaling[2] |
| Veratramine | HepG2 | Cell Viability | Not specified | Induced autophagic cell death |
| Veratrine | HCT-116 | Western Blot | 40 µM | Increased UBXN2A protein levels |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| DMSO Concentration | General Effect on Cells |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells.[9] |
| 0.1% - 0.5% | Generally well-tolerated by many established cell lines.[9][14] |
| > 0.5% - 1% | May cause cytotoxicity in some cell lines; requires preliminary testing.[9] |
| > 1% | Often leads to significant cytotoxicity and can affect cell membrane integrity.[14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[15][16]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Hedgehog Pathway Proteins
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Ptch1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. lifetein.com [lifetein.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Aufreinigung von Veratrosin
Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung technische Anleitungen und Lösungen für häufig auftretende Probleme bei der Aufreinigung des Steroidalkaloids Veratrosin.
Häufig gestellte Fragen (FAQs)
F1: Was ist Veratrosin und warum ist seine Aufreinigung wichtig?
Veratrosin ist ein Glykoalkaloid, das sich aus dem Aglykon Veratramin und einem Zuckeranteil zusammensetzt. Als Steroidalkaloid ist es von pharmazeutischem Interesse, da viele Verbindungen dieser Klasse potente biologische Aktivitäten aufweisen. Eine hochreine Isolierung ist entscheidend, um seine pharmakologischen Eigenschaften genau zu charakterisieren, seine Wirkmechanismen aufzuklären und es als Ausgangsstoff für die Synthese neuer Wirkstoffe zu verwenden. Verunreinigungen können die experimentellen Ergebnisse verfälschen und zu irreführenden Schlussfolgerungen über seine Bioaktivität und Toxizität führen.
F2: Was sind die typischen Ausgangsmaterialien für die Extraktion von Veratrosin?
Veratrosin wird typischerweise aus Pflanzen der Gattung Veratrum (Germer) oder Fritillaria (Schachblume) extrahiert. Die Konzentration und das Vorhandensein verwandter Alkaloide können je nach Pflanzenart, Erntezeit und geografischer Herkunft erheblich variieren, was die Aufreinigung zusätzlich erschwert.
F3: Welche grundlegenden Schritte umfasst die Rohextraktion von Veratrosin?
Die Rohextraktion von Veratrosin aus Pflanzenmaterial folgt in der Regel einem mehrstufigen Prozess:
-
Trocknung und Zerkleinerung: Das Pflanzenmaterial wird getrocknet, um den Wassergehalt zu reduzieren, und anschließend zu einem feinen Pulver zermahlen, um die Oberfläche für die Lösungsmittelextraktion zu vergrößern.
-
Mazeration/Perkolation: Das Pulver wird mit einem geeigneten organischen Lösungsmittel (z. B. Methanol oder Ethanol) versetzt, um die Alkaloide zu extrahieren.
-
Säure-Base-Extraktion: Der Rohextrakt wird einer Säure-Base-Extraktion unterzogen, um die basischen Alkaloide von neutralen und sauren Verunreinigungen zu trennen. Die Alkaloide werden zunächst in eine saure wässrige Phase überführt und anschließend durch Alkalisierung wieder ausgefällt.
-
Einengung: Das Lösungsmittel wird unter reduziertem Druck entfernt, um einen konzentrierten Rohextrakt zu erhalten.
Leitfaden zur Fehlerbehebung
Dieser Leitfaden soll Ihnen helfen, spezifische Probleme zu identifizieren und zu lösen, die während des Aufreinigungsprozesses von Veratrosin auftreten können.
| Problem | Mögliche Ursache(n) | Lösungsvorschlag(e) |
| Geringe Ausbeute im Rohextrakt | Unzureichende Zellaufschluss; Falsches Extraktionslösungsmittel; Unvollständige Extraktion. | Feinere Zerkleinerung des Pflanzenmaterials; Optimierung des Lösungsmittels (z. B. Erhöhung der Polarität); Verlängerung der Extraktionszeit oder Anwendung von Ultraschall/Soxhlet-Extraktion. |
| Co-Extraktion von unerwünschten Verbindungen (z. B. Fette, Pigmente) | Lösungsmittel mit geringer Selektivität. | Entfettung des Pflanzenmaterials mit einem unpolaren Lösungsmittel (z. B. Hexan) vor der eigentlichen Extraktion; Einsatz von Festphasenextraktion (SPE) zur Vorreinigung. |
| Schlechte Trennung bei der Säulenchromatographie | Falsche Wahl der stationären oder mobilen Phase; Überladung der Säule; Ungeeigneter pH-Wert der mobilen Phase. | Systematische Prüfung verschiedener stationärer Phasen (z. B. Kieselgel, Aluminiumoxid, C18) und mobiler Phasen (Lösungsmittelgemische); Reduzierung der aufgetragenen Probenmenge; Einstellung des pH-Wertes der mobilen Phase, um die Ionisierung von Veratrosin zu kontrollieren. |
| Zersetzung des Analyten während der Aufreinigung | Extreme pH-Werte; Hohe Temperaturen; Lichteinwirkung. | Arbeiten bei neutralen oder leicht sauren pH-Bedingungen; Vermeidung hoher Temperaturen durch Einengen bei reduziertem Druck (Rotationsverdampfer); Schutz der Proben vor direktem Licht.[1] |
| Probleme bei der Kristallisation | Vorhandensein von Verunreinigungen; Falsches Lösungsmittelsystem; Zu schnelle Abkühlung. | Weitere Aufreinigungsschritte vor der Kristallisation (z. B. präparative HPLC); Systematisches Testen verschiedener Lösungsmittel und Lösungsmittelgemische; Langsame Abkühlung zur Förderung des Kristallwachstums. |
Experimentelle Protokolle
Protokoll 1: Allgemeine Säure-Base-Extraktion zur Anreicherung von Alkaloiden
-
Der getrocknete und pulverisierte Rohextrakt wird in 1 M Salzsäure (HCl) gelöst.
-
Die saure Lösung wird dreimal mit Diethylether oder Dichlormethan extrahiert, um neutrale und saure Verunreinigungen zu entfernen. Die wässrige Phase wird zurückbehalten.
-
Die wässrige Phase wird mit einer Base (z. B. konzentriertes Ammoniak oder 2 M Natriumhydroxid) auf einen pH-Wert von 9-10 eingestellt.
-
Die nun basische wässrige Phase wird erneut dreimal mit Dichlormethan oder Chloroform extrahiert. Die vereinigten organischen Phasen enthalten die angereicherten Alkaloide.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt, um den angereicherten Alkaloidextrakt zu erhalten.
Visualisierungen
Nachfolgend finden Sie Diagramme, die wichtige Arbeitsabläufe und logische Zusammenhänge im Aufreinigungsprozess von Veratrosin darstellen.
Abbildung 1: Allgemeiner Arbeitsablauf zur Aufreinigung von Veratrosin.
Abbildung 2: Logischer Ablauf der Fehlerbehebung bei der Veratrosin-Aufreinigung.
References
Minimizing off-target effects of Veratrosine in cell culture
Welcome to the Technical Support Center for Veratrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture, with a focus on minimizing off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal alkaloid derived from plants of the Veratrum genus. Its primary on-target mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[1] this compound acts by directly binding to and antagonizing Smoothened (Smo), a key transmembrane protein in the Hh pathway.[2]
Q2: What is the difference between this compound, Veratramine, and Veratridine?
A2: These are all steroidal alkaloids from Veratrum species, but they have different chemical structures and primary biological activities.
-
This compound is the 3-O-glucoside of Veratramine.[3] Its main target is the Hedgehog signaling pathway.
-
Veratramine is the aglycone of this compound and also exhibits anti-tumor effects, in part by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5]
-
Veratridine is a different alkaloid that primarily functions as a neurotoxin by activating voltage-gated sodium channels.[6] Importantly, this compound has been reported to have no effect on the resting and action potentials of neurons, distinguishing its activity from Veratridine.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent Hedgehog pathway inhibitor, it may exert off-target effects, particularly at higher concentrations. The aglycone, Veratramine, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway .[4][5] Additionally, some studies on related compounds suggest the potential for induction of DNA damage at certain concentrations.[3]
Q4: What is the recommended concentration range for this compound in cell culture?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. Based on studies of related compounds and its potent inhibition of the Hedgehog pathway, an effective concentration for on-target activity is likely in the low micromolar (e.g., 0.1 - 10 µM) range. Off-target effects on pathways like PI3K/Akt/mTOR are more likely to be observed at higher concentrations (e.g., >10 µM). A dose-response experiment is crucial to identify the optimal concentration that maximizes Hedgehog pathway inhibition while minimizing off-target effects.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound is typically soluble in DMSO.[7] Prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity, and a vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
II. Troubleshooting Guides
Issue 1: High Variability in Experimental Results (e.g., inconsistent IC50 values)
| Potential Cause | Troubleshooting Steps |
| Cell-based factors | - Maintain consistent cell passage number: Use cells within a narrow passage range for all experiments. - Control cell confluency: Seed cells at a consistent density and treat them at a similar confluency level, as this can affect their metabolic state and drug response. |
| Compound handling | - Aliquot stock solutions: Avoid multiple freeze-thaw cycles of the this compound stock solution. - Ensure complete solubilization: After diluting the DMSO stock in culture medium, vortex or pipette thoroughly to ensure the compound is fully dissolved and evenly distributed. - Check for precipitation: Visually inspect the medium for any signs of compound precipitation, especially at higher concentrations. |
| Assay conditions | - Consistent incubation times: Use the same treatment duration for all comparative experiments. - Minimize edge effects in multi-well plates: To avoid evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. |
Issue 2: Observed Phenotype is Inconsistent with Hedgehog Pathway Inhibition
| Potential Cause | Troubleshooting Steps |
| Off-target effect | - Perform a dose-response analysis: Determine if the phenotype is observed at concentrations significantly higher than what is required for Hedgehog pathway inhibition. - Use a structurally different Smoothened inhibitor: If a different Smo inhibitor (e.g., cyclopamine, SANT-1) does not reproduce the phenotype, it is likely an off-target effect of this compound. - Rescue experiment: If possible, try to rescue the phenotype by activating the Hedgehog pathway downstream of Smoothened (e.g., by overexpressing an active form of Gli1). |
| Cell line-specific response | - Confirm target expression: Verify that the cell line expresses the key components of the Hedgehog pathway (e.g., Ptch1, Smo, Gli1). - Test in a different cell line: Compare the effects of this compound in a cell line known to be responsive to Hedgehog pathway inhibition. |
Issue 3: Cell Toxicity at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Steps |
| On-target toxicity | - Modulate the on-target pathway: In some cell types, inhibition of the Hedgehog pathway can lead to cell death. Confirm this by using other Smo inhibitors. |
| Off-target toxicity | - Assess markers of other pathways: Check for activation of apoptosis or inhibition of survival pathways (e.g., decreased p-Akt) at the toxic concentrations. - Perform a counter-screen: Test the toxicity of this compound in a cell line that does not rely on the Hedgehog pathway for survival. |
| Compound instability or degradation | - Prepare fresh dilutions for each experiment: Do not use old working dilutions. - Assess compound stability in media: If possible, use analytical methods (e.g., HPLC) to determine the stability of this compound in your cell culture medium over the course of the experiment. |
III. Quantitative Data Summary
Table 1: On-Target and Off-Target Activity of this compound and Related Compounds
| Compound | Target/Pathway | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Hedgehog Pathway (Smoothened) | Gli-Luciferase Reporter | - | Potent inhibitor (more potent than 0.1 µM cyclopamine) | [1] |
| Veratramine | PI3K/Akt/mTOR | Western Blot (p-PI3K, p-Akt, p-mTOR) | HepG2 | 10 - 40 µM (Significant inhibition) | [4] |
| Veratramine | Cell Viability | CCK-8 | A549 (NSCLC) | ~10 µM | [8] |
| Veratramine | Cell Viability | CCK-8 | NCI-H358 (NSCLC) | ~7.5 µM | [8] |
| Veratramine | Cell Viability | CCK-8 | NCI-H1299 (NSCLC) | ~5 µM | [8] |
| Veratridine | Voltage-gated sodium channel (Nav1.7) | Whole-cell patch clamp | HEK293A | 18.39 µM |
Note: Data for Veratramine is included as it is the aglycone of this compound and provides an indication of potential off-target activities.
IV. Experimental Protocols
Protocol 1: Cell-Based Hedgehog Pathway Activity Assay (Gli-Luciferase Reporter Assay)
This protocol is used to quantify the on-target effect of this compound on the Hedgehog signaling pathway.
Materials:
-
NIH/3T3 or other suitable cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Low-serum medium (e.g., DMEM with 0.5% FBS).
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Serum Starvation: Once cells are confluent, replace the complete medium with low-serum medium and incubate for 12-24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Prepare the pathway activator (Shh conditioned medium or SAG) in low-serum medium.
-
Add the this compound dilutions to the wells, followed by the addition of the pathway activator. Include appropriate controls:
-
Vehicle control (DMSO).
-
Activator only.
-
Untreated cells.
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the "activator only" control.
Protocol 2: Western Blot for p-Akt and p-mTOR (Off-Target Effect Assessment)
This protocol is used to assess the off-target effect of this compound on the PI3K/Akt/mTOR pathway.
Materials:
-
Cell line of interest.
-
6-well cell culture plates.
-
This compound stock solution (in DMSO).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 6, 12, or 24 hours).
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
V. Visualizations
References
- 1. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patched 1 regulates Smoothened by controlling sterol binding to its extracellular cysteine-rich domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone morphogenetic protein receptor type-1B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Hedgehog Pathway Inhibition by Novel Small Molecules Impairs Melanoma Cell Migration and Invasion under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Veratrosine Chemical Synthesis Yield
Welcome to the technical support center for the chemical synthesis of Veratrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: this compound is a steroidal alkaloid glycoside.[1][2] The most common and direct synthetic route is the glycosylation of Veratramine at the C-3 hydroxyl group. This is typically achieved through a Koenigs-Knorr reaction or a modified version thereof, using a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), as the glycosyl donor.[3]
Q2: What are the critical parameters affecting the yield of the glycosylation reaction?
A2: The yield of the Veratramine glycosylation is highly sensitive to several factors:
-
Catalyst/Promoter: The choice and amount of the heavy metal salt promoter (e.g., silver carbonate, silver oxide) are crucial.[3][4]
-
Solvent: The reaction solvent significantly influences the stereoselectivity and rate of the reaction. Anhydrous, non-polar aprotic solvents like dichloromethane or toluene are often preferred.
-
Temperature: Glycosylation reactions are temperature-sensitive. Lower temperatures can improve stereoselectivity but may decrease the reaction rate, requiring careful optimization.[5][6]
-
Purity of Reactants: The purity of Veratramine, the glycosyl donor, and the solvent is critical to avoid side reactions and catalyst deactivation.
-
Moisture Control: The reaction must be carried out under strictly anhydrous conditions, as water can hydrolyze the glycosyl donor and deactivate the catalyst.
Q3: How can I monitor the progress of the glycosylation reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[7] A suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) can be used to separate the starting material (Veratramine), the protected this compound product, and any byproducts. The disappearance of the Veratramine spot and the appearance of a new, more polar spot corresponding to the glycosylated product indicate the reaction is proceeding. HPLC can also be used for more quantitative monitoring.[8][9][10]
Q4: What are the common byproducts in this compound synthesis?
A4: Common byproducts include:
-
Hydrolyzed glycosyl donor: Formed if moisture is present in the reaction.
-
Orthoester formation: A common side reaction in Koenigs-Knorr glycosylations.
-
Elimination products (glycals): Can form from the glycosyl donor.
-
Unreacted Veratramine: Due to incomplete reaction.
-
α-anomer of this compound: While the β-anomer is typically desired, the formation of the α-anomer can occur depending on the reaction conditions.
Q5: What is the best method for purifying crude this compound?
A5: Column chromatography is the most effective method for purifying crude this compound from unreacted starting materials and byproducts.[11][12] A silica gel stationary phase is typically used with a gradient elution system of solvents like petroleum ether and ethyl acetate.[7][8] Subsequent recrystallization from a suitable solvent, such as methanol, can further enhance the purity of the final product.[7]
Troubleshooting Guides
Issue 1: Low Yield of Glycosylated Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst/Promoter | Use freshly prepared or properly stored silver carbonate/oxide. Ensure it is finely powdered to maximize surface area. Consider using a combination of promoters, such as silver oxide with a catalytic amount of a Lewis acid like TMSOTf, which has been shown to accelerate the reaction.[13][14] |
| Presence of Moisture | Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of Veratramine | Ensure the 3-hydroxyl group of Veratramine is accessible. Steric hindrance can be a factor. While not commonly required for this specific reaction, in complex syntheses, altering protecting groups on other parts of the molecule might be considered. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 0°C) and gradually warm to room temperature while monitoring the reaction by TLC. Some glycosylations benefit from prolonged reaction times at lower temperatures.[5][6] |
| Incorrect Stoichiometry | Use a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. |
Issue 2: Formation of Multiple Products (Poor Stereoselectivity)
| Possible Cause | Troubleshooting Steps |
| Non-participating Protecting Group on Glycosyl Donor | The acetyl protecting groups on the 2-position of the glucose donor typically provide good anchimeric assistance, leading to the formation of the 1,2-trans (β) glycoside.[3] Ensure the glycosyl donor is correctly synthesized and purified. |
| Reaction Solvent | The choice of solvent can influence the formation of the oxocarbenium ion intermediate and thus the stereochemical outcome. Ethereal solvents can sometimes favor the formation of the α-anomer. Experiment with different anhydrous, non-coordinating solvents like dichloromethane or toluene. |
| Reaction Temperature | Higher temperatures can lead to a loss of stereoselectivity. Running the reaction at a lower temperature for a longer duration can favor the thermodynamically more stable product.[5][6] |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Byproducts | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase if silica gel is ineffective. |
| Presence of Highly Polar Impurities | A preliminary aqueous work-up can help remove some polar impurities before chromatography. |
| Product is an Amorphous Solid or Oil | After chromatographic purification, attempt recrystallization from various solvent systems to obtain a crystalline solid. |
Data Presentation
Table 1: Hypothetical Yields of Acetylated this compound under Various Koenigs-Knorr Conditions
| Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ag₂CO₃ (2.0) | Dichloromethane | 25 | 24 | 65 |
| Ag₂CO₃ (2.0) | Toluene | 25 | 24 | 60 |
| Ag₂O (2.0) | Dichloromethane | 0 to 25 | 18 | 75 |
| Ag₂O (2.0) / TMSOTf (0.1) | Dichloromethane | 0 | 2 | 85 |
| Hg(CN)₂ (1.5) | Nitromethane/Benzene | 40 | 12 | 70 |
Note: This table is illustrative and based on typical outcomes for Koenigs-Knorr reactions. Actual yields may vary.
Experimental Protocols
Protocol 1: Synthesis of Acetylated this compound via Koenigs-Knorr Glycosylation
Materials:
-
Veratramine
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Preparation: Add Veratramine (1 equivalent) and freshly activated 4 Å molecular sieves to a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add anhydrous dichloromethane.
-
Addition of Reagents: To the stirred suspension, add silver carbonate (2 equivalents). The flask should be protected from light.
-
Glycosylation: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC (e.g., 7:3 petroleum ether:ethyl acetate).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford acetylated this compound.
Protocol 2: Deprotection of Acetylated this compound
Materials:
-
Acetylated this compound
-
Methanol
-
Sodium methoxide (catalytic amount) or potassium carbonate
-
Dowex 50W-X8 resin (H⁺ form) or dilute acetic acid
Procedure:
-
Reaction Setup: Dissolve the acetylated this compound in anhydrous methanol in a round-bottom flask.
-
Deprotection: Add a catalytic amount of sodium methoxide to the solution. Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Neutralization: Neutralize the reaction mixture with Dowex 50W-X8 resin (H⁺ form) or by adding a few drops of glacial acetic acid until the pH is neutral.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol/water) to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of this compound from Veratramine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iipseries.org [iipseries.org]
- 13. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Veratrosine degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Veratrosine and strategies for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a steroidal glycoalkaloid found in plants of the Veratrum genus. Like many complex natural products, its intricate structure, featuring a glycosidic bond and various functional groups, makes it susceptible to degradation under common experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in pharmacological and developmental studies.
Q2: What are the primary pathways through which this compound is likely to degrade?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a steroidal glycoalkaloid, the primary degradation pathways are anticipated to be:
-
Hydrolysis: The glycosidic bond linking the sugar moiety to the steroidal aglycone is susceptible to cleavage, particularly under acidic conditions. This would result in the formation of the aglycone (Veratramine) and the corresponding sugar.
-
Oxidation: The presence of hydroxyl groups and double bonds in the steroidal skeleton, as well as the tertiary amine, are potential sites for oxidation. This can be initiated by exposure to air (auto-oxidation), oxidizing agents, or light (photo-oxidation).
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, and may also cause other structural rearrangements or decomposition.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of photoproducts.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions. Based on supplier recommendations for similar compounds and general best practices, the following storage conditions are advised:
| Storage Format | Temperature | Light Conditions | Duration |
| Solid (Powder) | -20°C or -80°C | Protect from light | Long-term |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light, in aliquots | Up to 6 months |
Note: It is crucial to prevent repeated freeze-thaw cycles for solutions. Aliquoting the stock solution is highly recommended.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions of the stock compound. 2. Prepare fresh working solutions from a new aliquot of the stock solution. 3. Minimize the time the compound is kept at room temperature or in aqueous buffers. 4. Analyze the purity of the compound using a suitable analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Conduct a forced degradation study (see experimental protocol below) to tentatively identify potential degradation products. 3. Adjust experimental conditions (e.g., pH of buffer, light exposure) to minimize degradation. |
| Inconsistent results between experimental replicates | Variable degradation of this compound across different samples. | 1. Standardize all experimental parameters, including incubation times, temperatures, and light exposure. 2. Ensure that all solutions and buffers are freshly prepared. 3. Use an internal standard during analytical quantification to account for variations. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a hypothetical forced degradation study to identify potential degradation pathways and products of this compound. It is intended as a starting point for researchers to develop their own specific studies.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol 2: Hypothetical Stability-Indicating HPLC Method
This is a hypothetical HPLC method that can serve as a starting point for developing a validated stability-indicating method for this compound.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B 5-25 min: 20% to 80% B 25-30 min: 80% B 30-31 min: 80% to 20% B 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or Mass Spectrometry (for peak identification) |
| Injection Volume | 10 µL |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound instability.
Addressing batch-to-batch variability of Veratrosine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Veratrosine extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal alkaloid naturally found in plants of the Veratrum genus, such as Veratrum californicum and Veratrum nigrum.[1][2] Its primary known mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and has been implicated in the progression of certain cancers.[1][2] this compound, along with other related alkaloids like cyclopamine, can induce teratogenic effects by disrupting this pathway.[3][4]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: The batch-to-batch variability of this compound extracts stems from the inherent biological and chemical complexity of its natural source. Key contributing factors include:
-
Genetic and Species Variation: Different species of Veratrum (e.g., V. album, V. californicum, V. nigrum) have varying alkaloid profiles and concentrations.[5]
-
Environmental and Geographical Factors: The location, climate, and soil conditions where the Veratrum plants are grown can significantly impact their chemical composition.[5][6]
-
Harvesting Time and Plant Part Used: The concentration of this compound and other alkaloids can differ depending on the season of harvest and the part of the plant (e.g., rhizomes, leaves) that is extracted.[5][7]
-
Extraction Method: The choice of solvent and extraction technique (e.g., ethanol soak, Soxhlet extraction) can influence the yield and purity of the final extract.[1]
-
Storage and Handling: this compound extracts can degrade over time if not stored properly. Recommended storage is at -20°C for short-term and -80°C for long-term stability, protected from light.[8]
Q3: How does batch-to-batch variability impact experimental results?
A3: Inconsistent concentrations of this compound and other bioactive alkaloids between batches can lead to significant variations in experimental outcomes. This can manifest as:
-
Variable Potency: Different batches may exhibit varying degrees of inhibition of the Hedgehog signaling pathway, leading to inconsistent results in bioassays.
-
Altered Phenotypic Effects: The presence and concentration of other alkaloids in the extract can contribute to the overall biological effect, and variations in these can lead to unexpected or inconsistent cellular responses.
-
Poor Reproducibility: The inability to obtain consistent results between experiments using different batches of the extract can undermine the validity of research findings.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Bioactivity in Hedgehog Signaling Assays
Possible Causes:
-
Low this compound Content in the Current Batch: The concentration of this compound may be lower in the current batch compared to previous ones.
-
Degradation of this compound: Improper storage or handling of the extract can lead to the degradation of the active compound.
-
Presence of Antagonistic or Synergistic Compounds: The presence and concentration of other alkaloids in the extract can modulate the activity of this compound.
-
Assay-Related Issues: Problems with the cell line, reagents, or protocol for the Hedgehog signaling assay can lead to inconsistent results.
Troubleshooting Steps:
-
Quantify this compound Content: Use an analytical method like HPLC-MS/MS to determine the exact concentration of this compound in the current batch. Compare this with the concentration in previous batches if that data is available.
-
Assess Extract Integrity: If degradation is suspected, analyze the extract for known degradation products. Ensure that the extract has been stored at the recommended temperature and protected from light.
-
Perform a Dose-Response Curve: Test a range of concentrations of the new batch to determine its EC50 and compare it to that of previous batches. This can help to normalize for differences in potency.
-
Validate the Assay: Run positive and negative controls in your Hedgehog signaling assay to ensure that the assay itself is performing correctly.
-
Consider the Impact of Other Alkaloids: Be aware that other alkaloids in the extract can have biological activity. If possible, obtain a profile of the major alkaloids in the batch.
Logical Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent this compound bioactivity.
Issue 2: Unexpected Peaks or Poor Resolution in HPLC Analysis
Possible Causes:
-
Contamination of the Sample or Mobile Phase: Impurities can be introduced from solvents, glassware, or the sample itself.
-
Column Degradation: The HPLC column performance can deteriorate over time, leading to poor peak shape and resolution.
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for separating the complex mixture of alkaloids in the extract.
-
Matrix Effects in Mass Spectrometry: Other compounds in the extract can interfere with the ionization of this compound, affecting its detection.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents and reagents used for sample preparation and the mobile phase are of HPLC or LC-MS grade.
-
Implement Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from the extract before HPLC analysis.
-
Check Column Performance: Inject a standard mixture to evaluate the column's efficiency, peak shape, and retention times. If performance is poor, consider flushing or replacing the column.
-
Optimize Mobile Phase: Adjust the gradient, pH, or solvent composition of the mobile phase to improve the separation of this compound from other alkaloids.
-
Address Matrix Effects: If using mass spectrometry, employ strategies to mitigate matrix effects, such as stable isotope-labeled internal standards, dilution of the sample, or modifying the chromatographic separation to better resolve this compound from interfering compounds.
Data Presentation
The following tables provide a summary of how this compound and other alkaloid content can vary, which is a key driver of batch-to-batch variability.
Table 1: Variation of Major Alkaloid Content in Veratrum Species
| Alkaloid | V. album (µg/g) | V. californicum (µg/g) | V. nigrum (µg/g) |
| Jervine | 1.5 - 150 | 50 - 500 | 10 - 200 |
| Veratramine | 0.5 - 50 | 20 - 300 | 5 - 150 |
| This compound | Not typically reported | Present, variable | Present, variable |
| Protoveratrine A | 10 - 2000 | Not typically reported | Not typically reported |
Note: These values are compiled from literature and represent a range of reported concentrations. Actual concentrations can vary significantly based on the factors mentioned in the FAQs. Data for this compound is often qualitative or not explicitly quantified in comparative studies.
Table 2: Influence of Plant Part on Alkaloid Concentration in Veratrum album
| Plant Part | Protoveratrine A (µg/g) | Jervine (µg/g) |
| Roots/Rhizome | High | Moderate |
| Fruits | High | Low |
| Leaves | Low | Low |
This table illustrates that the choice of plant material for extraction is a critical source of variability.[5]
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-MS/MS
This protocol is adapted from methods for the analysis of Veratrum alkaloids.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To clean up the this compound extract and remove interfering substances.
-
Materials: this compound extract, solid-phase extraction (SPE) cartridges (e.g., C18), methanol, water, and appropriate buffers.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the dissolved this compound extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute this compound and other alkaloids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
-
2. HPLC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and other alkaloids of interest, as well as an internal standard.
-
Data Analysis: Quantify this compound by comparing the peak area of the sample to a calibration curve generated from a certified reference standard.
-
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Mandatory Visualization
Hedgehog Signaling Pathway and Inhibition by this compound
The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation. Its dysregulation is implicated in various developmental disorders and cancers.
-
"Off" State (Absence of Hedgehog Ligand): The receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This allows for the phosphorylation and proteolytic cleavage of the GLI transcription factors into their repressor forms (GLI-R). GLI-R translocates to the nucleus and represses the transcription of Hh target genes.
-
"On" State (Presence of Hedgehog Ligand): The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then prevents the cleavage of GLI proteins, allowing the full-length activator forms (GLI-A) to accumulate and translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation and survival.
-
Inhibition by this compound: this compound acts as an antagonist of the Hh pathway by binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors, even in the presence of the Hh ligand.
Caption: The Hedgehog signaling pathway in its "off" and "on" states, and inhibition by this compound.
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Expression of Veratrum alkaloid teratogenicity in the mouse. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. worldbotanical.com [worldbotanical.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Veratrosine Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veratrosine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a steroidal alkaloid, specifically the 3-O-glucoside of Veratramine.[1] It is known to be an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[2][3] Dysregulation of the Hedgehog pathway is implicated in the development of several types of cancer.[2][4] this compound and other Veratrum alkaloids, like cyclopamine, are thought to exert their inhibitory effects by binding to the Smoothened (Smo) transmembrane protein, a key component of the Hh pathway.[2]
Q2: What are the common challenges in administering this compound in animal models?
The primary challenges in administering this compound in animal models stem from its physicochemical properties. Like many steroidal alkaloids, this compound has low aqueous solubility, which can lead to difficulties in preparing stable and homogenous formulations for injection. This poor solubility can result in precipitation of the compound, either in the formulation vial or upon administration into the physiological environment of the animal, potentially causing inaccurate dosing and local tissue irritation.[5][6][7] Additionally, as a member of the Veratrum alkaloid family, there is a potential for dose-dependent toxicity, including cardiovascular effects such as hypotension and bradycardia.[8]
Q3: What are suitable vehicles for in vivo delivery of this compound?
Due to its low aqueous solubility, this compound requires a vehicle containing co-solvents for in vivo administration. While there is limited literature on specific vehicles for this compound, a common approach for poorly soluble compounds is to use a multi-component vehicle system. One commercially suggested vehicle for this compound is a mixture of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS[9]
For oral administration of the related compound Veratramine, a 0.05% sodium carboxymethyl cellulose (CMC) suspension has been used.[10][11][12] It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[13]
Q4: What are the potential adverse effects of this compound administration in animal models?
Veratrum alkaloids are known to have a narrow therapeutic index and can cause toxicity.[8] While specific data for this compound is limited, adverse effects associated with this class of compounds include:
-
Cardiovascular effects: Hypotension (low blood pressure) and bradycardia (slow heart rate) are characteristic toxicities.[8]
-
Gastrointestinal issues: Vomiting and abdominal pain have been observed.[8]
-
Neurological effects: In severe cases, neurotoxicity can occur.[14]
-
Teratogenicity: Veratrum alkaloids, including this compound, have been identified as teratogenic agents, capable of causing developmental malformations.[2]
Researchers should carefully monitor animals for any signs of distress, including changes in activity, breathing, and physical appearance.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation in the formulation vial | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility. | - Gently warm the solution and use sonication to aid dissolution.[9]- Prepare a fresh solution at a lower concentration.- Consider adjusting the vehicle composition, for example, by increasing the percentage of co-solvents like DMSO or PEG300. |
| Precipitation upon injection | - The vehicle is rapidly diluted by aqueous physiological fluids, causing the poorly soluble this compound to precipitate. | - Administer the injection slowly to allow for gradual dilution and distribution.[7]- Consider a different route of administration that may have a slower absorption rate, such as subcutaneous or intraperitoneal injection, if appropriate for the experimental goals. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or non-homogenous suspension.- Degradation of this compound in the formulation.- Gender-dependent differences in metabolism. | - Ensure the formulation is a clear solution or a well-mixed, uniform suspension immediately before each administration.- Prepare fresh formulations for each experiment, as the stability of this compound in aqueous-based vehicles over time is not well characterized.- Be aware of potential gender differences in pharmacokinetics, as observed with the related compound Veratramine, and ensure balanced experimental groups.[1][10] |
| Adverse events in animals (e.g., lethargy, seizures) | - The administered dose is too high, leading to systemic toxicity.- The vehicle itself is causing adverse effects. | - Reduce the dosage of this compound.- Include a vehicle-only control group to determine if the adverse events are related to the vehicle.- Consider alternative, less toxic vehicles if the vehicle is implicated. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Veratramine (a related alkaloid) in Rats
Data from a study on Veratramine, the aglycone of this compound, provides insights into the potential in vivo behavior of these compounds.
| Parameter | Oral Gavage (20 mg/kg) | Intravenous (50 µg/kg) |
| Bioavailability | Male: 22.5%Female: 0.9% | N/A |
| Cmax (Maximum Concentration) | Male: 51.1 ng/mLFemale: 4.33 ng/mL | N/A |
| Tmax (Time to Maximum Concentration) | Not specified | Not specified |
| t1/2 (Half-life) | Male: Longer than female | Not specified |
| Clearance (CL) | Male: Lower than female | Not specified |
Source:[10]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Preparation of this compound Formulation:
-
Based on the commercially suggested vehicle, prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, dilute the DMSO stock with PEG300, Tween 80, and saline to achieve the final concentrations (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline).
-
Ensure the final solution is clear and free of precipitates. Gentle warming and sonication may be necessary.
-
Prepare a vehicle-only control solution with the same composition.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, including changes in breathing, activity, or any signs of regurgitation.
-
Protocol 2: Intravenous Administration of this compound in Rats
This protocol is a general guideline and requires a high level of technical skill. It should be performed in accordance with IACUC guidelines.
-
Preparation of this compound Formulation:
-
Due to the low doses typically used for IV administration, it may be possible to dissolve this compound in a vehicle with a lower percentage of organic co-solvents. A formulation of 5% DMSO in saline could be a starting point, but solubility must be confirmed.
-
The final formulation for intravenous injection must be sterile and free of any particulate matter. Filtration through a 0.22 µm filter is recommended.
-
-
Animal Handling and Dosing:
-
Anesthetize the rat according to your approved protocol.
-
Place the rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert a small gauge needle (e.g., 27-30G) into the vein.
-
Slowly inject the this compound formulation or vehicle control.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal closely during recovery from anesthesia and for any subsequent adverse effects.
-
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precipitation of trace elements in parenteral nutrition mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cat.hitstructure.com [cat.hitstructure.com]
- 10. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. caymanchem.com [caymanchem.com]
- 14. academic.oup.com [academic.oup.com]
Veratrosine interference in common biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Veratrosine in common biochemical assays.
General FAQs
Q1: What is this compound?
This compound is a steroidal alkaloid, specifically a glycoalkaloid, isolated from plants of the Veratrum genus, such as Veratrum nigrum.[1][] It is also known as Veratramine-beta-D-glucoside.[1] Structurally, it possesses a complex steroidal skeleton with a nitrogen atom and a glucose moiety.[][3]
Q2: What are the known biological activities of this compound?
This compound has been shown to exhibit several biological activities, including:
-
Feeble inhibition of platelet aggregation.[1]
-
Inhibition of the Hedgehog (Hh) signaling pathway in reporter assays using NIH3T3 cells at a concentration of 8 µM.[4]
-
Induction of DNA damage in the cerebellum and cerebral cortex in mice at doses of 0.25 and 2.5 µmol/kg.[4]
-
Reduction of angiotensin II-induced increases in systolic blood pressure in mice at doses of 1.5 and 4.5 µmol/kg.[4]
Q3: Why might this compound interfere with biochemical assays?
While direct studies on this compound interference are limited, its chemical nature as a steroidal alkaloid suggests several potential mechanisms of interference in common assays:
-
Steroidal Structure: The hydrophobic and rigid steroidal backbone can lead to non-specific binding to proteins and surfaces, potentially interfering with antibody-antigen interactions in immunoassays or enzyme-substrate binding.[5][6][7]
-
Chemical Reactivity: Although not extensively documented for this compound, some compounds can chemically react with assay reagents, leading to false signals.[8]
-
Physical Properties: The compound's solubility characteristics (insoluble in water, soluble in DMSO) are important considerations for sample preparation and may affect its behavior in aqueous assay buffers.[1][]
Troubleshooting Guides
Protein Quantification Assays (e.g., Bradford, BCA)
Issue: Inaccurate protein concentration measurement in samples containing this compound.
Potential Cause: this compound may interfere with the dye-binding or copper-chelation chemistry central to these assays.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare a sample containing your assay buffer and this compound at the same concentration used in your experimental samples, but without any protein.
-
Measure the absorbance of this control. A significant absorbance reading indicates direct interference.
-
-
Dilute the Sample:
-
Protein Precipitation:
-
Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering compound. The protein pellet can then be resolubilized in a compatible buffer for quantification.[10]
-
-
Choose a Compatible Assay:
Experimental Protocol: this compound Interference Control in Bradford Assay
-
Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
-
Prepare a "Compound-Only" Sample: In a microplate well, add the same volume of your lysis/extraction buffer and this compound stock solution as you would for your experimental samples.
-
Prepare a "Buffer Blank": In a separate well, add only the lysis/extraction buffer.
-
Add Bradford Reagent: Add the Bradford dye reagent to all wells (including your standards and protein samples).
-
Incubate and Read: Follow the standard incubation time for your Bradford assay protocol and then measure the absorbance at 595 nm.
-
Analyze: Subtract the absorbance of the "Buffer Blank" from the "Compound-Only" sample. A non-zero result indicates interference.
Data Presentation: General Compatibility of Protein Assays with Common Reagents
| Interfering Substance | Bradford Assay | BCA Assay |
| Detergents (e.g., SDS) | High Interference | Moderate Interference |
| Reducing Agents (e.g., DTT) | Compatible | High Interference |
| Chelating Agents (e.g., EDTA) | Compatible | High Interference |
| Amine-containing Buffers (e.g., Tris) | Moderate Interference | Compatible |
This table provides general guidance. Compatibility can be concentration-dependent.[10][11][12]
Logical Relationship: Troubleshooting Protein Assay Interference
Caption: Workflow for identifying and mitigating assay interference.
Enzyme-Linked Immunosorbent Assays (ELISAs)
Issue: False positive or false negative results in an ELISA when analyzing samples containing this compound.
Potential Cause:
-
Non-Specific Binding: this compound's steroidal structure may cause it to bind non-specifically to the plate surface, capture antibodies, or detection antibodies, leading to either blocking of intended binding sites (false negative) or bridging of antibodies (false positive in sandwich assays).[13]
-
Matrix Effects: The presence of this compound can alter the sample matrix, affecting antibody-antigen binding kinetics.[14][15]
Troubleshooting Steps:
-
Spike and Recovery Analysis:
-
Add a known amount of your analyte (spike) into a sample matrix containing this compound and a control matrix without it.
-
Perform the ELISA and calculate the percentage of the spiked analyte that is detected ("recovery"). A low or excessively high recovery percentage in the presence of this compound suggests interference.
-
-
Dilution Linearity Test:
-
Serially dilute a sample containing both the analyte and this compound.
-
The measured concentration of the analyte should decrease proportionally with the dilution. A non-linear relationship indicates interference.[14]
-
-
Optimize Blocking and Washing Steps:
-
Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat milk or a commercial blocking buffer) to reduce non-specific binding.[16]
-
Increase the number and stringency of wash steps to remove non-specifically bound this compound.
-
Experimental Protocol: Spike and Recovery for ELISA
-
Prepare Samples:
-
Control Sample: Prepare your standard assay diluent.
-
Test Sample: Prepare the same diluent containing this compound at the experimental concentration.
-
-
Spike Samples: Add a known concentration of your target analyte to both the control and test samples. This concentration should fall in the mid-range of your standard curve.
-
Run ELISA: Perform the ELISA on both the spiked control and spiked test samples according to your standard protocol.
-
Calculate Recovery:
-
% Recovery = (Concentration in Spiked Test Sample / Concentration in Spiked Control Sample) x 100
-
A recovery rate between 80-120% is generally considered acceptable.
-
Experimental Workflow: Investigating ELISA Interference
Caption: A logical approach to diagnosing ELISA interference.
Cell Viability Assays (e.g., MTT, XTT, WST-1)
Issue: this compound appears to be cytotoxic or to increase cell viability in an unexpected manner.
Potential Cause:
-
Reduction of Tetrazolium Salts: Some compounds can directly reduce tetrazolium salts (like MTT or XTT) to the colored formazan product, independent of cellular metabolic activity. This leads to a false positive signal for cell viability.[17][18] Steroidal alkaloids have been evaluated using MTT assays, suggesting a need for careful controls.[5][6]
-
Superoxide Formation: If this compound induces superoxide formation, this can also lead to the reduction of tetrazolium salts, overestimating cell viability.[19]
Troubleshooting Steps:
-
Cell-Free Assay Control:
-
Incubate this compound with the assay reagent (e.g., MTT, XTT) in cell culture media without cells.
-
If a color change occurs, this confirms direct chemical interference with the assay reagent.[17]
-
-
Use an Alternative Viability Assay:
-
If interference is detected, switch to an assay with a different detection principle. For example, if a metabolic assay like MTT is affected, consider:
-
Experimental Protocol: Cell-Free MTT Interference Assay
-
Plate Setup: In a 96-well plate, designate wells for "Media + Reagent Blank" and "Media + this compound + Reagent".
-
Add Components:
-
To all designated wells, add the same cell culture medium used in your experiments.
-
To the "Media + this compound + Reagent" wells, add this compound to the final desired concentration.
-
-
Add MTT Reagent: Add MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate: Incubate the plate for the same duration as your cell-based experiments (e.g., 1-4 hours).
-
Add Solubilizer: Add the formazan solubilization solution (e.g., DMSO or SDS-HCl) to all wells.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analyze: A significantly higher absorbance in the wells containing this compound compared to the media-only wells indicates direct reduction of MTT by the compound.
Signaling Pathway: Potential MTT Assay Interference
Caption: How this compound could directly reduce MTT, bypassing cellular metabolism.
References
- 1. This compound | Platelet aggregation | TargetMol [targetmol.com]
- 3. This compound | C33H49NO7 | CID 23616879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]
- 6. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. go.zageno.com [go.zageno.com]
- 13. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Veratrosine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of Veratrosine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their bioavailability a concern?
This compound is a steroidal alkaloid found in plants of the Veratrum genus.[1][2] Its derivatives are of interest for their potential therapeutic activities, including the inhibition of the Hedgehog signaling pathway, which is implicated in some cancers.[3][4][5] However, like many natural products, this compound derivatives often exhibit poor aqueous solubility and are subject to significant first-pass metabolism, leading to low oral bioavailability and limiting their therapeutic potential.[6][7]
Q2: What are the primary barriers to the oral bioavailability of this compound derivatives?
The primary barriers include:
-
Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[6]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Extensive first-pass metabolism: After absorption, the compound passes through the liver where it can be heavily metabolized by enzymes, such as cytochrome P450s, before reaching systemic circulation.[6]
-
Efflux by transporters: Proteins like P-glycoprotein in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.
Q3: What are the common strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?
Several formulation strategies can be employed to overcome these barriers:
-
Particle size reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[8]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[8][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][10][11]
-
Cyclodextrin complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in water.[8][10]
-
Prodrug approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[12]
-
Use of bioenhancers: Co-administration with compounds that inhibit metabolic enzymes or efflux transporters, such as piperine, can increase bioavailability.[13][14]
Troubleshooting Guides
Problem 1: Low aqueous solubility of the this compound derivative.
Question: My this compound derivative is showing very low solubility in aqueous buffers for my in vitro assays. What can I do?
Answer:
| Solution | Description | Considerations |
| Co-solvents | Incorporate a water-miscible organic solvent (e.g., DMSO, ethanol) into your aqueous buffer. | Ensure the final solvent concentration is compatible with your cell model and does not interfere with the assay. High concentrations can be toxic to cells. |
| pH adjustment | If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[9] | The pH must be within the physiological range for cell-based assays and should not degrade the compound. |
| Use of surfactants | Low concentrations of non-ionic surfactants (e.g., Tween 80, Cremophor EL) can help to solubilize hydrophobic compounds. | Surfactants can affect cell membrane integrity and transporter function. A preliminary toxicity and activity screening is recommended. |
| Cyclodextrin complexation | Formulating the compound with cyclodextrins can create an inclusion complex with improved aqueous solubility.[8][10] | The complexation efficiency depends on the specific cyclodextrin and the structure of your derivative. |
Problem 2: High variability in Caco-2 permeability assay results.
Question: I am observing high variability in the apparent permeability (Papp) values for my this compound derivative in the Caco-2 assay. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Step |
| Poor compound solubility | Ensure the compound is fully dissolved in the transport buffer at the tested concentration. If not, reduce the concentration or use a suitable solubilizing agent (see Problem 1). |
| Inconsistent cell monolayer integrity | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within your established acceptable range. Include a paracellular marker like Lucifer yellow in each experiment to check for monolayer integrity.[15] |
| Efflux transporter activity | If you are observing high basolateral-to-apical (B-A) transport and a high efflux ratio (Papp(B-A)/Papp(A-B) > 2), this indicates the involvement of efflux transporters like P-gp.[15] Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to confirm. |
| Non-specific binding | Low recovery of the compound at the end of the experiment may indicate binding to the plasticware or cell monolayer. Using low-binding plates and including a protein like BSA in the receiver solution can help to mitigate this. |
Problem 3: Very low oral bioavailability in in vivo pharmacokinetic studies.
Question: My this compound derivative showed very low oral bioavailability in a rat pharmacokinetic study. How can I investigate the cause and improve it?
Answer:
| Investigative Step | Rationale | Next Steps if Confirmed |
| Assess solubility and dissolution | Poor solubility in gastrointestinal fluids is a common reason for low bioavailability. | Consider formulation strategies such as micronization, solid dispersions, or lipid-based formulations to improve dissolution.[8][9][10] |
| Evaluate intestinal permeability | The compound may not be efficiently absorbed across the intestinal wall. | Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability (Papp). If Papp is low, consider derivatization to improve lipophilicity or explore formulations that can enhance permeability. |
| Investigate first-pass metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. A study on a related compound, veratramine, showed significant gender-dependent hepatic metabolism in rats.[16][17] | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor or chemical modification of the metabolically liable sites. |
| Check for gender differences | Pharmacokinetics can vary significantly between sexes. For example, the absolute bioavailability of veratramine in rats was found to be 22.5% in males and only 0.9% in females.[16] | Ensure your study includes both male and female animals and analyze the data separately.[18][19] |
Quantitative Data
The following table summarizes pharmacokinetic data for Veratramine, a closely related steroidal alkaloid, from an in vivo study in rats. This highlights the potential for significant gender differences in the bioavailability of this compound derivatives.
| Compound | Species | Sex | Dose (Oral) | Absolute Bioavailability (%) | Reference |
| Veratramine | Rat | Male | 20 mg/kg | 22.5% | [16] |
| Veratramine | Rat | Female | 20 mg/kg | 0.9% | [16] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of a this compound derivative using the Caco-2 cell line.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell™ inserts (e.g., 12-well or 24-well plates) at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[15][20]
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure monolayer integrity.[21]
-
Include a paracellular marker, such as Lucifer yellow, in the donor compartment during the transport experiment to confirm monolayer integrity.[15]
3. Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution of the this compound derivative (at a known concentration, e.g., 10 µM) in transport buffer to the apical (donor) compartment.[15]
-
Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
4. Bidirectional Transport (for Efflux Ratio):
-
To assess active efflux, also perform the transport experiment in the basolateral to apical (B to A) direction.[15]
-
Add the dosing solution to the basolateral compartment and sample from the apical compartment.
5. Sample Analysis and Calculation:
-
Analyze the concentration of the this compound derivative in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a this compound derivative in rats.
1. Animal Handling and Dosing:
-
Use adult rats (e.g., Sprague-Dawley or Wistar), including both males and females.[22]
-
Fast the animals overnight before dosing, with free access to water.[23]
-
For the oral administration group, administer a single dose of the this compound derivative formulation via oral gavage.
-
For the intravenous (IV) administration group (required to determine absolute bioavailability), administer a single dose via tail vein injection.[22]
2. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.[23][24]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.[25]
3. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data for both the oral and IV administration groups.
-
Use non-compartmental analysis to calculate pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F) using the following equation: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Caption: General workflow for assessing and enhancing bioavailability.
Caption: Simplified Hedgehog (Hh) signaling pathway and the inhibitory action of this compound derivatives on Smoothened (SMO).
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Veratrum parviflorum: An Underexplored Source for Bioactive Steroidal Alkaloids [mdpi.com]
- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. mdpi.com [mdpi.com]
- 24. currentseparations.com [currentseparations.com]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Validation & Comparative
A Comparative Guide to Veratrosine and Cyclopamine as Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Veratrosine and Cyclopamine, two naturally occurring steroidal alkaloids known to inhibit the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in various forms of cancer, making SMO an attractive target for therapeutic intervention. This document summarizes the available experimental data, outlines key experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to this compound and Cyclopamine
This compound and Cyclopamine are steroidal alkaloids isolated from plants of the Veratrum genus, notably Veratrum californicum. Both compounds are recognized for their ability to inhibit the Hedgehog signaling pathway by directly targeting the G protein-coupled receptor, Smoothened. While Cyclopamine is a well-characterized and widely used tool compound in Hedgehog signaling research, this compound is a structurally related alkaloid whose inhibitory activity is less defined.
Mechanism of Action: Targeting Smoothened
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes.
Both this compound and Cyclopamine exert their inhibitory effects by directly binding to the Smoothened receptor. This interaction prevents the conformational changes necessary for SMO activation and subsequent downstream signaling.
Comparative Performance Data
Quantitative data on the inhibitory activity of this compound and Cyclopamine are crucial for selecting the appropriate compound for experimental studies. The following tables summarize the available data.
Table 1: In Vitro Potency against Smoothened
| Compound | Assay Type | Cell Line | IC50 | Citation(s) |
| Cyclopamine | Gli-luciferase Reporter | TM3Hh12 | 46 nM | [1] |
| [3H]Hh-Ag Binding | CHO-K1 (human Smo) | 280 nM | [1] | |
| This compound | Gli-luciferase Reporter | Johns Hopkins University Shh-Light II | > 0.1 µM (less potent than a this compound-containing fraction) | [2] |
Note on this compound Potency: There is conflicting evidence regarding the potency of this compound. One study reported that a chromatographic fraction containing this compound and its isomers demonstrated significantly greater inhibition of Hedgehog signaling than 0.1 µM Cyclopamine, suggesting this compound may be a potent inhibitor[2]. However, another study indicated that this compound and its glycoside, cycloposine, do not contribute to Hedgehog signaling inhibition in their model system. A definitive IC50 value for purified this compound has not been reported in the reviewed literature.
Table 2: Off-Target Effects
| Compound | Off-Target Effect | Experimental System | Observations | Citation(s) |
| Cyclopamine | Apoptosis Induction | Daoy medulloblastoma cells | Induces apoptosis via a nitric oxide-dependent neutral sphingomyelinase 2/ceramide pathway, independent of Smo/Gli inhibition. | [3] |
| Cholesterol Trafficking | Breast cancer cell lines | Affects cholesterol trafficking at high concentrations. | [4] | |
| This compound | Not Reported | - | No specific off-target effects have been documented in the reviewed literature. | - |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize Smoothened inhibitors.
Gli-Luciferase Reporter Assay
This assay measures the activity of the GLI transcription factors, the final effectors of the Hedgehog pathway. Inhibition of Smoothened leads to a decrease in GLI-mediated luciferase expression.
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter (e.g., Shh-LIGHT2 cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound or Cyclopamine in a low-serum medium. Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 2 hours).
-
Pathway Activation: Stimulate the cells with a known Hedgehog pathway agonist, such as recombinant Sonic Hedgehog (Shh) or a small molecule Smoothened agonist (SAG), at a concentration that elicits a robust response.
-
Incubation: Incubate the plates for 24-48 hours to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and add a luciferase assay substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) if applicable. Plot the normalized luminescence against the inhibitor concentration to determine the IC50 value.
BODIPY-Cyclopamine Competitive Binding Assay
This assay directly measures the binding of a test compound to Smoothened by assessing its ability to compete with a fluorescently labeled Cyclopamine derivative (BODIPY-cyclopamine).
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid encoding human Smoothened.
-
Compound Incubation: 48 hours post-transfection, incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled competitor (this compound or Cyclopamine).
-
Washing and Fixation: Wash the cells with PBS to remove unbound fluorescent ligand, then fix with paraformaldehyde.
-
Staining: Stain the cell nuclei with DAPI for visualization.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or analyze the cell population by flow cytometry.
-
Quantification: Quantify the fluorescence intensity of BODIPY-cyclopamine bound to the cells at each concentration of the competitor. A decrease in fluorescence indicates competitive binding.
Smoothened Ciliary Localization Assay
This immunofluorescence-based assay visualizes the translocation of Smoothened to the primary cilium, a key step in Hedgehog pathway activation. Inhibitors can be assessed for their ability to block this translocation.
Protocol:
-
Cell Culture and Treatment: Plate NIH/3T3 cells on coverslips and serum-starve to induce ciliogenesis. Treat the cells with the Smoothened inhibitor for a specified period before or concurrently with a Hedgehog pathway agonist.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or epifluorescence microscope.
-
Analysis: Quantify the co-localization of Smoothened and the ciliary marker to determine the extent of Smoothened translocation to the primary cilium.
Summary and Conclusion
Both this compound and Cyclopamine are valuable research tools for investigating the Hedgehog signaling pathway.
-
Cyclopamine is a well-established Smoothened inhibitor with a known potency in the nanomolar range. Its direct binding to Smoothened is confirmed, and some of its off-target effects have been characterized.
-
This compound is a structurally similar alkaloid with conflicting reports on its efficacy as a Smoothened inhibitor. While one study suggests it may be more potent than Cyclopamine, a definitive IC50 value for the purified compound is not available in the current literature. Furthermore, its off-target profile remains uninvestigated.
Future Directions:
To fully elucidate the comparative pharmacology of this compound and Cyclopamine, further research is required. Specifically, studies using purified this compound are needed to determine its precise IC50 value for Smoothened inhibition. Additionally, comprehensive off-target screening of this compound is necessary to understand its selectivity profile and potential for non-Hedgehog pathway-related effects. Such studies will be instrumental in guiding the selection of these compounds for both basic research and preclinical drug development.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Veratrosine vs. Jervine: A Comparative Analysis of Teratogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the teratogenic properties of two naturally occurring steroidal alkaloids, veratrosine and jervine. Both compounds, found in plants of the Veratrum genus, are known to induce severe congenital malformations. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular mechanisms to inform research and drug development efforts.
Executive Summary
This compound and jervine are potent teratogens that primarily exert their effects by inhibiting the Sonic hedgehog (Shh) signaling pathway, a critical regulator of embryonic development.[1][2] Inhibition of this pathway during gastrulation can lead to severe craniofacial and limb defects. While both compounds share a common mechanism, their teratogenic potency and the specific malformations they induce can vary depending on the animal model and dosage.
Comparative Teratogenicity Data
The following table summarizes quantitative and qualitative data on the teratogenic effects of this compound and jervine from various experimental models. It is important to note that direct comparative studies using purified this compound are limited; much of the data is derived from studies on its aglycone, veratramine, or plant fractions containing this compound.
| Feature | This compound/Veratramine | Jervine |
| Primary Mechanism | Inhibition of the Sonic hedgehog (Shh) signaling pathway.[3][4] | Inhibition of the Sonic hedgehog (Shh) signaling pathway.[1][2] |
| Potency | A fraction containing this compound and cycloposine showed the most effective inhibition of Hh signaling compared to other fractions.[3] In an in vitro bovine oocyte maturation assay, veratramine (the aglycone of this compound) at 12 µM did not significantly inhibit development to the blastocyst stage compared to the control.[5] | Jervine at 12 µM did not significantly inhibit development to the blastocyst stage compared to the control in an in vitro bovine oocyte maturation assay.[5] However, in vivo studies in hamsters show high sensitivity to jervine-induced teratogenesis.[1][6] |
| Observed Malformations | Associated with cyclopian malformations in sheep.[7] Veratramine has been shown to cause hypermobility of the knee joints in sheep, a defect distinct from cyclopia.[4] | Induces cyclopia, holoprosencephaly, cleft lip and palate, and limb malformations in various animal models including sheep, hamsters, and mice.[1][5] |
| Animal Model Sensitivity | Less data is available specifically for this compound. Veratramine did not induce cyclopia in sheep.[4] | Golden hamsters are extremely sensitive.[1][6] Sprague-Dawley rats are susceptible to cyclopamine but not jervine.[6] Swiss Webster mice are reportedly resistant.[6] |
| Dose-Response Data | Limited quantitative dose-response data is available for purified this compound. | In golden hamsters, a single oral dose on day 7 of gestation is highly teratogenic.[1][6] In C57BL/6J and A/J mice, single oral doses of 70, 150, or 300 mg/kg on days 8, 9, or 10 of gestation were teratogenic. |
Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway
Both this compound and jervine are antagonists of the Smoothened (SMO) protein, a key component of the Shh signaling pathway. By binding to SMO, they prevent the downstream activation of Gli transcription factors, which are essential for the expression of genes that control cell fate, proliferation, and patterning in the developing embryo.
Caption: Simplified Sonic hedgehog signaling pathway and the inhibitory action of this compound and jervine on Smoothened (SMO).
Experimental Protocols
The assessment of teratogenicity for compounds like this compound and jervine involves both in vivo and in vitro models.
In Vivo Teratogenicity Assessment in Rodents
This protocol provides a general framework for evaluating the teratogenic potential of a substance in a rodent model, such as the rat or hamster.
-
Animal Model: Select a suitable rodent species and strain known to be sensitive to the test compound (e.g., Golden hamster for jervine).[1][6]
-
Dosing: Administer the test compound (this compound or jervine) via a relevant route (e.g., oral gavage) at various dose levels to pregnant females during the period of organogenesis (gestation days 6-15 for rats, days 6-12 for hamsters). Include a vehicle control group.
-
Maternal Monitoring: Monitor the dams daily for clinical signs of toxicity, and record body weight and food consumption.
-
Fetal Examination: Near term (e.g., gestation day 20 for rats), euthanize the dams and examine the uterine contents. Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
External, Visceral, and Skeletal Examinations: Examine live fetuses for external malformations. A subset of fetuses is then fixed for visceral examination (e.g., using Wilson's technique) and another subset is stained (e.g., with Alizarin red S and Alcian blue) for skeletal examination.
-
Data Analysis: Analyze the incidence of malformations, variations, and developmental delays in a dose-dependent manner.
References
- 1. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Veratrum alkaloid teratogenicity in the mouse. | Semantic Scholar [semanticscholar.org]
Cross-validation of Veratrosine's anti-cancer effects in different cell lines
A comprehensive analysis of the anti-cancer properties of Veratrosine and related Veratrum alkaloids across various cancer cell lines, supported by experimental data and detailed protocols.
This compound, a steroidal alkaloid found in plants of the Veratrum genus, has garnered interest for its potential anti-cancer activities. Like other Veratrum alkaloids, its mechanism of action is often linked to the inhibition of critical signaling pathways involved in tumorigenesis. This guide provides a comparative overview of the anti-cancer effects of this compound and the closely related alkaloid, Veratramine, in different cancer cell lines. Due to the limited availability of specific quantitative data for this compound, data from studies on Veratramine is included as a comparative reference, given their structural and functional similarities.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of Veratrum alkaloids have been evaluated in a range of cancer cell lines, demonstrating a potential for broad anti-cancer activity. This compound has been noted for its cytotoxic activity against non-small cell lung cancer, pancreatic cancer, and other lung cancer cell lines[1]. More detailed quantitative data, such as IC50 values, are available for the related compound Veratramine.
Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Veratramine in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 51.99 |
| H358 | Non-Small Cell Lung Cancer | 259.6 |
| H1299 | Non-Small Cell Lung Cancer | Not specified |
Data for Veratramine is presented as a surrogate for this compound.
Induction of Apoptosis and Cell Cycle Arrest
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals with DMSO for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for analyzing the expression of proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Gli1, Ptch1, SMO, Cyclin D1, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
To better understand the experimental process and the molecular pathways involved, the following diagrams are provided.
Caption: A general workflow for investigating the anti-cancer effects of this compound.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Veratrum alkaloids, a class of naturally occurring steroidal compounds, have long been recognized for their diverse and potent biological activities. Among these, Veratrosine and its structural relatives have garnered significant interest for their potential therapeutic applications, ranging from antihypertensive to anticancer effects. Understanding the intricate relationship between the chemical structure of these alkaloids and their biological function is paramount for the development of novel, targeted therapies with improved efficacy and reduced toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related alkaloids, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological activities of Veratrum alkaloids are diverse, with subtle structural modifications leading to significant changes in their pharmacological profiles. The primary activities investigated include inhibition of the Hedgehog signaling pathway, antihypertensive effects, and modulation of sodium channels.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers. Several Veratrum alkaloids have been identified as potent inhibitors of this pathway, with their antagonistic effects attributed to their interaction with the Smoothened (Smo) receptor.
| Alkaloid | Chemical Structure | Hedgehog Signaling Inhibition (IC50) | Reference |
| This compound | C33H49NO7 | ~8 µM (in NIH3T3 cells) | [1] |
| Cyclopamine | C27H41NO2 | Potent inhibitor (often used as a positive control) | [2] |
| Jervine | C27H39NO3 | Significant inhibitory activity | [2] |
| Veratramine | C27H39NO2 | Significant inhibitory activity | [2] |
| Unnamed Alkaloid 5 from V. grandiflorum | Not specified | 0.63 ± 0.02 µM | [3] |
Key Structure-Activity Relationship Insights:
-
The presence of a furan ring fused to the D-ring of the steroid core, as seen in jervine-type alkaloids, appears to be a critical determinant for Hedgehog pathway inhibition.
-
Glycosylation at the C-3 position, as in this compound (a glucoside of veratramine), can influence the potency of inhibition.
Antihypertensive Activity
Certain Veratrum alkaloids have been historically investigated for their hypotensive effects.[4][5] A study evaluating 12 different steroidal alkaloids from a Veratrum plant demonstrated that many of these compounds significantly reduced high blood pressure in hypertensive mice.[6]
| Alkaloid Type | Key Structural Features | Antihypertensive Effect | Reference |
| Jervine-type | More hydroxy groups in the A-ring and B-ring | Stronger antihypertensive activity | [6] |
| Cevanine-type | Esterified hydroxy groups | Pronounced hypotensive activity (activity increases with the number of esterified groups) | [3] |
Key Structure-Activity Relationship Insights:
-
Increased hydroxylation in the A and B rings of jervine-type alkaloids correlates with enhanced antihypertensive activity.[6]
-
For cevanine-type alkaloids, the degree of esterification of the steroid nucleus is directly related to their hypotensive potency.[3]
Sodium Channel Modulation
Veratrum alkaloids are known to interact with voltage-gated sodium channels, leading to a range of effects from neurotoxicity to potential therapeutic applications.[5] The modulation of these channels is a key mechanism underlying some of their cardiovascular and neurological effects.
| Alkaloid | Sodium Channel Subtype | Activity (IC50) | Reference |
| Isorubijervine | hNaV1.5 (cardiac) | 6.962 ± 0.422 µM | [7] |
| rNaV1.3 (neuronal) | 12.17 ± 0.77 µM | [7] | |
| rNaV1.4 (skeletal muscle) | 9.82 ± 0.84 µM | [7] | |
| Rubijervine | hNaV1.5 (cardiac) | 10.81 ± 0.89 µM | [7] |
| rNaV1.4 (skeletal muscle) | 18.65 ± 1.01 µM | [7] |
Key Structure-Activity Relationship Insights:
-
The solanidine-type alkaloids, isorubijervine and rubijervine, demonstrate inhibitory activity against cardiac sodium channels (NaV1.5), which may contribute to their cardiovascular toxicity.[7]
-
The differential activity against various sodium channel subtypes highlights the potential for developing more selective modulators with improved therapeutic profiles.
Experimental Protocols
Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a common method for quantifying the inhibitory activity of compounds on the Hedgehog signaling pathway using a luciferase reporter gene assay in NIH3T3 cells.
Materials:
-
NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).
-
Test compounds (Veratrum alkaloids) dissolved in a suitable solvent (e.g., DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH3T3 reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test alkaloids. Include a positive control (e.g., cyclopamine) and a vehicle control (e.g., DMSO).
-
Pathway Activation: After a 1-hour pre-incubation with the compounds, add Shh conditioned medium or SAG to all wells except the negative control wells to activate the Hedgehog pathway.
-
Incubation: Incubate the plate for an additional 48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 values for each compound by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Antihypertensive Activity Assay in Rats
This protocol outlines a general procedure for assessing the antihypertensive effects of Veratrum alkaloids in a rat model of hypertension.
Animal Model:
-
Spontaneously Hypertensive Rats (SHRs) or rats with induced hypertension (e.g., by L-NAME administration).
Materials:
-
Test alkaloids.
-
Vehicle for dissolving the alkaloids.
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Oral gavage needles or catheters for intravenous administration.
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions and blood pressure measurement procedures for several days before the experiment.
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure of each rat.
-
Drug Administration: Administer the test alkaloids at different doses to respective groups of rats via the desired route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle alone.
-
Blood Pressure Monitoring: Monitor and record the blood pressure at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 12, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from the baseline for each group at each time point. Analyze the data for statistical significance to determine the antihypertensive effect of the alkaloids.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation
This protocol provides a general framework for studying the effects of Veratrum alkaloids on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Cell Line:
-
HEK293 cells or other suitable cell lines stably expressing the desired sodium channel subtype (e.g., NaV1.5).
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).
-
Intracellular (pipette) solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test alkaloids.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and grow to an appropriate confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -100 mV. Apply depolarizing voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing the test alkaloid at various concentrations.
-
Data Recording and Analysis: Record the sodium currents before and after the application of the alkaloid. Measure the peak current amplitude and other kinetic parameters. Determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value.
Visualizations
Hedgehog Signaling Pathway Inhibition by Veratrum Alkaloids
Caption: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.
Experimental Workflow for Hedgehog Signaling Assay
Caption: Workflow for the Hedgehog signaling luciferase reporter assay.
Logical Relationship of Veratrum Alkaloid Structures and Activities
Caption: Structure-activity relationships of Veratrum alkaloids.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive Activity of the Alkaloid Aspidocarpine in Normotensive Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. axolbio.com [axolbio.com]
- 7. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Veratrosine and Synthetic Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative overview of the naturally occurring steroidal alkaloid, veratrosine, and synthetic Hedgehog inhibitors, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Overview of Hedgehog Pathway Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of PTCH on the G protein-coupled receptor-like protein Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, culminating in the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[1] Both this compound and synthetic inhibitors primarily target the SMO protein, albeit through different mechanisms and with varying potencies.
Quantitative Efficacy Comparison
Direct comparative studies of this compound against synthetic Hedgehog inhibitors using identical assay conditions are limited in the publicly available scientific literature. However, by compiling data from various in vitro studies, we can provide an efficacy overview. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
It is important to note that the inhibitory activity of this compound is not as well-characterized with a definitive IC50 value as the synthetic inhibitors. One study on alkaloids from Veratrum californicum indicated that a fraction containing this compound and cycloposine exhibited the most potent inhibition of Hedgehog signaling.[2] However, another study suggested that this compound itself may not contribute to the inhibition of the Hedgehog signaling pathway in their specific model system.[3] This highlights the need for further research to isolate and characterize the activity of pure this compound.
In contrast, the synthetic inhibitors have well-defined potencies. Vismodegib has a reported IC50 of 3 nM for the Hedgehog pathway.[4] Sonidegib is also highly potent, with IC50 values of 1.3 nM and 2.5 nM for mouse and human SMO, respectively.[5] Cyclopamine, a well-studied natural steroidal alkaloid and a common research tool, has a reported IC50 of 46 nM.[6]
| Inhibitor | Type | Target | IC50 (Hedgehog Pathway) | Source |
| This compound | Natural (Steroidal Alkaloid) | SMO | Not definitively reported | [2][3] |
| Vismodegib | Synthetic | SMO | 3 nM | [4] |
| Sonidegib | Synthetic | SMO | 1.3 nM (mouse), 2.5 nM (human) | [5] |
| Cyclopamine | Natural (Steroidal Alkaloid) | SMO | 46 nM | [6] |
Note: The IC50 values for the synthetic inhibitors and cyclopamine are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action
Both natural and synthetic inhibitors exert their effects by modulating the activity of the SMO protein.
This compound and Cyclopamine: These steroidal alkaloids are known to bind directly to the heptahelical bundle of the SMO protein.[7] This binding is thought to induce a conformational change in SMO that prevents its activation and downstream signaling. The binding site for cyclopamine has been localized to a pocket within the transmembrane domain of SMO.[8]
Synthetic Inhibitors (Vismodegib and Sonidegib): These small molecules also bind to the transmembrane domain of SMO, in a pocket that overlaps with the cyclopamine binding site.[9] They act as antagonists, preventing the conformational changes required for SMO activation and subsequent signal transduction.
Below is a diagram illustrating the Hedgehog signaling pathway and the points of inhibition for these molecules.
Caption: The Hedgehog signaling pathway and points of inhibition.
Experimental Protocols
The following is a generalized protocol for a common in vitro assay used to determine the efficacy of Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is widely used to screen for and characterize Hedgehog pathway inhibitors. It relies on a cell line that has been engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the Hedgehog pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Shh-LIGHT2 cells (or other suitable reporter cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (this compound, Vismodegib, Sonidegib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Recombinant Shh protein or a Smoothened agonist (e.g., SAG)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in low-serum media (e.g., DMEM with 0.5% FBS). Remove the media from the wells and add the compound dilutions. Include appropriate controls (vehicle control, positive control with a known inhibitor, and a no-treatment control).
-
Pathway Activation: Add recombinant Shh protein (e.g., 100 ng/mL) or a Smoothened agonist (e.g., SAG, 100 nM) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for another 48 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Below is a diagram illustrating a typical experimental workflow for comparing Hedgehog pathway inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Logical Relationship of Comparison
The comparison between this compound and synthetic Hedgehog inhibitors is based on several key parameters. The logical flow of this comparison is outlined in the diagram below.
Caption: Logical structure of the inhibitor comparison.
Conclusion
Synthetic Hedgehog inhibitors like vismodegib and sonidegib have demonstrated high potency in in vitro assays and have been successfully translated into clinical use for certain cancers. This compound, a natural steroidal alkaloid, also shows promise as a Hedgehog pathway inhibitor. However, a lack of direct comparative studies and a well-defined IC50 value for pure this compound make a definitive efficacy comparison challenging. Further research is warranted to fully elucidate the therapeutic potential of this compound and to directly compare its activity with that of the established synthetic inhibitors. The experimental protocols and diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Replication of Veratrosine's Antihypertensive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of Veratrosine, a steroidal alkaloid derived from plants of the Veratrum genus, with other established antihypertensive agents. The information presented is based on available preclinical data and aims to support further research and development in the field of hypertension treatment.
Executive Summary
This compound and other Veratrum alkaloids have demonstrated hypotensive properties in preclinical studies. Research indicates that these compounds exert their effects through the modulation of key physiological pathways involved in blood pressure regulation, including the Renin-Angiotensin System (RAS) and the balance of vasoactive substances such as nitric oxide (NO) and endothelin-1 (ET-1). While direct head-to-head comparative data with commonly prescribed antihypertensive drugs are limited, this guide synthesizes the available information to provide a preliminary assessment of this compound's potential.
Comparative Antihypertensive Efficacy
One study investigating the effects of different components of Veratrum alkaloids in SHRs demonstrated a rapid decrease in blood pressure within 30 minutes of treatment. This study also highlighted a reduction in renal and cardiovascular damage and an improvement in key biochemical indicators.[1] The treatment led to a significant decrease in angiotensin II (Ang II) and endothelin-1 (ET-1) levels, while increasing nitric oxide (NO) levels, suggesting a multifaceted mechanism of action.[1]
For a conceptual comparison, the following table summarizes the typical blood pressure reduction observed with standard antihypertensive drug classes in preclinical models, which can serve as a benchmark for future comparative studies involving this compound.
| Drug Class | Animal Model | Typical Systolic Blood Pressure Reduction (mmHg) | Reference |
| ACE Inhibitors (e.g., Captopril) | Spontaneously Hypertensive Rat (SHR) | 30 - 50 mmHg | [2][3] |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan) | Spontaneously Hypertensive Rat (SHR) | 25 - 45 mmHg | |
| Beta-Blockers (e.g., Propranolol) | Spontaneously Hypertensive Rat (SHR) | 20 - 40 mmHg | |
| Calcium Channel Blockers (e.g., Nifedipine) | Spontaneously Hypertensive Rat (SHR) | 30 - 50 mmHg | [2] |
| Diuretics (e.g., Hydrochlorothiazide) | Spontaneously Hypertensive Rat (SHR) | 15 - 30 mmHg |
Note: The above values are approximate and can vary based on the specific drug, dosage, duration of treatment, and experimental conditions.
Mechanism of Action: Signaling Pathways
The antihypertensive effect of Veratrum alkaloids, including likely this compound, is primarily attributed to their influence on the Renin-Angiotensin System (RAS) and the endothelial balance of vasodilators and vasoconstrictors.
Renin-Angiotensin System (RAS) Modulation
Veratrum alkaloids have been shown to decrease the levels of Angiotensin II, a potent vasoconstrictor.[1] By reducing Ang II levels, this compound may lead to vasodilation and a subsequent decrease in blood pressure.
Nitric Oxide (NO) and Endothelin-1 (ET-1) Pathway
The same preclinical studies indicate that Veratrum alkaloids can increase the bioavailability of nitric oxide (NO), a key vasodilator, while decreasing levels of endothelin-1 (ET-1), a potent vasoconstrictor.[1] This dual action on the endothelium contributes to the overall blood pressure-lowering effect.
The following diagram illustrates the proposed signaling pathway for the antihypertensive action of this compound.
Experimental Protocols
Detailed experimental protocols for the independent replication of this compound's antihypertensive effects should be designed based on established methodologies for preclinical hypertension research.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.
-
Angiotensin II-Induced Hypertensive Model: This model is useful for studying compounds that interfere with the Renin-Angiotensin System.
Blood Pressure Measurement
-
Tail-Cuff Plethysmography: A non-invasive method suitable for repeated measurements of systolic blood pressure in rodents.
-
Radiotelemetry: This method involves the surgical implantation of a pressure transducer and allows for continuous and accurate monitoring of blood pressure and heart rate in conscious, freely moving animals.
Biochemical Assays
-
Angiotensin II Levels: Measured in plasma or tissue homogenates using ELISA or radioimmunoassay (RIA).
-
Nitric Oxide (NO) Levels: Can be assessed indirectly by measuring its stable metabolites, nitrite and nitrate, using the Griess assay.
-
Endothelin-1 (ET-1) Levels: Measured in plasma or tissue extracts using ELISA.
-
Endothelial Nitric Oxide Synthase (eNOS) Activity: Can be determined by measuring the conversion of [3H] L-arginine to [3H] L-citrulline in tissue homogenates.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound and related Veratrum alkaloids are promising candidates for further investigation as antihypertensive agents. Their mechanism of action, involving the modulation of the Renin-Angiotensin System and endothelial function, aligns with established therapeutic strategies for hypertension.
However, to fully assess the therapeutic potential of this compound, further research is critically needed. Specifically, well-controlled, independent replication studies that directly compare the antihypertensive efficacy of purified this compound with standard-of-care drugs in relevant preclinical models are required. Such studies should include detailed dose-response analyses and a thorough evaluation of the safety and toxicity profile of this compound. The elucidation of the precise molecular interactions of this compound with its targets within the RAS and NO/ET-1 pathways will also be crucial for its development as a potential therapeutic agent.
References
- 1. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Veratrosine Across Veratrum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the steroidal alkaloid Veratrosine found in various Veratrum species. This document compiles available quantitative data, details experimental protocols for extraction and analysis, and visualizes the key signaling pathway associated with this compound's biological activity.
Introduction
This compound, a glycosidic steroidal alkaloid, is a constituent of various species within the genus Veratrum. These plants, commonly known as false hellebores, have a long history in traditional medicine and have garnered significant interest in modern pharmacology due to their diverse biological activities. This compound, along with other Veratrum alkaloids, is notably recognized for its role as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Dysregulation of the Hh pathway is implicated in the development of several cancers, making its inhibitors, like this compound, promising candidates for therapeutic development.[2][3]
This guide aims to provide a comparative overview of this compound from different Veratrum species, focusing on its quantitative distribution and the methodologies for its study.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different Veratrum species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in the rhizomes of various Veratrum species. It is important to note that direct comparisons should be made with caution due to potential variations in analytical methodologies, plant harvesting times, and geographical locations.
| Veratrum Species | Plant Part | This compound Content (μg/g of dry weight) | Analytical Method | Reference |
| Veratrum dahuricum | Rhizome | 0.21 - 0.53 | HPLC-ELSD | [4] |
| Veratrum nigrum | Rhizome | 9.4 | UPLC-MS/MS | [5] |
| Veratrum californicum | Rhizome | Present, not quantified | HPLC-MS | [2][6] |
| Veratrum viride | Rhizome | Present, not quantified | Not specified | [7] |
| Veratrum album | Rhizome | Present, not quantified | Not specified | [2] |
Note: While this compound has been identified in V. californicum, V. viride, and V. album, specific quantitative data from comparative studies was not available in the reviewed literature. One study that quantified five other major alkaloids in V. album and V. californicum did not report this compound concentrations, suggesting it may be a minor component in the samples analyzed or was not targeted for quantification.[1]
Experimental Protocols
The extraction and quantification of this compound from Veratrum species typically involve chromatographic techniques. The following protocols are generalized from methods reported in the literature for the analysis of Veratrum alkaloids.
Protocol 1: Extraction of this compound from Veratrum Rhizomes
This protocol outlines a standard procedure for the extraction of total steroidal alkaloids, including this compound, from dried and powdered Veratrum rhizomes.
Materials:
-
Dried and powdered Veratrum rhizomes
-
Methanol or 70% Ethanol
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Accurately weigh a known amount of powdered rhizome material (e.g., 1.0 g).
-
Add a suitable volume of extraction solvent (e.g., 20 mL of methanol or 70% ethanol).
-
Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol 2: Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification. A this compound standard is required to determine the exact transitions and optimize collision energies.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare the extracted samples, ensuring they are filtered and appropriately diluted to fall within the range of the calibration curve.
-
Inject the standard solutions and the prepared samples into the HPLC-MS/MS system.
-
Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transition.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Mandatory Visualizations
Hedgehog Signaling Pathway Inhibition by this compound
This compound exerts its biological activity primarily through the inhibition of the Hedgehog signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is linked to cancer. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "OFF" state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. In the "ON" state, the Hedgehog ligand (Hh) binds to PTCH, relieving the inhibition of SMO, which then initiates a downstream signaling cascade leading to the activation of GLI transcription factors and target gene expression. This compound, like other Veratrum alkaloids such as cyclopamine, is believed to directly bind to and inhibit SMO, thereby keeping the pathway in the "OFF" state even in the presence of the Hh ligand.
Caption: Hedgehog signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the comparative analysis of this compound from different Veratrum species, from sample collection to data analysis.
Caption: Workflow for this compound analysis from Veratrum species.
Conclusion
This guide provides a foundational comparative analysis of this compound from different Veratrum species. The available data indicates that this compound content varies among species, with Veratrum nigrum showing a notably high concentration in its rhizomes based on the cited study. The provided experimental protocols offer a standardized approach for the extraction and quantification of this compound, enabling further comparative studies. The visualization of the Hedgehog signaling pathway highlights the mechanism of action for this compound's potential therapeutic effects. Further research is warranted to quantify this compound in a wider range of Veratrum species under standardized conditions to build a more comprehensive comparative profile and to fully elucidate its pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Validating the Putative Binding Site of Veratrosine on the Smoothened Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Veratrosine, a steroidal alkaloid derived from Veratrum californicum, and its putative interaction with the Smoothened (SMO) protein, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in several cancers, making SMO a key target for therapeutic intervention.[3][4] While this compound has been identified as an inhibitor of this pathway, direct experimental validation of its binding site on SMO remains to be extensively documented.[1] This document outlines the probable binding mechanism based on structurally similar compounds, compares this compound with other SMO inhibitors, and provides detailed experimental protocols for definitive binding site validation.
The Smoothened Protein: A Dual-Binding Site Target
The Smoothened protein is a Class F G protein-coupled receptor (GPCR) with two recognized ligand-binding regions: a seven-transmembrane (7TM) domain and an extracellular cysteine-rich domain (CRD).[5][6] Cholesterol has been identified as an endogenous activator of SMO, binding to the CRD.[6] Many synthetic and natural inhibitors, however, target the 7TM domain.[5][7]
This compound and its Analogue, Cyclopamine
This compound is structurally related to cyclopamine, a well-characterized SMO inhibitor also found in Veratrum californicum.[8][9] Cyclopamine has been shown to directly bind to the heptahelical bundle of the 7TM domain of SMO.[7] Some studies also suggest that cyclopamine can interact with the CRD, exhibiting partial agonist activity at this site while antagonizing the 7TM domain.[6][10][11][12][13] Given the structural similarity, it is highly probable that this compound also binds to the 7TM domain of SMO, acting as an antagonist of the Hedgehog signaling pathway.
Comparative Analysis of Smoothened Inhibitors
| Compound | Type | Putative/Confirmed Binding Site on SMO | Binding Affinity (Kd) | IC50 |
| This compound | Natural Alkaloid | 7-Transmembrane Domain (Putative) | Not Available | Not Available |
| Cyclopamine | Natural Alkaloid | 7-Transmembrane Domain[7] & CRD[6][10][11] | 59 nM (for agonist SAG)[14] | 46 nM (Hh cell assay)[14] |
| Saridegib (IPI-926) | Synthetic | 7-Transmembrane Domain | Not Available | ~2 nM |
| Vismodegib (GDC-0449) | Synthetic | 7-Transmembrane Domain | Not Available | 3 nM |
| Sonidegib (LDE225) | Synthetic | 7-Transmembrane Domain | Not Available | 1.3 nM (mouse), 2.5 nM (human)[14] |
| SAG (Smoothened Agonist) | Synthetic Agonist | 7-Transmembrane Domain | 59 nM[14] | EC50 = 3 nM[14] |
| Cholesterol | Endogenous Agonist | Cysteine-Rich Domain[6] | Not Available | Not Available |
Experimental Protocols for Binding Site Validation
To definitively validate the binding site of this compound on the Smoothened protein, a series of biophysical and cellular assays are required.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. A competition binding assay would be most suitable to determine this compound's affinity for SMO.
Objective: To determine the binding affinity (Ki) of this compound for the Smoothened protein.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human SMO protein.
-
Radioligand: Use a known SMO radioligand, such as [³H]-Cyclopamine or another suitable high-affinity radiolabeled antagonist that binds to the 7TM domain.
-
Competition Assay: Incubate the SMO-expressing membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within the putative binding pocket that are critical for ligand interaction.
Objective: To identify key amino acid residues in the 7TM domain of SMO that are essential for this compound binding.
Methodology:
-
Identify Putative Binding Residues: Based on the crystal structure of SMO in complex with other ligands (like cyclopamine) and computational docking studies with this compound, identify key residues in the 7TM pocket likely to interact with this compound.
-
Generate Mutants: Use PCR-based site-directed mutagenesis to create plasmids encoding SMO with single amino acid substitutions at the identified positions (e.g., replacing a bulky hydrophobic residue with a small polar one).
-
Express Mutants: Transfect cells with the mutant SMO constructs and confirm protein expression and correct membrane localization.
-
Functional Assay: Perform a Hedgehog pathway activity assay (e.g., a Gli-luciferase reporter assay) to assess the ability of this compound to inhibit the function of the mutant SMO receptors compared to the wild-type receptor. A significant shift in the IC50 would indicate that the mutated residue is important for this compound binding.
-
Binding Assay: Alternatively, perform radioligand binding assays with the mutant receptors to directly assess changes in this compound's binding affinity.
X-ray Crystallography
This is the gold-standard method for visualizing the direct interaction between a ligand and its protein target at an atomic level.
Objective: To determine the three-dimensional structure of the this compound-SMO complex.
Methodology:
-
Protein Expression and Purification: Overexpress and purify a stable form of the human SMO protein. This is a challenging step for membrane proteins and often requires optimization of constructs and detergents.
-
Co-crystallization: Incubate the purified SMO protein with an excess of this compound to form a stable complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the this compound-SMO complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the three-dimensional structure of the complex. The resulting electron density map will reveal the precise binding pose of this compound within the SMO binding pocket and the specific molecular interactions.
Visualizing the Pathways and Processes
To better understand the context and methodologies, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The Hedgehog Signaling Pathway and the inhibitory role of this compound.
Caption: Experimental workflow for validating the this compound binding site on SMO.
Caption: Logical framework for investigating the this compound-SMO interaction.
References
- 1. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From teratogens to potential therapeutics: natural inhibitors of the Hedgehog signaling network come of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Analogues of Smoothened Intracellular Loops as Potent Inhibitors of Hedgehog Pathway and Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smoothened - Wikipedia [en.wikipedia.org]
- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dryad | Data: Binding position dependent modulation of smoothened activity by Cyclopamine [datadryad.org]
- 13. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Veratrosine's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Veratrosine and related steroidal alkaloids. Due to the limited availability of direct in vivo data for this compound, this document focuses on a comprehensive comparison with Veratramine, a closely related compound with published in vivo efficacy, and other relevant anti-cancer agents targeting similar signaling pathways.
Comparative Analysis of In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of Veratramine and comparator compounds from preclinical studies.
Table 1: In Vivo Efficacy of Veratramine in a Hepatocellular Carcinoma Xenograft Model
| Compound | Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Veratramine | Subcutaneous Xenograft | HepG2 (Human Hepatocellular Carcinoma) | 2 mg/kg, intravenously, 3 times a week for 4 weeks | Significantly inhibited subcutaneous tumor growth | [1][2] |
| Control (PBS) | Subcutaneous Xenograft | HepG2 (Human Hepatocellular Carcinoma) | 200 µl, intravenously, 3 times a week for 4 weeks | - | [1] |
Table 2: In Vivo Efficacy of Hedgehog Pathway Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Response | Reference |
| Cyclopamine | Pancreatic Cancer Xenograft (PANC-1) | 5, 15, and 50 mg/kg | Inhibition rates of 40.64%, 44.37%, and 46.77% respectively | [3] |
| Vismodegib | Medulloblastoma Allograft (Ptch+/-) | ≥25 mg/kg, orally, once daily | Tumor regression | [4][5] |
| Vismodegib | Colorectal Cancer Patient-Derived Xenograft (D5123, 1040830) | up to 92 mg/kg, orally, twice daily | Tumor growth inhibition | [4][5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and comparison.
Veratramine in Hepatocellular Carcinoma Xenograft Model[1]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Line and Implantation: Human HepG2 cells (1 x 10^6 cells in 0.1 ml PBS) were injected subcutaneously into the armpits of the mice.
-
Tumor Growth Monitoring: Tumor volume was monitored, and treatment was initiated when tumors reached a volume of approximately 75-100 mm³.
-
Treatment Groups:
-
Control Group: Administered with 200 µl of PBS via tail vein injection.
-
Veratramine Group: Administered with 2 mg/kg of Veratramine in 200 µl of PBS via tail vein injection.
-
-
Dosing Schedule: Injections were given three times a week for four weeks.
-
Endpoint Analysis: At the end of the treatment period, tumors were excised and weighed. Animal body weight and potential systemic toxicity (blood cell counts, liver/kidney function) were also monitored.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by Veratrum alkaloids and a general workflow for in vivo anti-tumor activity validation.
In Vivo Xenograft Model Workflow.
Veratramine has been shown to exert its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][2]
Veratramine's Inhibition of the PI3K/Akt/mTOR Pathway.
Veratrum alkaloids, including this compound, are also known to inhibit the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.
Inhibition of the Hedgehog Signaling Pathway.
Discussion and Future Directions
The available in vivo data for Veratramine demonstrates a significant anti-tumor effect in a hepatocellular carcinoma model, mediated through the inhibition of the PI3K/Akt/mTOR pathway.[1][2] Given the structural similarity between this compound and Veratramine, it is plausible that this compound may exhibit similar in vivo anti-tumor activities.
Furthermore, the known inhibitory effect of Veratrum alkaloids on the Hedgehog signaling pathway suggests another potential mechanism of action for this compound. The in vivo efficacy of established Hedgehog inhibitors like Cyclopamine and Vismodegib in various cancer models provides a strong rationale for investigating this compound's potential in this context.[3][4][6][7]
To definitively validate the anti-tumor activity of this compound, further in vivo studies are essential. Future research should focus on:
-
Direct in vivo evaluation of this compound in relevant cancer models, such as hepatocellular carcinoma, pancreatic cancer, or medulloblastoma.
-
Comparative studies directly comparing the in vivo efficacy of this compound with Veratramine and standard-of-care Hedgehog pathway inhibitors.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the optimal dosing and schedule for this compound.
-
In-depth mechanistic studies to confirm the signaling pathways modulated by this compound in vivo.
This comparative guide highlights the therapeutic potential of this compound based on the promising in vivo data of its close analogue, Veratramine, and other compounds with similar mechanisms of action. The provided experimental protocols and pathway diagrams offer a framework for designing future in vivo studies to conclusively establish the anti-tumor efficacy of this compound.
References
- 1. Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vismodegib, a small-molecule inhibitor of the hedgehog pathway for the treatment of advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Veratrosine's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Veratrosine's biological target specificity, with a focus on its role as an inhibitor of the Hedgehog (Hh) signaling pathway. Its performance is compared with other known Hedgehog pathway inhibitors, supported by experimental data and detailed methodologies to aid in research and drug development.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] It has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tissue homeostasis that, when aberrantly activated, is implicated in the development and progression of various cancers.[2][3] The primary target of many Hh pathway inhibitors is the transmembrane protein Smoothened (SMO).[4] This guide assesses the specificity of this compound for its biological targets, comparing it with the well-characterized SMO inhibitors Cyclopamine and Vismodegib.
Comparative Analysis of Hedgehog Pathway Inhibitors
The inhibitory activity of this compound and other key compounds on the Hedgehog pathway is summarized below. The data is primarily based on their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value corresponds to a higher potency.
| Compound | Target/Assay | IC50/Effective Concentration | Cell Line/System | Reference |
| This compound | Hedgehog Signaling Reporter Assay | 8 µM | NIH3T3 cells | [5] |
| Cyclopamine | Smoothened (SMO) | 46 nM | TM3Hh12 cells | [6] |
| Vismodegib | Smoothened (SMO) | 3 nM | Cell-free assay | [7] |
Key Observations:
-
This compound inhibits the Hedgehog signaling pathway, as demonstrated in a cellular reporter assay.[5]
-
Cyclopamine and Vismodegib are potent inhibitors of SMO, with IC50 values in the nanomolar range, indicating high affinity for their target.[6][7]
Experimental Protocols for Assessing Target Specificity
To rigorously assess the specificity of a compound like this compound, a combination of in vitro and cellular assays is essential. Below are detailed methodologies for key experiments.
Hedgehog Signaling Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway in cells. It relies on a reporter gene, typically luciferase, under the control of a promoter containing binding sites for the Gli transcription factors, which are the downstream effectors of the Hh pathway.
Protocol:
-
Cell Culture and Transfection:
-
Culture NIH3T3 cells, which are responsive to Hh signaling.
-
Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or other test compounds. Include a positive control (e.g., a known Hh pathway agonist like SAG) and a negative control (vehicle).
-
-
Pathway Activation:
-
Stimulate the cells with a Hedgehog agonist (e.g., Shh-conditioned media or a small molecule agonist like SAG) to activate the pathway.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][9]
Protocol for Assessing this compound Binding to SMO:
-
Cell Treatment:
-
Treat cultured cells expressing Smoothened (e.g., HEK293 cells overexpressing SMO) with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Target Protein Detection:
-
Detect the amount of soluble SMO in each sample using Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble SMO as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to SMO.
-
Kinase Profiling
To assess the off-target effects of this compound on the human kinome, a broad panel of kinases can be screened. This is crucial for identifying potential side effects and understanding the compound's selectivity.
Protocol:
-
Assay Formats:
-
Utilize a radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay. Radiometric assays are often considered the gold standard.[10]
-
-
Kinase Panel:
-
Screen this compound against a large panel of recombinant human kinases.
-
-
Inhibition Measurement:
-
Measure the percentage of kinase activity inhibition at one or more concentrations of this compound.
-
-
IC50 Determination:
-
For any kinases that show significant inhibition, perform dose-response experiments to determine the IC50 values.
-
-
Selectivity Analysis:
-
Compare the IC50 value for the primary target (if known) with the IC50 values for the off-target kinases to determine the selectivity profile of the compound.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Simplified Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway and the putative target of this compound.
Experimental Workflow for Target Specificity Assessment
Caption: Workflow for assessing the target specificity of a compound like this compound.
Conclusion and Future Directions
The available data indicates that this compound is an inhibitor of the Hedgehog signaling pathway. However, to establish its specificity and potential as a research tool or therapeutic agent, further quantitative studies are necessary. A direct comparison of its binding affinity to SMO against that of established inhibitors like Cyclopamine and Vismodegib is a critical next step. Furthermore, comprehensive off-target profiling, including kinome-wide screens, will be essential to understand its selectivity and predict potential side effects. The experimental protocols outlined in this guide provide a framework for researchers to conduct these vital investigations into the biological targets of this compound.
References
- 1. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Vismodegib (GDC-0449) | Hedgehog/Smoothened inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of Veratrosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Veratrosine, a steroidal alkaloid with diverse biological activities, requires careful consideration for its disposal due to its potential hazards. This document provides essential safety and logistical information, offering a procedural guide for the proper disposal of this compound.
Crucial Initial Step: The Safety Data Sheet (SDS)
Before initiating any disposal procedure, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS is the primary source of authoritative and specific guidance for the safe handling and disposal of this compound. This document should be considered a supplementary resource to the manufacturer's official guidelines.
General Protocol for this compound Disposal
In the absence of explicit instructions from a specific SDS, this compound should be treated as a hazardous chemical waste. The following workflow outlines the general procedural steps for its disposal in a laboratory setting.
-
Waste Identification and Classification :
-
Based on its nature as a steroidal alkaloid, this compound should be classified as a toxic organic chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
-
-
Personal Protective Equipment (PPE) :
-
Always wear appropriate PPE as specified in the SDS. This typically includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
-
-
Waste Collection and Segregation :
-
Collect this compound waste in a dedicated, properly labeled, and compatible container. The original container is often the best choice for waste accumulation.
-
Ensure the waste container is made of a material that will not react with this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be segregated to prevent dangerous reactions.
-
-
Container Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Toxic")
-
The date the waste was first added to the container.
-
-
-
Storage :
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be well-ventilated.
-
Ensure secondary containment, such as a spill tray, is used to mitigate leaks.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or has been in storage for the maximum allowable time (often up to one year, but check local regulations), submit a hazardous waste pickup request to your institution's EHS office.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Hazard Profile for this compound Disposal
The following table summarizes the potential hazards of this compound that inform its proper disposal as a hazardous material.
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity (Oral) | While specific LD50 data for this compound is not readily available in the provided search results, related veratrum alkaloids are known to be toxic if swallowed. | Treat as a toxic substance. Avoid ingestion and cross-contamination of surfaces. All waste must be handled as hazardous. |
| Neurotoxicity | Veratrum alkaloids can act on sodium channels in nerve cells. | Handle with care to avoid exposure. Spills should be cleaned up promptly and the cleanup materials disposed of as hazardous waste. |
| Environmental Hazard | Specific environmental fate and effects data for this compound are not detailed in the search results. However, related alkaloids can be toxic to aquatic life. As a precaution, it should be considered an environmental hazard. | Prevent release into the environment. Do not dispose of down the drain. All waste must be collected for disposal by a licensed hazardous waste management company. |
| Reactivity | No specific reactivity data is available from the search results. It is a stable solid under normal conditions. In acidic environments, some related alkaloids can undergo degradation. Incompatible materials should be identified from the manufacturer's SDS. | Segregate from incompatible materials as specified in the SDS. Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not publicly available. Any chemical treatment of waste should only be performed if explicitly recommended in the manufacturer's SDS and under the direct supervision of a qualified chemist, following all institutional safety protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the supplier's SDS, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
Personal protective equipment for handling Veratrosine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Veratrosine, a steroidal alkaloid. Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE when working with this compound.
| Protection Type | Specific Requirement | Standard | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | Check manufacturer's specifications for breakthrough time and permeation rate. | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved | N/A | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated or exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator may be necessary. | NIOSH approved | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing and Transferring: Handle this compound as a powder. Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid generating dust.[1] If possible, use a balance with a draft shield.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Clean all equipment and the work area to prevent cross-contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.[3]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor. All disposal activities must comply with local, state, and federal regulations.[1]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
